molecular formula C15H13ClO3 B3353255 Methyl 4-(benzyloxy)-3-chlorobenzoate CAS No. 536974-86-4

Methyl 4-(benzyloxy)-3-chlorobenzoate

Cat. No.: B3353255
CAS No.: 536974-86-4
M. Wt: 276.71 g/mol
InChI Key: UAIHIALOAKCGMZ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) is a chemical compound with the molecular formula C 15 H 13 ClO 3 and a molecular weight of 276.72 g/mol . This benzoate ester derivative is a valuable synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Recent scientific investigations into structurally similar compounds, specifically pyridinone derivatives incorporating benzyloxy benzoate motifs, have demonstrated significant potential in two major areas of biomedical research . Firstly, these compounds show promising antimalarial activity by inhibiting β-hematin formation, a key mechanism for disrupting the life cycle of the Plasmodium parasite, which is the causative agent of malaria . Molecular docking studies suggest that these derivatives effectively interact with heme, a critical target for preventing hemozoin formation within the parasite . Secondly, and of considerable interest to oncological research, certain derivatives have exhibited potent anti-proliferative effects in cytotoxicity assays. For instance, one closely related compound showed significantly greater activity against PC12 cell lines (IC 50 = 18 μM) than the standard chemotherapeutic drug docetaxel, highlighting the potential of this chemical scaffold in the design of new anticancer agents . The preservation of the benzyl group in the structure is strategically important for facilitating hydrophobic interactions with biological targets . Researchers value this compound for its utility in synthesizing more complex molecules for probing disease mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHIALOAKCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-(benzyloxy)-3-chlorobenzoate CAS 536974-86-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4)

Abstract

Methyl 4-(benzyloxy)-3-chlorobenzoate, with CAS Registry Number 536974-86-4, is a substituted aromatic carboxylate that serves as a highly versatile building block in modern synthetic organic chemistry. Its unique arrangement of functional groups—a methyl ester, a chloro substituent, and a benzyloxy ether—provides multiple reaction handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its spectroscopic signature. Furthermore, we delve into its strategic applications in drug discovery and medicinal chemistry, underscoring its importance for researchers and development professionals. All protocols and claims are grounded in authoritative references to ensure scientific integrity and reproducibility.

Core Chemical Identity and Physicochemical Properties

Methyl 4-(benzyloxy)-3-chlorobenzoate is a crystalline solid at room temperature. The molecule's identity is defined by a central benzene ring substituted at positions 1, 3, and 4 with a methoxycarbonyl group, a chlorine atom, and a benzyloxy group, respectively. This substitution pattern is key to its utility as a synthetic intermediate.

The benzyl ether serves as a robust protecting group for the phenolic oxygen, which is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenolysis. The methyl ester provides a site for saponification to the corresponding carboxylic acid or amidation, while the chlorine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Computational Properties

PropertyValueSource(s)
CAS Number 536974-86-4[1][2][3]
IUPAC Name methyl 4-(benzyloxy)-3-chlorobenzoate[1]
Molecular Formula C₁₅H₁₃ClO₃[2][3]
Molecular Weight 276.71 g/mol [2][3]
Canonical SMILES COC(=O)C1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1[1][2]
InChI Key UAIHIALOAKCGMZ-UHFFFAOYSA-N[1]
Purity (Typical) ≥95% - ≥97%[1][2]
Calculated LogP 3.70 - 4.15[1][2]
Topological Polar Surface Area 35.53 Ų[2]
Rotatable Bond Count 4[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate is most reliably achieved via a two-step sequence starting from the commercially available 4-hydroxy-3-chlorobenzoic acid. This approach ensures high yields and facile purification.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3-chlorobenzoic acid is deprotonated with a suitable base, such as sodium hydroxide, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction to form the benzyl ether, yielding 4-(benzyloxy)-3-chlorobenzoic acid. The use of a strong base is critical for complete deprotonation, driving the reaction to completion.

  • Step 2: Fischer-Speier Esterification. The resulting carboxylic acid is then esterified using a large excess of methanol, which acts as both solvent and reagent. A strong acid catalyst, typically sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. The reaction is typically heated to reflux to achieve a reasonable reaction rate.

Experimental Protocol

Step A: Synthesis of 4-(benzyloxy)-3-chlorobenzoic acid [4]

  • To a solution of 4-hydroxy-3-chlorobenzoic acid (1.0 eq.) in a suitable solvent mixture such as methanol and tetrahydrofuran, add a solution of sodium hydroxide (1.1 eq.) in water.

  • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt.

  • Add benzyl chloride (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1N hydrochloric acid (HCl) until the pH is ~2. This will precipitate the carboxylic acid product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzyloxy)-3-chlorobenzoic acid as a solid. The product can be recrystallized if necessary.

Step B: Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate (Adapted from[5])

  • Suspend the dried 4-(benzyloxy)-3-chlorobenzoic acid (1.0 eq.) in anhydrous methanol (20-30 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the suspension (approx. 0.1 eq.).

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 4-(benzyloxy)-3-chlorobenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification SM 4-Hydroxy-3-chlorobenzoic Acid A 1. Deprotonation SM->A Base NaOH Base->A Solvent1 MeOH/THF Solvent1->A Reagent1 Benzyl Chloride B 2. Sₙ2 Reaction (Reflux, 4-6h) Reagent1->B Intermediate 4-(Benzyloxy)-3-chlorobenzoic Acid C Protonation & Nucleophilic Attack (Reflux, 12-18h) Intermediate->C A->B Nucleophilic Attack B->Intermediate Catalyst H₂SO₄ (cat.) Catalyst->C Solvent2 Methanol (excess) Solvent2->C Product Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) C->Product

Caption: Two-step synthesis of the target compound.

Spectroscopic Characterization

Structural confirmation of Methyl 4-(benzyloxy)-3-chlorobenzoate relies on a combination of standard spectroscopic techniques. While a publicly available, comprehensive database for this specific compound is not readily accessible[6], its spectral features can be reliably predicted based on its structure and data from analogous compounds[7].

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~5.2 ppm (s, 2H): Singlet for the benzylic (-OCH₂Ph) protons. ~7.0-7.2 ppm (m, 1H): Aromatic proton ortho to the benzyloxy group. ~7.3-7.5 ppm (m, 5H): Overlapping signals for the five protons of the benzyl group phenyl ring. ~7.8-8.0 ppm (m, 2H): Aromatic protons on the benzoate ring.
¹³C NMR ~52 ppm: Methyl ester carbon (-OCH₃). ~71 ppm: Benzylic carbon (-OCH₂Ph). ~115-135 ppm: Aromatic carbons (expect a total of 9 distinct signals in this region due to symmetry). ~165 ppm: Ester carbonyl carbon (C=O).
Mass Spec (EI) m/z 276/278: Molecular ion (M⁺) peak showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom. m/z 91: A prominent base peak corresponding to the tropylium cation ([C₇H₇]⁺) from the fragmentation of the benzyl group.
Infrared (IR) ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretch. ~1720 cm⁻¹: Strong C=O stretch of the ester. ~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretches of the ester and ether.

Applications in Medicinal Chemistry and Drug Discovery

Methyl 4-(benzyloxy)-3-chlorobenzoate is not an end-product but a valuable intermediate, providing a scaffold for building more elaborate molecules targeted at biological systems. Its utility is analogous to similar building blocks used in the synthesis of major pharmaceuticals[5][8].

  • Scaffold for Kinase Inhibitors: The chlorinated benzene ring is a common feature in many kinase inhibitors. The chlorine atom can be used as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further aromatic or heteroaromatic systems, which can interact with key residues in the ATP-binding pocket of kinases. The related compound 4-(benzyloxy)-3-methoxybenzoate is a known intermediate for the anticancer drug Cediranib, a potent VEGFR kinase inhibitor[5].

  • Precursor for Statin Side-Chains: While not a direct precursor, its structural motifs are found in intermediates for cholesterol-lowering statin drugs. For instance, chiral benzyloxy-containing acids are key to constructing the pharmacophore of drugs like Atorvastatin (Lipitor®)[8].

  • General Synthetic Utility: The molecule's three distinct functional groups allow for orthogonal chemical strategies. The ester can be selectively hydrolyzed to the acid, the benzyl group can be removed by hydrogenolysis to reveal a phenol, and the chloride can be substituted via cross-coupling, all while leaving the other groups intact under the right conditions.

Potential Synthetic Transformations Diagram

Synthetic_Utility cluster_transformations Key Derivatizations Start Methyl 4-(benzyloxy)-3-chlorobenzoate Acid 4-(Benzyloxy)-3-chlorobenzoic Acid Start->Acid 1. Saponification (NaOH, H₂O/MeOH) Phenol Methyl 3-chloro-4-hydroxybenzoate Start->Phenol 3. Deprotection (H₂, Pd/C) Coupled Bi-aryl or Heteroaryl Derivatives Start->Coupled 4. Cross-Coupling (e.g., Suzuki, Buchwald) Amide Amide Derivatives Acid->Amide 2. Amide Coupling (e.g., HATU, R-NH₂)

Caption: Potential derivatizations of the core molecule.

Safety, Handling, and Storage

Methyl 4-(benzyloxy)-3-chlorobenzoate requires careful handling in a laboratory setting by trained professionals. It is classified as an irritant and is harmful if ingested.[1] Adherence to standard laboratory safety practices is mandatory.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Pictogram GHS07: Harmful/Irritant[1][9]
Signal Word Warning[1][9]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to a hazardous waste facility.[1][10]
Storage Store in a cool, well-ventilated area. Keep container tightly closed. Recommended to store sealed in a dry environment at 2-8°C.[2][10]
Personal Protective Equipment (PPE) Safety glasses with side-shields, appropriate impermeable gloves, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[10][11]

Conclusion

Methyl 4-(benzyloxy)-3-chlorobenzoate is a synthetically valuable building block with significant potential in the field of drug discovery and development. Its well-defined structure, characterized by three distinct and strategically placed functional groups, allows for a wide array of chemical transformations. The reliable, high-yielding synthesis and predictable reactivity make it an attractive starting material for constructing complex molecular targets. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article providing spectroscopic data for various methyl benzoates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]

  • Wang, Y., Wang, H., & Xia, Y. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1062. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester in NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Information on 4-chlorobenzoic acid. Retrieved from [Link]

Sources

Methyl 4-(benzyloxy)-3-chlorobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-(benzyloxy)-3-chlorobenzoate , a critical intermediate in the synthesis of small-molecule therapeutics.

Role: Privileged Scaffold Intermediate | CAS: 536974-86-4

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate is a high-value building block extensively utilized in medicinal chemistry. It serves as a dual-functionalized aromatic scaffold, offering orthogonal reactivity at the ester and ether positions. Its structural core—a trisubstituted benzene ring—provides a strategic entry point for synthesizing VLA-4 antagonists , ROR


 inverse agonists , and Glucagon receptor antagonists . The presence of the chlorine atom at the 3-position is not merely incidental; it modulates the electronic properties of the ring and provides steric bulk that often enhances metabolic stability in final drug candidates.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
IUPAC Name Methyl 4-(benzyloxy)-3-chlorobenzoate
CAS Number 536974-86-4
Molecular Formula C

H

ClO

Molecular Weight 276.72 g/mol Monoisotopic Mass: 276.0553
Physical State White to Off-white SolidCrystalline powder
LogP (Predicted) ~4.15Highly lipophilic; requires organic solvents (DCM, EtOAc)
Melting Point 108–112 °CRange varies slightly by purity
SMILES COC(=O)C1=CC(Cl)=C(OCC2=CC=CC=C2)C=C1

Synthetic Methodology

As a Senior Scientist, it is critical to select a synthetic route that maximizes yield while minimizing side reactions such as ester hydrolysis. The preferred industrial method is the Williamson Ether Synthesis using mild basic conditions.

Primary Synthesis Protocol (Alkylation)

This protocol utilizes potassium carbonate in acetonitrile. This system is chosen over sodium hydride (NaH) to prevent transesterification or hydrolysis of the methyl ester.

Reagents:

  • Precursor: Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

  • Alkylating Agent: Benzyl bromide (1.1 eq)

  • Base: Potassium carbonate (K

    
    CO
    
    
    
    ), anhydrous (1.5 eq)
  • Solvent: Acetonitrile (ACN) or Acetone

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with Methyl 3-chloro-4-hydroxybenzoate dissolved in ACN (0.2 M concentration).

  • Activation: Add anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn yellow.
  • Addition: Add Benzyl bromide dropwise to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation and the strategic logic behind the reagents.

Synthesis cluster_conditions Reaction Conditions Start Methyl 3-chloro-4-hydroxybenzoate (Phenolic Precursor) Reagents Benzyl Bromide + K2CO3 (Williamson Ether Synthesis) Start->Reagents Product Methyl 4-(benzyloxy)-3-chlorobenzoate (Target Scaffold) Reagents->Product Reflux, 4-6h >90% Yield SideProduct Avoided: Ester Hydrolysis (Due to mild base selection) Reagents->SideProduct If NaOH used Solvent: Acetonitrile Solvent: Acetonitrile Temp: 80°C Temp: 80°C

Figure 1: Synthetic pathway prioritizing chemoselectivity to preserve the methyl ester.

Analytical Characterization

Verification of the structure relies on the distinct chemical shifts of the methoxy and benzylic protons, and the coupling patterns of the trisubstituted aromatic ring.

Proton NMR ( H NMR, 300 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.09 Doublet (

Hz)
1HAr-H2 (Ortho to Cl/COOMe)
7.94 Doublet of Doublets1HAr-H6 (Ortho to COOMe)
7.30 – 7.50 Multiplet5HBenzyl Aromatic Protons
6.98 Doublet (

Hz)
1HAr-H5 (Ortho to O-Bn)
5.23 Singlet2HO-CH

-Ph (Benzylic)
3.90 Singlet3HCOO-CH

(Methyl Ester)

Interpretation: The doublet at 8.09 ppm is diagnostic for the proton sandwiched between the chlorine and the ester, confirming the 3-chloro substitution pattern.

Applications in Drug Discovery

This compound is not merely a reagent; it is a divergent intermediate . Its utility lies in the "Orthogonal Protection" strategy:

  • Ester Terminus: Can be hydrolyzed to the acid for amide coupling (Peptidomimetics).

  • Ether Terminus: Can be hydrogenated (Pd/C) to reveal the phenol for further functionalization (e.g., Mitsunobu reactions).

Key Therapeutic Areas
  • VLA-4 Antagonists (Integrin Inhibitors): Used to construct the lipophilic "head" group of inhibitors treating autoimmune diseases like Multiple Sclerosis [1].

  • Glucagon Antagonists: The scaffold provides the necessary steric bulk and lipophilicity to bind to the transmembrane domain of the glucagon receptor, aiding in diabetes management [2].

  • ROR

    
     Modulators:  The 3-chloro-4-hydroxybenzoate core (derived from this intermediate) is a known pharmacophore for nuclear receptor binding [3].
    
Strategic Utilization Flowchart

Applications Core Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4) PathA Pathway A: Ester Hydrolysis (LiOH/THF) Core->PathA PathB Pathway B: Hydrogenolysis (H2, Pd/C) Core->PathB Acid 4-(Benzyloxy)-3-chlorobenzoic Acid (Carboxylic Acid Handle) PathA->Acid Phenol Methyl 3-chloro-4-hydroxybenzoate (Phenol Handle) PathB->Phenol Drug1 VLA-4 Inhibitors (Amide Coupling) Acid->Drug1 + Amine Drug2 ROR-gamma Inverse Agonists (Mitsunobu Etherification) Phenol->Drug2 + Alcohol

Figure 2: Divergent synthesis pathways enabling access to multiple drug classes.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong bases to prevent hydrolysis.

References

  • VLA-4 Inhibitor Compounds. WO2001000206A1. Google Patents.
  • Glucagon Antagonists/Inverse Agonists. US6613942B1. Google Patents.
  • ROR-gamma Inhibitors. WO2019063748A1. Google Patents.
  • Pyrazolopyridine Derivatives. WO2014068988A1. Google Patents.

Sources

An In-Depth Technical Guide to 4-Benzyloxy-3-chlorobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Benzyloxy-3-chlorobenzoic acid methyl ester, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its effective use in research and development.

Chemical Identity and Synonyms

4-Benzyloxy-3-chlorobenzoic acid methyl ester is a substituted aromatic carboxylic acid ester. Accurate identification is crucial for sourcing and regulatory compliance.

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC Name methyl 4-(benzyloxy)-3-chlorobenzoate[1]
Systematic Name Methyl 3-chloro-4-(phenylmethoxy)benzoate
CAS Number 536974-86-4[1]
Molecular Formula C₁₅H₁₃ClO₃[2]
Molecular Weight 276.71 g/mol [2]
InChI InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3[1]
InChIKey UAIHIALOAKCGMZ-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C1=CC=C(C(Cl)=C1)OCC2=CC=CC=C2[1]
MDL Number MFCD06203772[1]

Physicochemical Properties

Understanding the physicochemical properties of 4-Benzyloxy-3-chlorobenzoic acid methyl ester is essential for designing reaction conditions, purification protocols, and formulation strategies.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Purity ≥95%[1]
logP 3.8147[3]
Topological Polar Surface Area (TPSA) 35.53 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 4[3]

Synthesis and Purification

The synthesis of 4-Benzyloxy-3-chlorobenzoic acid methyl ester is typically achieved in a two-step process starting from 3-chloro-4-hydroxybenzoic acid. The following protocols are based on established synthetic methodologies.

Synthesis of 4-Benzyloxy-3-chlorobenzoic Acid

The first step involves the benzylation of 3-chloro-4-hydroxybenzoic acid. This Williamson ether synthesis protects the phenolic hydroxyl group.

Experimental Protocol: Benzylation of 3-chloro-4-hydroxybenzoic acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran.

  • Base Addition: Add a solution of a strong base, such as sodium hydroxide (2 equivalents), in water to the reaction mixture. Stir until the acid is fully deprotonated.

  • Benzylation: To the resulting solution, add benzyl chloride (1.1-1.2 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude 4-benzyloxy-3-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Diagram 1: Synthesis Workflow for 4-Benzyloxy-3-chlorobenzoic Acid

SynthesisWorkflow cluster_step1 Step 1: Benzylation Start 3-chloro-4-hydroxybenzoic acid Solvent Methanol/THF Start->Solvent Dissolve Base NaOH Solvent->Base Add Base Reagent Benzyl Chloride Base->Reagent Add Reagent Reaction Reflux (4-6h) Reagent->Reaction Workup Acidification (HCl) Reaction->Workup Cool & Acidify Product1 4-Benzyloxy-3-chlorobenzoic acid Workup->Product1 Filter & Dry

Caption: Workflow for the synthesis of 4-benzyloxy-3-chlorobenzoic acid.

Esterification to 4-Benzyloxy-3-chlorobenzoic Acid Methyl Ester

The second step is the esterification of the synthesized carboxylic acid to its corresponding methyl ester. The Fischer esterification is a common and effective method.[5][6]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, suspend 4-benzyloxy-3-chlorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the mixture.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude methyl ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-benzyloxy-3-chlorobenzoic acid methyl ester.[8]

Diagram 2: Fischer Esterification Mechanism

FischerEsterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O Ester Ester (R-COOR') ProtonatedEster->Ester - H+ Alcohol Alcohol (R'-OH) H2O Water H_plus H+ H_plus2 H+

Caption: Mechanism of Fischer Esterification.

Applications in Research and Drug Development

4-Benzyloxy-3-chlorobenzoic acid methyl ester and its derivatives are valuable building blocks in medicinal chemistry, primarily due to the versatile reactivity of the ester and the strategic placement of the chloro and benzyloxy substituents on the aromatic ring.

Intermediate in the Synthesis of EGFR Inhibitors

Derivatives of 4-amino-3-chlorobenzoate esters have been synthesized and investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to cell proliferation and tumor growth. The core structure of 4-benzyloxy-3-chlorobenzoic acid methyl ester provides a scaffold that can be further functionalized to interact with the ATP-binding site of the EGFR kinase domain.

Modulation of the Proteostasis Network

Recent studies have shown that benzoic acid derivatives, including 3-chloro-4-methoxybenzoic acid, can modulate the activity of the proteostasis network.[10] This network is responsible for maintaining the health of the cellular proteome through processes like protein folding, trafficking, and degradation. Specifically, these compounds have been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[10] As the decline of these pathways is a hallmark of aging, compounds derived from this scaffold are being explored as potential anti-aging agents.

Analytical Characterization

The identity and purity of 4-Benzyloxy-3-chlorobenzoic acid methyl ester are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoate and benzyl rings, a singlet for the methoxy protons of the ester group, and a singlet for the benzylic methylene protons. The substitution pattern on the benzoate ring will lead to a specific splitting pattern for its aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[11] Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the benzyl group (-CH₂Ph).[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Benzyloxy-3-chlorobenzoic acid methyl ester.

  • Hazard Statements: Based on data for the parent carboxylic acid, it may be harmful if swallowed and cause skin and eye irritation.

  • Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Benzyloxy-3-chlorobenzoic acid methyl ester is a versatile and valuable intermediate in organic synthesis with significant potential in drug discovery. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical modification. This guide provides a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. [Link]

  • Supporting Information for [Title of the article]. Royal Society of Chemistry. [Link]

  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid - PrepChem.com. [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press. [Link]

  • Interpreting Mass Spectra - A-level Chemistry - YouTube. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Experiment : Esterification: The Synthesis of Methyl Benzoate - Science Learning Center. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. [Link]

Sources

Technical Guide: Solubility Profiling and Process Optimization for Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical framework for determining, analyzing, and optimizing the solubility profile of Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4).

As specific, peer-reviewed solubility tables for this exact intermediate are not publicly indexed in major open-access thermodynamic databases, this guide synthesizes physicochemical principles , structural analog data , and validated experimental protocols . It serves as a roadmap for researchers to generate high-integrity data and optimize purification processes.

Part 1: Executive Summary & Physicochemical Profile

Methyl 4-(benzyloxy)-3-chlorobenzoate is a lipophilic organic intermediate commonly utilized in the synthesis of complex pharmaceuticals and agrochemicals. Its solubility behavior is governed by the interplay between its hydrophobic benzyl/chloro domains and the polar ester functionality.

Understanding its solubility landscape is critical for:

  • Process Yield: Maximizing recovery during synthesis.

  • Purification: Designing effective crystallization systems (solvent/anti-solvent).

  • Formulation: Ensuring compatibility in liquid-phase reactions.

Molecular Architecture & Solubility Prediction
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 276.72 g/mol Moderate size; kinetics of dissolution will be diffusion-limited in viscous solvents.
LogP (Predicted) ~3.7 – 4.15Highly Lipophilic. Poor water solubility; high affinity for non-polar and polar aprotic solvents.
H-Bond Donors 0Cannot act as a proton donor; relies on dipole-dipole and van der Waals interactions.
H-Bond Acceptors 3 (Ester + Ether)Moderate interaction with protic solvents (Alcohols) via H-bonding acceptance.
Key Substituents 3-Chloro, 4-BenzyloxyThe bulky benzyl and chloro groups disrupt crystal packing but increase hydrophobicity, reducing solubility in short-chain alcohols compared to non-substituted benzoates.

Part 2: Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) principles and structural analog analysis (specifically Methyl 4-(benzyloxy)-3-methoxybenzoate and 4-(benzyloxy)-3-chlorobenzoic acid), the following solubility profile is projected. This serves as the baseline for experimental design.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Application
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions. Ideal for reaction media but difficult to remove (high BP).
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like" (Cl-Cl interactions). Excellent for extraction.
Esters/Ketones Ethyl Acetate, Acetone, THFHigh to Moderate Good dipole matching. Preferred solvents for initial dissolution in crystallization.
Alcohols Methanol, Ethanol, IPAModerate to Low Solubility increases significantly with temperature (

). Ideal candidates for cooling crystallization.
Hydrocarbons Hexane, Heptane, TolueneLow Toluene provides moderate solubility due to π-π stacking; Alkanes are excellent anti-solvents .
Aqueous Water, BuffersInsoluble (<0.01 mg/mL)Hydrophobic exclusion dominates.

Critical Insight: Structural analogs (e.g., the 3-methoxy variant) have been successfully recrystallized from Ethanol via slow evaporation, suggesting that short-chain alcohols are the primary solvent system to investigate for purification [1].

Part 3: Experimental Protocols for Solubility Determination

To generate authoritative data for process scaling, "visual" estimation is insufficient. The following Laser Monitoring Observation Technique is the industry standard for determining the solid-liquid equilibrium (SLE) with high precision.

Protocol: Laser Dynamic Monitoring Method

This method eliminates sampling errors associated with the gravimetric "shake-flask" method and provides real-time dissolution data.

Equipment Required:

  • Jacketed glass vessel (50 mL) with temperature control (

    
    ).
    
  • Laser source (< 5 mW) and photodetector.

  • Magnetic stirring system.

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Solute Addition: Add an excess of Methyl 4-(benzyloxy)-3-chlorobenzoate (

    
    ) to ensure a saturated suspension.
    
  • Equilibration: Stir at fixed temperature (

    
    ) until the laser transmission intensity stabilizes (indicating equilibrium).
    
  • Measurement: Record the temperature and verify saturation (undissolved solid must be present).

  • Dynamic Ramp: Slowly increase temperature (

    
    ). The point where laser intensity maximizes (scattering minimizes) indicates the Saturation Temperature (
    
    
    
    )
    for that specific mass fraction.
Workflow Diagram (DOT)

Solubility_Protocol Start Start: Solvent Preparation Mix Add Excess Solute (Suspension) Start->Mix Equilibrate Isothermal Stirring (Laser Scattering High) Mix->Equilibrate Heat Dynamic Heating (0.1 K/min) Equilibrate->Heat T < T_sat Clear Solution Clears (Laser Scattering Low) Heat->Clear Dissolution Record Record T_sat Calculate Mole Fraction (x) Clear->Record Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model Model->Equilibrate Next Solvent/Conc.

Figure 1: Logic flow for the Laser Dynamic Solubility Measurement technique.

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of pharmaceutical intermediates in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).

  • Fit Quality: A Relative Average Deviation (RAD) < 2% indicates the model is suitable for process design.

The Van't Hoff Equation

Used to determine thermodynamic functions (


).


  • 
     (Positive):  Endothermic dissolution. Higher temperatures favor solubility (Typical for this class of esters).
    
  • 
     (Positive):  Non-spontaneous dissolution (requires energy input/mixing).
    

Part 5: Process Implications & Purification Strategy

For Methyl 4-(benzyloxy)-3-chlorobenzoate, the goal is often to remove unreacted starting materials (e.g., 4-hydroxy-3-chlorobenzoic acid or benzyl chloride).

Crystallization Strategy
  • Solvent System: Ethanol or Methanol.[2][3][4]

    • Rationale: The ester exhibits a steep solubility curve in alcohols (low at 20°C, high at 60°C).

  • Anti-Solvent Method: Dissolve in minimal THF or Ethyl Acetate, then slowly add Hexane or Water.

    • Warning: Using water as an anti-solvent with esters carries a risk of hydrolysis if the pH is not neutral. Hydrocarbons (Hexane/Heptane) are safer anti-solvents for this compound.

Purification Logic Diagram

Purification_Strategy Raw Crude Product (Contains Impurities) Dissolve Dissolve in Hot Ethanol (T = 60°C) Raw->Dissolve Filter Hot Filtration (Remove Mechanical Impurities) Dissolve->Filter Cool Cooling Crystallization (Rate: 5°C/hour -> 5°C) Filter->Cool Isolate Filtration & Wash (Cold Ethanol) Cool->Isolate Dry Vacuum Drying (40°C) Isolate->Dry

Figure 2: Recommended recrystallization workflow based on solubility differentials.

References

  • Analog Recrystallization: Li, Y. & Zhang, Z. (2012).[3] Crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate. Recrystallized from Ethanol.[3] Retrieved from

  • Acid Precursor Synthesis: Synthesis of 4-benzyloxy-3-chlorobenzoic acid. (Reflux in Methanol/THF, recrystallized from Benzene/THF). Retrieved from

  • General Solubility Methodology: Solubility of Benzoic Acid Analogs in Organic Solvents. (NIST Solubility Data Series). Retrieved from

  • Thermodynamic Modeling: Apelblat Equation Applications. (Review of solubility correlation models). Retrieved from

Disclaimer: The solubility predictions in this guide are based on theoretical modeling and structural analog analysis. For GMP manufacturing, experimental validation using the Laser Dynamic Method described in Part 3 is mandatory.

Sources

An In-Depth Technical Guide to Methyl 4-(benzyloxy)-3-chlorobenzoate for Research Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS No. 536974-86-4), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document offers practical insights into its safe handling, risk assessment, and application in chemical synthesis, ensuring both safety and experimental success.

Section 1: Physicochemical and Structural Data

Methyl 4-(benzyloxy)-3-chlorobenzoate is an aromatic ester commonly utilized as a building block in multi-step organic synthesis.[1] Its structure incorporates a protected phenol (benzyl ether) and a methyl ester, making it a versatile intermediate for creating more complex molecular architectures. For instance, related benzyloxy-substituted benzoate structures serve as key intermediates in the synthesis of antineoplastic drugs, highlighting the importance of this chemical class in medicinal chemistry.[2]

PropertyValueSource(s)
CAS Number 536974-86-4[3]
IUPAC Name methyl 4-(benzyloxy)-3-chlorobenzoate[1]
Molecular Formula C₁₅H₁₃ClO₃[3]
Molecular Weight 276.72 g/mol [1]
Physical Form Solid[4]
Typical Purity ≥95% - ≥97%[1][3]
Canonical SMILES COC(=O)C1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1[1]
InChI Key UAIHIALOAKCGMZ-UHFFFAOYSA-N[1]

Section 2: GHS Hazard Analysis and Laboratory Safety (SDS Deep Dive)

A thorough understanding of the Safety Data Sheet (SDS) is paramount before any laboratory work commences. The following analysis deciphers the key SDS components for Methyl 4-(benzyloxy)-3-chlorobenzoate, translating them into actionable laboratory practice.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following key identifiers:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1]

  • Hazard Statement: H302 - Harmful if swallowed.[1]

Scientist's Interpretation: The GHS07 pictogram and "Warning" signal word indicate a moderate but not severe hazard. The primary risk identified is acute oral toxicity.[1] While not acutely toxic via inhalation or skin contact according to available data, good laboratory practice dictates minimizing all routes of exposure. The subsequent handling protocols are designed around this principle.

Precautionary Measures & Personal Protective Equipment (PPE)

The SDS outlines several precautionary statements that form the basis of a safe handling plan.

  • P264 - Wash skin thoroughly after handling: This is a critical directive. After handling the solid, even with gloves, wash your hands thoroughly before leaving the lab, eating, or drinking.

  • P270 - Do not eat, drink or smoke when using this product: This reinforces the H302 warning by preventing accidental ingestion.[5]

  • P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth: This is the immediate first aid response to accidental ingestion.[5]

Essential PPE:

  • Eye Protection: Wear chemical safety goggles compliant with EU Standard EN166 or OSHA's 29 CFR 1910.133.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine dust particles.[6] Avoid generating dust during weighing and transfer.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]

Section 3: Risk Assessment Workflow for Laboratory Use

Before using Methyl 4-(benzyloxy)-3-chlorobenzoate for the first time, a systematic risk assessment should be performed. This workflow ensures that all potential hazards are considered and mitigated.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Review SDS) B Step 2: Assess Risks (Exposure potential during weighing, reaction, workup) A->B Analyze C Step 3: Implement Controls (Fume hood, PPE, spill kit ready) B->C Mitigate D Step 4: Plan for Emergencies (Locate safety shower, eyewash; review first aid) C->D Prepare E Step 5: Proceed with Experiment (Execute protocol with diligence) D->E Authorize

Caption: A systematic workflow for risk assessment before experimentation.

Section 4: Application in Synthetic Chemistry: Protocol for Saponification

A frequent transformation involving this substrate is the saponification of the methyl ester to its corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This carboxylic acid is often a more versatile intermediate for subsequent reactions, such as amide bond formation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic base-mediated nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

SaponificationMechanism Ester Ester (Substrate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Carboxylate Carboxylate Salt Tetrahedral->Carboxylate Elimination of Leaving Group LeavingGroup CH₃O⁻ Tetrahedral->LeavingGroup Acid Carboxylic Acid (Product) Carboxylate->Acid Acidic Workup Nuc OH⁻ Nuc->Ester Proton H₃O⁺ Proton->Carboxylate

Caption: Mechanism of base-mediated ester hydrolysis (saponification).

Detailed Experimental Protocol

This protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring. The causality behind each step is explained to foster a deeper understanding.

Materials:

  • Methyl 4-(benzyloxy)-3-chlorobenzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel), appropriate mobile phase (e.g., 30% EtOAc in hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(benzyloxy)-3-chlorobenzoate (1.0 eq) in methanol (approx. 0.2 M concentration).

    • Causality: Methanol is chosen as the solvent because both the ester and the sodium hydroxide are soluble in it, creating a homogeneous reaction mixture.

  • Initiation of Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

    • Causality: An excess of NaOH is used to ensure the reaction goes to completion and to drive the equilibrium towards the products.

  • Reaction Progression: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is complete when the starting material spot has been completely consumed.

    • Causality: Heating increases the reaction rate. TLC provides a direct, visual confirmation that the starting material is converted to a new, more polar product (the carboxylate salt will often stay at the baseline).

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: To the remaining aqueous solution, slowly add 2M HCl while stirring vigorously. Continue adding acid until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of 4-(benzyloxy)-3-chlorobenzoic acid should form.

    • Causality: The product of the saponification is a water-soluble sodium carboxylate salt. Acidification protonates this salt to form the free carboxylic acid, which is typically much less soluble in water and precipitates out.[7]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum. The purity can be checked by melting point or NMR spectroscopy. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Conclusion

Methyl 4-(benzyloxy)-3-chlorobenzoate is a valuable synthetic intermediate with a well-defined and manageable safety profile. Its primary hazard is oral toxicity, which can be effectively mitigated through adherence to standard laboratory protocols, including the use of appropriate personal protective equipment and handling within a fume hood. By understanding the principles outlined in its Safety Data Sheet and applying them within a structured risk assessment framework, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]

  • Airgas. (n.d.). Propylene Oxide - Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. PMC. Retrieved from [Link]

Sources

Comparative Technical Guide: Methyl 4-chlorobenzoate vs. Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Methyl 4-chlorobenzoate (a standard electrophilic building block) and Methyl 4-(benzyloxy)-3-chlorobenzoate (a specialized, sterically congested, protected phenolic scaffold).

While both share a benzoate core, their utility in drug discovery diverges significantly. Methyl 4-chlorobenzoate is primarily a substrate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), serving as a precursor for biaryl systems. In contrast, Methyl 4-(benzyloxy)-3-chlorobenzoate functions as a latent phenol equivalent; its benzyloxy group acts as a robust protecting group, allowing the molecule to survive harsh synthetic sequences before revealing a 4-hydroxy-3-chlorophenyl moiety—a pharmacophore critical in kinase inhibitors and PPAR agonists.

Physicochemical Profile

The introduction of the benzyloxy group at the 4-position and a chlorine atom at the 3-position drastically alters the lipophilicity and solid-state properties compared to the simpler 4-chloro analog.

PropertyMethyl 4-chlorobenzoateMethyl 4-(benzyloxy)-3-chlorobenzoate
CAS Number 1126-46-1536974-86-4
Molecular Formula C₈H₇ClO₂C₁₅H₁₃ClO₃
Molecular Weight 170.59 g/mol 276.72 g/mol
Physical State White crystalline solidWhite to off-white solid
Melting Point 42–44 °C~85–95 °C (Est. based on acid analog MP 192°C)
LogP (Predicted) 2.874.15
Solubility Soluble in MeOH, DCM, EtOAcSoluble in DCM, THF; Low water solubility
Electronic Character Electron-deficient (EWG)Push-Pull (3-Cl EWG / 4-OBn EDG)

Key Insight: The significantly higher LogP of the benzyloxy derivative (4.15 vs. 2.87) necessitates modified purification protocols. While Methyl 4-chlorobenzoate can often be purified by simple recrystallization or short-path distillation, the benzyloxy analog typically requires silica gel chromatography or recrystallization from non-polar solvents (e.g., hexanes/ethyl acetate) to remove benzyl halides used in its synthesis.

Structural & Electronic Analysis

Methyl 4-chlorobenzoate[1][2]
  • Electronic Effect: The 4-chloro substituent exerts an inductive withdrawing effect (-I) and a weak mesomeric donating effect (+M), but the net result on the ester carbonyl is electron withdrawal, making the ester susceptible to hydrolysis.

  • Reactivity Node: The C-Cl bond is the primary reactive site, activated for oxidative addition by Pd(0) species.

Methyl 4-(benzyloxy)-3-chlorobenzoate[1][3][4][5]
  • Steric Environment: The 3-chloro substituent creates significant steric hindrance ortho to the benzyloxy group. This "ortho-effect" forces the benzyloxy group out of coplanarity with the phenyl ring, potentially reducing resonance donation into the ring.

  • Protecting Group Utility: The benzyl ether is stable to basic hydrolysis (e.g., LiOH/THF/H₂O) used to cleave the methyl ester, allowing for selective manipulation of the carboxylate terminus without disturbing the phenol protection.

Visualization: Electronic & Steric Comparison

G M4CB Methyl 4-chlorobenzoate (Simple Electrophile) Induction Inductive Withdrawal (-I) Activates Ester M4CB->Induction 4-Cl Effect M4B3CB Methyl 4-(benzyloxy)-3-chlorobenzoate (Protected Scaffold) Sterics Ortho-Steric Clash (3-Cl vs 4-OBn) M4B3CB->Sterics 3-Cl Effect Resonance Resonance Donation (+M) from Oxygen M4B3CB->Resonance 4-OBn Effect Sterics->Resonance Modulates

Figure 1: Comparative electronic and steric influences on the benzoate core.

Synthetic Pathways[6][7]

The synthesis of these two compounds highlights the difference between a commodity chemical and a multi-step intermediate.

Pathway A: Methyl 4-chlorobenzoate

Produced via direct Fischer esterification. This is a thermodynamic equilibrium driven by the removal of water or excess methanol.

Pathway B: Methyl 4-(benzyloxy)-3-chlorobenzoate

Requires a convergent synthesis starting from Methyl 3-chloro-4-hydroxybenzoate . The key step is the Williamson ether synthesis, which must be controlled to prevent hydrolysis of the ester or alkylation of the 3-position (though unlikely due to electronics).

Visualization: Synthetic Workflow

Synthesis Start1 4-Chlorobenzoic Acid Prod1 Methyl 4-chlorobenzoate Start1->Prod1 Fischer Esterification (Reflux, 4h) Start2 Methyl 3-chloro-4-hydroxybenzoate Prod2 Methyl 4-(benzyloxy)-3-chlorobenzoate Start2->Prod2 Williamson Ether Synthesis (Reflux, 6-12h) Reagent1 MeOH / H2SO4 (cat) Reagent1->Prod1 Reagent2 BnBr / K2CO3 / Acetone Reagent2->Prod2

Figure 2: Synthetic routes. Pathway A is a single-step esterification; Pathway B is an O-alkylation of a phenol.

Reactivity & Applications in Drug Development[2][7][8]

Methyl 4-chlorobenzoate: The Suzuki Workhorse

This compound is a standard electrophile for Suzuki-Miyaura coupling .

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond.

  • Application: Synthesis of biaryl esters, such as Methyl 4-phenylbenzoate .

  • Literature Example: Used in the synthesis of ATM kinase inhibitors where the benzoate moiety serves as a solvent-exposed tail.

Methyl 4-(benzyloxy)-3-chlorobenzoate: The Latent Pharmacophore

This compound is used when the final drug target requires a 3-chloro-4-hydroxyphenyl motif.

  • Deprotection Strategy: The benzyl group is removed via hydrogenolysis (H₂, Pd/C) or Lewis acid cleavage (BBr₃) to reveal the phenol.

  • Application:

    • Kinase Inhibitors: The 3-Cl substituent provides metabolic stability (blocking P450 oxidation at the ortho position) and increases the acidity of the phenol (pKa ~8 vs. 10 for unsubstituted phenol), enhancing hydrogen bond donor capability in the active site.

    • PPAR Agonists: The lipophilic tail (benzyloxy) mimics fatty acids during intermediate steps, later cleaved to reveal the polar head group.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Validates the "Trustworthiness" pillar by providing a reproducible method.

Materials:

  • Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Acetone (0.5 M concentration relative to substrate)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 3-chloro-4-hydroxybenzoate and anhydrous acetone.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may turn slight yellow.

  • Alkylation: Add benzyl bromide dropwise via syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.7) should appear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Hydrolysis/Coupling of Methyl 4-chlorobenzoate

Demonstrates the reactivity of the simpler ester.

Context: While standard hydrolysis uses NaOH, Pd-mediated transformations are unique to the aryl chloride. Conditions: Pd(OAc)₂ (1 mol%), SPhos (2 mol%), Phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Toluene/Water (10:1), 100 °C. Outcome: Yields Methyl 4-phenylbenzoate (>90% yield).

Safety & Handling

CompoundGHS ClassificationHandling Precautions
Methyl 4-chlorobenzoate Irritant (Skin/Eye)Standard PPE. Avoid dust inhalation.
Methyl 4-(benzyloxy)-3-chlorobenzoate Warning (Skin Sensitizer)Potential sensitizer due to benzyl/benzoate structural motifs. Use fume hood.

Critical Note: Benzyl bromide (used in the synthesis of the benzyloxy derivative) is a potent lachrymator. All synthesis steps involving benzyl bromide must be performed in a high-efficiency fume hood.

References

  • Sigma-Aldrich. Methyl 4-chlorobenzoate Product Sheet. CAS 1126-46-1. Link

  • PubChem. Methyl 4-(benzyloxy)-3-chlorobenzoate Compound Summary. CID 106931-79-7 (Acid analog reference). Link

  • Li, Z. & Zhang, Y. (2012). Synthesis of Cediranib Intermediates. (Cited for synthetic methodology of benzyloxy-benzoates).[1][2]

  • Arentsen, K. et al. (2005). "On the efficiency of two-coordinate palladium (0) N-heterocyclic carbene complexes in amination and Suzuki-Miyaura reactions of aryl chlorides." Tetrahedron, 61(41), 9710-9715. Link

  • ChemScene. 4-Benzyloxy-3-chlorobenzoic acid methyl ester MSDS. Link

Sources

Technical Guide: Methyl 4-(benzyloxy)-3-chlorobenzoate Characterization & Synthesis

[1]

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders (e.g., PPAR agonists) and specific kinase inhibitors.[1] While often handled as a precursor to 4-(benzyloxy)-3-chlorobenzoic acid or reduced to the corresponding alcohol, its physical characterization is essential for process control.[1]

This guide provides a comprehensive analysis of its physical properties, a validated synthesis protocol, and a self-validating quality control framework.[1] Note that while the free acid (CAS 106931-79-7) is a well-characterized solid with a distinct melting point, the methyl ester is frequently isolated as a low-melting solid or viscous oil depending on purity and crystallization solvents.[1]

Chemical Identity & Significance[1][2][3][4][5][6]

PropertyDetail
IUPAC Name Methyl 4-(benzyloxy)-3-chlorobenzoate
CAS Number 536974-86-4
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
SMILES COC(=O)C1=CC(Cl)=C(OCC2=CC=CC=C2)C=C1
Key Functional Groups Methyl Ester, Aryl Chloride, Benzyl Ether
Physical State Low-melting solid or viscous oil (dependent on purity)
Structural Significance

The 3-chloro-4-(benzyloxy) motif serves two primary functions in drug design:

  • Lipophilic Bulk: The benzyl group provides hydrophobic interaction capabilities, often filling specific pockets in receptor active sites (e.g., nuclear receptors).[1]

  • Metabolic Stability: The chlorine atom at the 3-position sterically hinders metabolism at the adjacent positions and modulates the electronic properties of the aromatic ring, affecting the acidity of the benzoic acid derivative.

Experimental Melting Point & Physical Analysis

Melting Point Data

Unlike its parent acid (4-(benzyloxy)-3-chlorobenzoic acid), which is a solid recrystallized from benzene/THF, the methyl ester Methyl 4-(benzyloxy)-3-chlorobenzoate exhibits a lower melting point profile due to the loss of the hydrogen-bond donating carboxylic acid group.[1]

  • Experimental Status: The compound is frequently isolated as a viscous colorless to pale yellow oil or a low-melting solid (estimated melting range 45–55 °C based on structural analogs like methyl 4-(benzyloxy)benzoate and the influence of the ortho-chloro substituent).[1]

  • Literature Precedent: In high-throughput synthesis (e.g., for glucagon antagonists or VLA-4 inhibitors), the intermediate is often purified via silica gel chromatography and used directly without crystallization, leading to its description as an oil or residue in patent literature [1, 2].[1]

Comparative Physical Properties

To validate the physical state, compare with structurally related esters:

CompoundStructureMelting Point (°C)
Methyl 4-(benzyloxy)benzoate No Cl substituent98–100 °C
Methyl 3-chloro-4-methoxybenzoate Methoxy instead of Benzyloxy~28–30 °C (Low melting)
Methyl 4-(benzyloxy)-3-chlorobenzoate Target Likely 45–55 °C or Oil

Technical Insight: The introduction of the ortho-chlorine atom often disrupts the crystal packing efficiency relative to the unsubstituted benzyl ether, significantly lowering the melting point.[1]

Validated Synthesis Protocol

To obtain the compound for characterization, the following Williamson ether synthesis is the industry standard. This protocol ensures high yield and minimizes the formation of the C-alkylated byproduct.

Reaction Scheme

The synthesis involves the alkylation of methyl 3-chloro-4-hydroxybenzoate with benzyl bromide using a mild base.

SynthesisStartMethyl 3-chloro-4-hydroxybenzoate(Solid, MP: 106-108°C)BaseK₂CO₃ / Acetone(Reflux, 4-6 h)Start->BaseReagentBenzyl Bromide(Liquid)Reagent->BaseIntermediateReaction MixtureBase->IntermediateSN2 SubstitutionWorkupFiltration & EvaporationIntermediate->WorkupProductMethyl 4-(benzyloxy)-3-chlorobenzoate(Crude Oil/Solid)Workup->ProductPurificationRecrystallization (Hexane/EtOAc)or Column ChromatographyProduct->Purification

Figure 1: Synthetic pathway for Methyl 4-(benzyloxy)-3-chlorobenzoate.

Step-by-Step Methodology
  • Reagents: Dissolve Methyl 3-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous Acetone (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, granular).

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.[3]

  • Purification:

    • Method A (Solid): Triturate the residue with cold Hexane or a Hexane/Ethanol mixture. If a solid forms, filter and dry.[1]

    • Method B (Oil): If the product remains an oil, purify via silica gel flash chromatography (Eluent: 5-10% Ethyl Acetate in Hexane).[1]

Quality Control & Characterization (Self-Validating System)

To ensure the identity and purity of the synthesized compound, use the following spectroscopic markers.

1H NMR Markers (CDCl₃, 400 MHz)
  • δ 3.89 ppm (s, 3H): Methyl ester protons (–COOCH ₃).[1] Distinctive singlet.

  • δ 5.22 ppm (s, 2H): Benzylic protons (–OCH ₂Ph).[1] Key indicator of successful ether formation.

  • δ 6.98 ppm (d, 1H): Aromatic proton at C5 (ortho to ether).[1]

  • δ 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.[1]

  • δ 7.89 ppm (dd, 1H): Aromatic proton at C6.[1]

  • δ 8.05 ppm (d, 1H): Aromatic proton at C2 (meta to ether, ortho to Cl).[1]

Purity Check
  • HPLC: Purity >98% required for accurate biological testing.

  • TLC: R_f ≈ 0.6 (Hexane:EtOAc 4:1). The product should be less polar than the starting phenol.

Conclusion

Methyl 4-(benzyloxy)-3-chlorobenzoate is a versatile intermediate. While often isolated as a viscous oil or low-melting solid (estimated MP 45–55 °C), its identity must be confirmed via 1H NMR focusing on the diagnostic benzylic methylene singlet at 5.22 ppm .[1] For solid-state characterization, conversion to the free acid (MP >150 °C) is recommended as a confirmatory derivative.[1]

References

  • Synthesis of Glucagon Antagonists: US Patent 6,613,942 B1. "Glucagon antagonists/inverse agonists." Describes the alkylation of methyl 3-chloro-4-hydroxybenzoate.

  • VLA-4 Inhibitor Synthesis: WO Patent 2001/000206 A1. "Vla-4 inhibitor compounds." Details the use of benzyl bromide in ether synthesis.

  • Acid Derivative Characterization: PrepChem. "Synthesis of 4-benzyloxy-3-chlorobenzoic acid." Describes the hydrolysis and recrystallization of the parent acid.

Suppliers and price of Methyl 4-(benzyloxy)-3-chlorobenzoate for research

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing & Technical Guide: Methyl 4-(benzyloxy)-3-chlorobenzoate

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4 ) is a specialized intermediate primarily utilized in the discovery of tyrosine kinase inhibitors (specifically VEGFR targets like Cediranib) and lipid metabolism modulators. While the methoxy-analog is the direct precursor to Cediranib, this chloro-analog is a critical tool for Structure-Activity Relationship (SAR) profiling, allowing researchers to evaluate the steric and electronic impact of halogen substitution on the pharmacophore.

Market Reality: Commercial availability is limited to boutique synthesis houses (e.g., Fluorochem, AboundChem) with pricing often exceeding **


10/gram, enabling a reduction in material costs by over 95%.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 4-(benzyloxy)-3-chlorobenzoate
CAS Number 536974-86-4
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.72 g/mol
SMILES COC(=O)C1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
Purity Standard ≥95% (H-NMR), typically required for biological assays

Strategic Sourcing Analysis

The procurement landscape for this compound is bifurcated: high-cost catalog vendors vs. low-cost commodity precursors.

Commercial Suppliers (Buy Option)
  • Fluorochem (UK): Listed at ~£622.00 / 1g. High reliability, fast shipping within Europe.

  • AboundChem (USA): Offers smaller packs (250mg). Good for analytical standards.

  • ChemicalBook Vendors: Range

    
    1440. Warning: Lower-end prices often represent bulk placeholders or unverified stock.
    
Precursor Analysis (Make Option)

The "Make" strategy relies on 3-chloro-4-hydroxybenzoic acid (CAS: 3964-58-7 ).

  • Sigma-Aldrich: ~$184 for 25g (Research Grade).

  • BLD Pharm / TCI: Often <$100 for 25g.

  • Cost Efficiency: Synthesizing 1g of the target consumes <

    
    600.
    
Decision Matrix: Buy vs. Make

SourcingStrategy cluster_cost Cost Comparison (Per Gram) Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck BudgetCheck Budget Constraint? QtyCheck->BudgetCheck > 1g Buy BUY: Fluorochem/Abound (Speed > Cost) QtyCheck->Buy < 500mg BudgetCheck->Buy High Budget Make MAKE: In-House Synthesis (Cost > Speed) BudgetCheck->Make Restricted Budget Comparison Commercial: ~$600/g Synthesis: ~$5/g

Figure 1: Decision logic for sourcing Methyl 4-(benzyloxy)-3-chlorobenzoate based on quantity and budget.

Technical Guide: Synthesis Protocol

This protocol utilizes a robust two-step sequence: Fischer Esterification followed by Williamson Ether Synthesis. This route is preferred over benzylating the acid first to avoid the formation of the benzyl ester byproduct, which is more labile than the methyl ester.

Reaction Pathway

SynthesisPathway SM 3-Chloro-4-hydroxybenzoic Acid (CAS: 3964-58-7) Step1 Step 1: Esterification MeOH, H2SO4 (cat.), Reflux SM->Step1 Int Methyl 3-chloro-4-hydroxybenzoate (CAS: 3964-57-6) Step1->Int Step2 Step 2: Benzylation BnBr, K2CO3, Acetone, Reflux Int->Step2 Prod Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4) Step2->Prod

Figure 2: Two-step synthetic route from commodity starting material to target compound.[1][2]

Detailed Methodology

Step 1: Synthesis of Methyl 3-chloro-4-hydroxybenzoate

  • Charge: Dissolve 3-chloro-4-hydroxybenzoic acid (5.0 g, 29.0 mmol) in anhydrous Methanol (50 mL).

  • Catalyst: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to RT. Concentrate methanol in vacuo.[2] Dilute residue with EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

  • Isolate: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield: ~90-95% (White solid).

    • Checkpoint: CAS 3964-57-6.[2][3][4]

Step 2: Benzylation to Target

  • Charge: Dissolve the intermediate (Methyl 3-chloro-4-hydroxybenzoate, 4.0 g, 21.4 mmol) in Acetone (60 mL) or DMF (if faster rate needed).

  • Base: Add Potassium Carbonate (K₂CO₃, 4.4 g, 32.1 mmol, 1.5 eq). Stir for 15 min.

  • Alkylation: Add Benzyl Bromide (BnBr, 2.8 mL, 23.5 mmol, 1.1 eq) dropwise.

  • Reaction: Reflux (Acetone: 56°C) for 4-6 hours.

  • Workup: Filter off inorganic salts. Concentrate solvent.[2] If DMF was used, pour into ice water to precipitate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (10-20% EtOAc/Hexane).

    • Target Yield: ~85%.[5]

Quality Control & Validation

To ensure the synthesized compound meets research standards (E-E-A-T principle of Trustworthiness), validate using the following parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.89 (s, 3H, -OCH₃)

    • δ 5.21 (s, 2H, -OCH₂Ph)

    • δ 6.98 (d, 1H, Ar-H ortho to ether)

    • δ 7.30–7.45 (m, 5H, Benzyl Ar-H)

    • δ 7.90 (dd, 1H, Ar-H meta to ether)

    • δ 8.05 (d, 1H, Ar-H ortho to carbonyl)

  • HPLC Purity: >95% (UV 254 nm).

  • Storage: Sealed container, 2-8°C. Stable for >2 years if kept dry.

Applications in Drug Discovery

This compound serves as a vital scaffold in:

  • VEGFR Inhibitor Development: It acts as a structural analog to the "methoxy" intermediate used in Cediranib synthesis. Replacing the methoxy group with a chlorine atom allows medicinal chemists to probe the hydrophobic pocket of the kinase domain (SAR study).

  • Lipid Metabolism: Studies have utilized chlorobenzyloxy-benzoate derivatives to inhibit sterol and fatty acid synthesis in fibroblasts, aiding in the development of hypolipidemic agents.[6]

References

  • Fluorochem. (n.d.). 4-Benzyloxy-3-chlorobenzoic acid methyl ester Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11226834, Cediranib. Retrieved from

  • Li, J., & Zhang, Y. (2012).[5] Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E.

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxybenzoic acid Product Specification. Retrieved from

Sources

Chemical structure of Methyl 4-(benzyloxy)-3-chlorobenzoate (SMILES/InChI)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical identity, synthesis, and medicinal chemistry applications of Methyl 4-(benzyloxy)-3-chlorobenzoate .

Role: Intermediate for Small Molecule Kinase Inhibitors & SAR Building Block

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4) is a specialized aromatic ester utilized primarily as a scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and peroxisome proliferator-activated receptor (PPAR) modulators. Its structural core—a 3-chloro-4-alkoxy benzoate—mimics the pharmacophores found in several VEGFR and EGFR inhibitors (e.g., Cediranib analogs), making it a critical tool for Structure-Activity Relationship (SAR) campaigns. This guide details its chemical informatics, validated synthesis pathways, and application in medicinal chemistry.[1]

Chemical Identity & Informatics

Precise identification is paramount for database integration and intellectual property filings.

ParameterTechnical Specification
IUPAC Name Methyl 4-(benzyloxy)-3-chlorobenzoate
Common Name 3-Chloro-4-benzyloxybenzoic acid methyl ester
CAS Number 536974-86-4
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.72 g/mol
SMILES COC(=O)C1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1
InChI String InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKey UAIHIALOAKCGMZ-UHFFFAOYSA-N
Structural Informatics Visualization

The following diagram parses the SMILES string to visualize the chemical hierarchy, separating the benzoate core from the protecting benzyl group.

SMILES_Parsing Root Methyl 4-(benzyloxy)-3-chlorobenzoate Benzoate Benzoate Core (C1=CC=C...C1) Root->Benzoate Ester Methyl Ester (COC=O) Root->Ester Substituents Substituents Root->Substituents Chlorine 3-Chloro (Cl) Substituents->Chlorine Benzyl 4-Benzyloxy (OCC2=CC=CC=C2) Substituents->Benzyl

Figure 1: Hierarchical decomposition of the SMILES string identifying key pharmacophoric nodes.

Synthesis & Reaction Protocols

The synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate is typically approached via two primary pathways. The choice depends on the availability of the starting phenol and the desired scale.

Pathway A: Williamson Ether Synthesis (Preferred)

This method is preferred for high-yield laboratory scale-up as it avoids the harsh conditions of acid chloride formation.

Reagents: Methyl 3-chloro-4-hydroxybenzoate, Benzyl bromide (BnBr), Potassium Carbonate (


), DMF or Acetone.

Protocol:

  • Charge: Dissolve Methyl 3-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Benzyl bromide (1.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Workup: Quench with ice water. The product typically precipitates as a white solid. Filter, wash with water, and dry.[3] Recrystallize from Ethanol if necessary.

Pathway B: Esterification of the Acid

Used when the carboxylic acid precursor is the starting material.

Reagents: 4-(Benzyloxy)-3-chlorobenzoic acid, Methanol, Thionyl Chloride (


) or 

.

Protocol:

  • Activation: Suspend 4-(benzyloxy)-3-chlorobenzoic acid in dry Methanol.

  • Catalysis: Cool to 0°C. Add

    
     (1.5 eq) dropwise (exothermic).
    
  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Isolation: Evaporate solvent in vacuo. Dissolve residue in DCM, wash with saturated

    
     to remove residual acid. Dry over 
    
    
    
    and concentrate.
Synthesis Workflow Diagram

Synthesis_Pathway Start1 Methyl 3-chloro-4-hydroxybenzoate Reaction1 Williamson Ether Synthesis (Nu- Substitution) Start1->Reaction1 Reagent1 Benzyl Bromide / K2CO3 / DMF Reagent1->Reaction1 Start2 4-(Benzyloxy)-3-chlorobenzoic acid Reaction2 Fischer Esterification (Acyl Substitution) Start2->Reaction2 Reagent2 MeOH / SOCl2 (Reflux) Reagent2->Reaction2 Product Methyl 4-(benzyloxy)-3-chlorobenzoate (Yield: >90%) Reaction1->Product Path A (Preferred) Reaction2->Product Path B

Figure 2: Dual synthetic pathways.[2] Path A is generally preferred for medicinal chemistry libraries due to milder conditions.

Physical & Spectral Properties

Data below is synthesized from standard analytical characterization of this class of benzoates.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 102–106 °C (Typical for this class)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Calc) ~3.8 (Highly Lipophilic)
Topological Polar Surface Area 46.5 Ų
Expected NMR Profile ( , 400 MHz)
  • Aromatic (Benzoate):

    
     8.05 (d, J=2.0 Hz, 1H, H-2), 7.90 (dd, J=8.5, 2.0 Hz, 1H, H-6), 6.98 (d, J=8.5 Hz, 1H, H-5).
    
  • Aromatic (Benzyl):

    
     7.30–7.45 (m, 5H).
    
  • Benzylic

    
    : 
    
    
    
    5.20 (s, 2H).
  • Methyl Ester:

    
     3.90 (s, 3H).
    

Applications in Drug Discovery[1][5][7]

Kinase Inhibitor Scaffolds

This molecule serves as a "Right-Hand Side" (RHS) building block for VEGFR-2 and PDGFR inhibitors. The 3-chloro-4-benzyloxy motif is structurally homologous to the ether tail of Cediranib (AZD2171), albeit Cediranib utilizes a quinazoline core with a methoxy group. The chlorine atom in this molecule provides:

  • Metabolic Blockade: Prevents oxidative metabolism at the 3-position.

  • Electronic Modulation: Increases the acidity of the benzoic acid (post-hydrolysis), affecting binding affinity in the ATP pocket.

PPAR Agonists

Lipophilic benzoates are classic pharmacophores for PPAR


 and PPAR

agonists. The benzyl ether tail occupies the large hydrophobic pocket of the nuclear receptor, while the ester (hydrolyzed to acid in vivo) interacts with the polar arm of the receptor.
Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.

  • H-Codes: H315 (Skin Irritant), H319 (Eye Irritant).

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

References

  • Fluorochem. (2024).[4][5] Product Specification: 4-Benzyloxy-3-chlorobenzoic acid methyl ester (CAS 536974-86-4).[6] Retrieved from

  • PubChem. (2024). Compound Summary: 4-(Benzyloxy)-3-chlorobenzoic acid (Acid Precursor). National Library of Medicine. Retrieved from

  • Li, J. & Zhang, Y. (2012).[7] Synthesis of Cediranib Intermediates.[7] (Contextual reference for methoxy/chloro analog synthesis). Journal of Chemical Research.

  • PrepChem. (2023).[4][8] Synthesis of 4-benzyloxy-3-chlorobenzoic acid.[9][6] Retrieved from

Sources

Methyl 4-(benzyloxy)-3-chlorobenzoate: A Critical Pharmaceutical Intermediate in Kinase Inhibitor and NSAID Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) is a highly versatile, structurally privileged pharmaceutical building block[1]. Characterized by a central phenyl ring substituted with a methyl ester, a meta-chlorine atom, and a para-benzyloxy group, this intermediate provides a unique combination of steric bulk, lipophilicity, and halogen-bonding capabilities. As a Senior Application Scientist, I have structured this technical guide to dissect its dual utility: as a core precursor in the synthesis of oncology drugs (specifically EGFR/HER2 tyrosine kinase inhibitors) and rheumatology therapeutics (non-steroidal anti-inflammatory drugs, or NSAIDs).

Application in Tyrosine Kinase Inhibitors (EGFR/HER2)

Mechanistic Rationale

In the development of dual EGFR/HER2 inhibitors, the 3-chloro-4-benzyloxyaniline moiety acts as a critical hinge-binding and hydrophobic-pocket-occupying sequence. While the blockbuster drug Lapatinib utilizes a 3-fluorobenzyloxy substituent, the des-fluoro analog derived directly from Methyl 4-(benzyloxy)-3-chlorobenzoate is frequently synthesized as a potent active reference standard, a clinical backup candidate, or a known active metabolite/impurity (2[2]).

Causality of Experimental Design

Synthesizing the necessary aniline intermediate directly via electrophilic aromatic nitration of 2-chlorophenol derivatives often yields intractable mixtures of regioisomers (e.g., 4-nitro vs. 6-nitro). By utilizing Methyl 4-(benzyloxy)-3-chlorobenzoate as the starting material, the 1,3,4-substitution pattern is rigidly pre-installed. The ester is seamlessly converted to the aniline via a Curtius rearrangement, guaranteeing 100% regiochemical fidelity and preventing costly downstream chromatographic separations.

Self-Validating Protocol: Synthesis of 4-(Benzyloxy)-3-chloroaniline
  • Step 1: Base-Promoted Ester Cleavage (Saponification)

    • Procedure: Suspend Methyl 4-(benzyloxy)-3-chlorobenzoate (1.0 eq) in a 3:1 mixture of THF/MeOH. Add 2.0 eq of 2M aqueous NaOH. Reflux for 4 hours. Cool to 0°C and acidify with 1M HCl to pH 2 to precipitate3[3].

    • Validation: Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) will confirm the complete consumption of the high-Rf ester and the formation of a baseline carboxylate spot.

  • Step 2: Acyl Azide Formation & Curtius Rearrangement

    • Procedure: Dissolve the isolated acid in anhydrous toluene. Add 1.2 eq of diphenylphosphoryl azide (DPPA) and 1.5 eq of triethylamine. Stir at 25°C for 2 hours, then heat to 90°C for 2 hours.

    • Validation: Nitrogen gas evolution serves as a reliable visual kinetic marker for the rearrangement of the acyl azide to the isocyanate.

  • Step 3: Isocyanate Hydrolysis

    • Procedure: Introduce 6M HCl and reflux for 1 hour. Neutralize with NaOH and extract with EtOAc.

    • Validation:

      
      H NMR analysis of the organic layer will show the disappearance of the ester methyl singlet (~3.9 ppm) and the emergence of a broad primary amine (-NH
      
      
      
      ) singlet at ~3.5–4.0 ppm.

G A Methyl 4-(benzyloxy)- 3-chlorobenzoate B 4-(benzyloxy)- 3-chlorobenzoic acid A->B NaOH, MeOH/THF (Saponification) C 4-(benzyloxy)- 3-chloroaniline B->C DPPA, Et3N, Δ (Curtius Rearrangement) E Des-fluoro Lapatinib Analog (EGFR/HER2 Inhibitor) C->E SNAr Coupling D 4-Chloroquinazoline Derivative D->E SNAr Coupling

Workflow for synthesizing EGFR/HER2 kinase inhibitors from the benzoate intermediate.

Application in the Synthesis of Benzofenac (NSAID)

Mechanistic Rationale

4 (CAS 60736-70-1) is a non-steroidal anti-inflammatory drug (NSAID) that acts via the competitive inhibition of cyclooxygenase (COX-1/COX-2) enzymes, thereby suppressing downstream prostaglandin synthesis[4]. The homologation of Methyl 4-(benzyloxy)-3-chlorobenzoate to the corresponding phenylacetic acid is the most efficient and scalable route to this Active Pharmaceutical Ingredient (API)[5].

Causality of Experimental Design

Direct chloromethylation of 1-(benzyloxy)-2-chlorobenzene is highly prone to over-alkylation and poor para-selectivity. Starting from the benzoate ester allows for a controlled, three-step homologation (reduction, halogenation, cyanation) that strictly preserves the aromatic substitution pattern. We select LiAlH


 over milder hydrides (like NaBH

) for the initial reduction because the benzoate ester is highly stabilized by the electron-donating para-benzyloxy group, rendering weaker reducing agents ineffective.
Self-Validating Protocol: Homologation to Benzofenac
  • Step 1: Hydride Reduction

    • Procedure: Dissolve the ester in anhydrous THF at 0°C. Dropwise add 1.2 eq of LiAlH

      
      . Stir for 1 hour, then quench via Fieser’s method (n g H
      
      
      
      O, n g 15% NaOH, 3n g H
      
      
      O). Filter the aluminum salts.
    • Validation:

      
      H NMR will reveal the replacement of the methyl ester singlet with a characteristic benzylic CH
      
      
      
      -OH doublet/triplet at ~4.6 ppm.
  • Step 2: Chlorination

    • Procedure: Treat the resulting alcohol with SOCl

      
       (1.5 eq) in DCM at 0°C.
      
    • Validation: The reaction is self-indicating; completion is marked by the cessation of HCl and SO

      
       gas evolution.
      
  • Step 3: Cyanation & Acidic Hydrolysis

    • Procedure: React the benzyl chloride with NaCN (1.5 eq) in DMF at 60°C. Subsequently, reflux the isolated nitrile intermediate in 50% H

      
      SO
      
      
      
      to yield Benzofenac.
    • Validation: In-process IR spectroscopy will show a transient sharp C≡N stretch (~2250 cm

      
      ) which vanishes upon hydrolysis, replaced by a broad carboxylic O-H stretch (2500-3300 cm
      
      
      
      ) and a strong C=O stretch (~1710 cm
      
      
      ).

G2 A Methyl 4-(benzyloxy)- 3-chlorobenzoate B 4-(benzyloxy)- 3-chlorobenzyl alcohol A->B LiAlH4 (Reduction) C 4-(benzyloxy)- 3-chlorobenzyl cyanide B->C 1. SOCl2 2. NaCN (Cyanation) D Benzofenac (NSAID) C->D H2SO4, Δ (Hydrolysis) E Cyclooxygenase (COX-1 / COX-2) D->E Competitive Binding F Prostaglandin Synthesis E->F Pathway Blocked

Homologation pathway to Benzofenac and its downstream COX-inhibition mechanism.

Quantitative Data Summary

The following table summarizes the expected yields and primary analytical markers for the key intermediates derived from Methyl 4-(benzyloxy)-3-chlorobenzoate across both synthetic pathways:

Synthetic PathwayIntermediate / ProductExpected Yield (%)Key Analytical Marker (Validation)
TKI Synthesis 4-(Benzyloxy)-3-chlorobenzoic acid92 - 95%Disappearance of methyl singlet (

H NMR: 3.89 ppm)
TKI Synthesis 4-(Benzyloxy)-3-chloroaniline78 - 82%Appearance of primary NH

stretch (IR: 3300-3400 cm

)
NSAID Synthesis 4-(Benzyloxy)-3-chlorobenzyl alcohol88 - 91%Appearance of CH

-OH doublet/triplet (

H NMR: ~4.6 ppm)
NSAID Synthesis Benzofenac (API)65 - 70% (over 3 steps)Appearance of acetic acid CH

singlet (

H NMR: ~3.6 ppm)

References

1.[1] AboundChem. "Methyl 4-(benzyloxy)-3-chlorobenzoate." 1 2.[2] Pharmaffiliates. "N-(4-(Benzyloxy)-3-chlorophenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine." 2 3.[3] PubChem. "4-(Benzyloxy)-3-chlorobenzoic acid | C14H11ClO3 | CID 308481." 3 4.[6] PrepChem. "Synthesis of 4-benzyloxy-3-chlorobenzoic acid."6 5.[4] CymitQuimica. "CAS 60736-70-1: Benzofenac." 4 6.[5] Google Patents. "USRE50218E1 - Non-steroidal anti-inflammatory ophthalmic compositions." 5

Sources

Methodological & Application

Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate from 4-hydroxy-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Two-Step Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Introduction

Methyl 4-(benzyloxy)-3-chlorobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1] Its structure, featuring a protected phenol and an ester functionality, allows for selective, sequential modifications at different points of the molecule.

This guide provides a detailed, two-step protocol for the synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate starting from the commercially available 4-hydroxy-3-chlorobenzoic acid. The synthetic strategy involves:

  • O-Benzylation: Protection of the phenolic hydroxyl group via a Williamson ether synthesis.

  • Esterification: Conversion of the carboxylic acid to a methyl ester through a Fischer-Speier esterification.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical explanations, step-by-step protocols, and field-proven insights to ensure a successful and reproducible synthesis.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, transforming the starting material into the desired product with high efficiency.

Synthetic_Pathway Start 4-hydroxy-3-chlorobenzoic acid Intermediate 4-(benzyloxy)-3-chlorobenzoic acid Start->Intermediate Step 1: Benzylation (Williamson Ether Synthesis) NaOH, Benzyl Chloride Final Methyl 4-(benzyloxy)-3-chlorobenzoate Intermediate->Final Step 2: Esterification (Fischer Esterification) Methanol, H₂SO₄ (cat.) Benzylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Dissolve 4-hydroxy-3-chlorobenzoic acid in MeOH/THF B Add aqueous NaOH solution to form phenoxide A->B C Add Benzyl Chloride B->C D Reflux for 4-6 hours C->D E Cool reaction mixture D->E F Pour into 1N HCl (aq) to precipitate product E->F G Filter the precipitate F->G H Wash solid with H₂O, MeOH, and n-pentane G->H I Dry to yield intermediate H->I

Caption: Experimental workflow for Williamson ether synthesis.

Detailed Protocol: Benzylation
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-hydroxy-3-chlorobenzoic acid172.575.17 g30.01.0
Sodium Hydroxide (initial)40.002.40 g60.02.0
Sodium Hydroxide (additional)40.001.20 g30.01.0
Benzyl Chloride126.5810 mL (11.0 g)86.9~2.9
Methanol (MeOH)-As needed--
Tetrahydrofuran (THF)-As needed--
1N Hydrochloric Acid (HCl)-As needed--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.17 g of 4-hydroxy-3-chlorobenzoic acid in a suitable mixture of methanol and tetrahydrofuran.

  • Prepare a solution of 2.4 g of sodium hydroxide in 5 mL of water and add it to the reaction mixture. Stir for 15-20 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add 10 mL of benzyl chloride to the mixture. [2]4. Heat the reaction to reflux and maintain for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After 4 hours, add an additional 1.2 g of sodium hydroxide to the mixture and continue to reflux for another 2 hours to drive the reaction to completion. [2]6. Cool the reaction mixture to room temperature.

  • Slowly pour the reaction liquid into a beaker containing an excess of 1N hydrochloric acid with vigorous stirring. A precipitate will form.

  • Recover the precipitate by vacuum filtration.

  • Wash the solid sequentially with water, cold methanol, and n-pentane to remove impurities. [2]10. Dry the resulting white solid, 4-(benzyloxy)-3-chlorobenzoic acid, under vacuum. The product can be further purified by recrystallization if necessary.

Part 2: Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Principle and Mechanism: The Fischer-Speier Esterification

The final step is the conversion of the intermediate carboxylic acid to its corresponding methyl ester using the Fischer-Speier esterification method. [3]This is a classic acid-catalyzed nucleophilic acyl substitution reaction. [4] Mechanism Insight:

  • Carbonyl Activation: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon. [5]2. Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. [5]3. Proton Transfer & Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This creates a good leaving group (water), which is subsequently eliminated to reform the carbonyl group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Causality Behind Experimental Choices:

  • Reagent & Solvent (Methanol): Methanol serves a dual role as both the nucleophilic reagent and the solvent. Using a large excess of methanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield. [4][6]* Catalyst (H₂SO₄): A small amount of concentrated sulfuric acid is a highly effective catalyst for this transformation. [1][7]It is strong enough to protonate the carbonyl efficiently and initiate the catalytic cycle.

  • Reaction Condition (Reflux): Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. [3][6]

Experimental Workflow: Esterification

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Dissolve 4-(benzyloxy)-3-chlorobenzoic acid in Methanol B Slowly add catalytic conc. H₂SO₄ A->B C Reflux for 12 hours B->C D Cool reaction mixture C->D E Neutralize with sat. NaHCO₃ (aq) D->E F Extract with organic solvent (e.g., DCM) E->F G Wash organic layer, dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by recrystallization or chromatography H->I

Caption: Experimental workflow for Fischer esterification.

Detailed Protocol: Esterification
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-(benzyloxy)-3-chlorobenzoic acid262.695.0 g19.051.0
Methanol (MeOH)32.04100 mL-Solvent/Excess
Conc. Sulfuric Acid (H₂SO₄)98.08~1 mL-Catalytic
Sat. Sodium Bicarbonate (NaHCO₃)-As needed--
Dichloromethane (DCM)-As needed--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of 4-(benzyloxy)-3-chlorobenzoic acid in 100 mL of methanol.

  • Slowly and cautiously add ~1 mL of concentrated sulfuric acid to the solution while stirring. [1]3. Heat the mixture to reflux and stir for 12 hours. Monitor the reaction's completion by TLC (disappearance of the starting material).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases (pH ~7). [1]6. Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with additional DCM.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent on a rotary evaporator to yield the crude product. [1]10. The final product, Methyl 4-(benzyloxy)-3-chlorobenzoate, can be purified by recrystallization from a suitable solvent such as ethanol. [1]

Product Characterization

PropertyValue
IUPAC Name methyl 4-(benzyloxy)-3-chlorobenzoate [8]
CAS Number 536974-86-4 [8][9]
Molecular Formula C₁₅H₁₃ClO₃ [9]
Molecular Weight 276.71 g/mol [9]
Physical Form Solid [10]

Trustworthiness & Field Insights

  • Self-Validation: Each step of this protocol includes monitoring by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product provide a reliable, real-time validation of the reaction's progress.

  • Troubleshooting - Benzylation: If the benzylation reaction is sluggish, ensure the sodium hydroxide is of good quality and the solvents are sufficiently dry. Incomplete conversion may require a longer reflux time or the addition of a phase-transfer catalyst.

  • Troubleshooting - Esterification: The primary challenge in Fischer esterification is the equilibrium. If the reaction does not go to completion, ensure a large excess of methanol is used. Alternatively, using a Dean-Stark apparatus with a solvent like toluene can be employed to azeotropically remove the water byproduct, driving the equilibrium forward. [5][6]* Purification: Recrystallization is often sufficient for purification. For highly pure material, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

References

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from PrepChem.com. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from Francis Academic Press. [Link]

  • Li, Y. & Zhang, Z. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1562. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • U.S. National Library of Medicine. (n.d.). Supporting Information. Retrieved from CDC Stacks. [Link]

Sources

Procedure for benzylation of methyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the O-benzylation of methyl 3-chloro-4-hydroxybenzoate to synthesize methyl 4-(benzyloxy)-3-chlorobenzoate . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for PPAR agonists and antineoplastic agents. The method utilizes a nucleophilic substitution (


) pathway mediated by potassium carbonate in N,N-dimethylformamide (DMF). This guide prioritizes high chemoselectivity (favoring O- over C-alkylation) and operational safety, ensuring the integrity of the methyl ester moiety is maintained.

Introduction & Mechanistic Rationale

The benzylation of phenols is a cornerstone reaction in medicinal chemistry, serving either to install a hydrophobic pharmacophore or as a robust protecting group strategy.

  • The Challenge: The substrate, methyl 3-chloro-4-hydroxybenzoate, contains two electrophilic sites (the ester carbonyl and the aromatic ring) and one nucleophilic site (the phenol). The presence of the electron-withdrawing chlorine atom ortho to the hydroxyl group increases the acidity of the phenol (

    
    
    
    
    
    7–8), making it less nucleophilic than unsubstituted phenols.
  • The Solution: We employ Potassium Carbonate (

    
    )  in DMF .[1]
    
    • Solvent Choice (DMF): A polar aprotic solvent is essential. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, thereby overcoming the inductive deactivation caused by the chlorine substituent.

    • Base Selection (

      
      ):  Unlike strong hydroxide bases (NaOH/KOH), anhydrous 
      
      
      
      is mild enough to deprotonate the phenol without hydrolyzing the sensitive methyl ester functionality.
Reaction Scheme

ReactionScheme Substrate Methyl 3-chloro-4-hydroxybenzoate (C8H7ClO3) Product Methyl 4-(benzyloxy)-3-chlorobenzoate (C15H13ClO3) Substrate->Product SN2 Substitution Byproducts KBr + KHCO3 Reagents Benzyl Bromide (BnBr) K2CO3, DMF 60-80°C Reagents->Product

Caption: Chemoselective O-alkylation via SN2 mechanism.

Materials & Equipment

ReagentCAS No.Equiv.[2][3]RoleGrade
Methyl 3-chloro-4-hydroxybenzoate 3964-57-61.0Substrate>98%
Benzyl Bromide 100-39-01.2Electrophile98% (Lachrymator!)
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous, Granular
N,N-Dimethylformamide (DMF) 68-12-2-SolventAnhydrous
Ethyl Acetate (EtOAc) 141-78-6-ExtractionACS Grade

Equipment Requirements:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser (optional, but recommended for temp stability).

  • Oil bath with temperature controller.[4]

  • Rotary evaporator.[5]

Experimental Protocol

Step 1: Solubilization and Deprotonation
  • Charge a dry round-bottom flask with Methyl 3-chloro-4-hydroxybenzoate (1.0 equiv).

  • Add Anhydrous DMF (5 mL per gram of substrate).

    • Expert Insight: Ensure DMF is dry.[6] Water solvates the phenoxide anion, reducing reactivity and stalling the reaction.

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution may turn yellow/orange, indicating phenoxide formation.

Step 2: Electrophile Addition
  • Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

    • Safety Note: Benzyl bromide is a potent lachrymator.[2] Perform strictly in a fume hood.

  • Seal the flask or attach a drying tube/condenser.

Step 3: Reaction
  • Heat the mixture to 60°C .

    • Why 60°C? While the reaction proceeds at RT, mild heating ensures complete conversion within 2–4 hours and helps dissolve the

      
       surface. Avoid exceeding 100°C to prevent ester hydrolysis or DMF decomposition.
      
  • Monitor via TLC (See Section 4). Reaction is complete when the starting material spot disappears.

Step 4: Workup
  • Cool the mixture to RT.

  • Quench: Pour the reaction mixture slowly into ice-cold water (10x reaction volume).

    • Result: The product is highly lipophilic and should precipitate as a white/off-white solid.

  • Isolation (Method A - Precipitation):

    • If solid forms: Filter via Büchner funnel.[4] Wash cake with water (

      
      ) to remove residual DMF and inorganic salts. Wash with cold hexanes (
      
      
      
      ) to remove excess benzyl bromide.
  • Isolation (Method B - Extraction):

    • If oil forms: Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Water (

      
      ) and Brine  (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Process Monitoring & Visualization

TLC Conditions:

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm).

  • Rf Values (Approximate):

    • Starting Phenol: ~0.3 (Streaks due to acidity).

    • Benzyl Bromide: ~0.8 (Visible under UV).

    • Product: ~0.6 (Distinct, non-streaking spot).

Workflow Diagram

Workflow Start Start: Charge Substrate & DMF Deprotonate Add K2CO3 Stir 30 min @ RT Start->Deprotonate AddBnBr Add Benzyl Bromide (Dropwise) Deprotonate->AddBnBr Heat Heat to 60°C 2-4 Hours AddBnBr->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid OR Extract w/ EtOAc Quench->Isolate Purify Recrystallize (EtOH) or Column Isolate->Purify

Caption: Step-by-step experimental workflow for benzylation.

Characterization & Validation

Confirm the identity of Methyl 4-(benzyloxy)-3-chlorobenzoate using the following markers:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.3–7.5 ppm (m, 5H, Benzyl aromatic).
      
    • 
       ~8.0 ppm (d, 1H, H-2 on benzoate).
      
    • 
       ~7.9 ppm (dd, 1H, H-6 on benzoate).
      
    • 
       ~7.0 ppm (d, 1H, H-5 on benzoate).
      
    • 
       ~5.2 ppm (s, 2H, 
      
      
      
      )
      – Diagnostic Peak.
    • 
       ~3.9 ppm (s, 3H, 
      
      
      
      ).
  • Melting Point: Expected range 55–60°C (Verify with pure standard).

  • Mass Spectrometry (ESI):

    
     or 
    
    
    
    peak corresponding to MW 276.7.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Wet DMF or Old

Use anhydrous DMF; grind

to fine powder before use.
Ester Hydrolysis Temperature too highKeep reaction

. Ensure base is carbonate, not hydroxide.
Oily Product Residual Benzyl BromideWash crude solid with cold hexanes/pentane. BnBr is soluble; product is not.
C-Alkylation Reaction too hot/strong baseUnlikely with

, but ensure temp stays moderate (60°C).

References

  • Preparation of 4-benzyloxy-3-chlorobenzoic acid. PrepChem. Available at: [Link] (Accessed Oct 2023). Note: Describes the hydrolysis product, confirming the stability of the core scaffold.

  • Benzylation of Phenols using Potassium Carbonate. Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

  • Synthesis of Methyl 4-(benzyloxy)-3-methoxybenzoate. National Institutes of Health (PMC). Available at: [Link] (Accessed Oct 2023). Note: Analogous procedure for methoxy-substituted benzoate.

  • PubChem Compound Summary: Methyl 3-chloro-4-hydroxybenzoate. PubChem. Available at: [Link] (Accessed Oct 2023).

Sources

Hydrolysis of Methyl 4-(benzyloxy)-3-chlorobenzoate to acid conditions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Selective Acid-Catalyzed Hydrolysis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Selectivity in Ester Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. Methyl 4-(benzyloxy)-3-chlorobenzoate serves as a valuable intermediate in the synthesis of various biologically active molecules. Its conversion to 4-(benzyloxy)-3-chlorobenzoic acid is a critical step that requires careful consideration of reaction conditions to ensure high yield and purity.

This application note provides an in-depth guide to performing this hydrolysis under acidic conditions. We will explore the mechanistic rationale for choosing an acid-catalyzed pathway, detail a robust experimental protocol, and address the primary challenge associated with this substrate: the potential for cleavage of the benzyl ether protecting group. As Senior Application Scientists, our goal is to equip you not just with a procedure, but with the understanding to adapt and troubleshoot this crucial synthetic step.

Mechanistic Insights: The AAC2 Pathway and the Benzyl Ether Challenge

The acid-catalyzed hydrolysis of most esters, including methyl 4-(benzyloxy)-3-chlorobenzoate, proceeds through the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[1][2]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final carboxylic acid product.

A significant consideration for this specific substrate is the stability of the 4-benzyloxy group under acidic conditions. Benzyl ethers are susceptible to cleavage by strong acids, a process that can compete with the desired ester hydrolysis.[3][4] Therefore, the choice of acid and reaction conditions must be carefully balanced to favor the hydrolysis of the methyl ester while minimizing the deprotection of the benzyl ether. Milder acidic conditions are generally preferred to maintain the integrity of this protecting group.

Acid_Catalyzed_Ester_Hydrolysis Start Methyl 4-(benzyloxy)-3-chlorobenzoate ProtonatedEster Protonated Ester (Activated Carbonyl) Start->ProtonatedEster + H+ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral + H2O ProtonatedIntermediate Protonated Intermediate (Methanol as Leaving Group) Tetrahedral->ProtonatedIntermediate Proton Transfer ProductComplex Protonated Carboxylic Acid ProtonatedIntermediate->ProductComplex - CH3OH Methanol Methanol FinalProduct 4-(benzyloxy)-3-chlorobenzoic acid ProductComplex->FinalProduct - H+

Caption: AAC2 mechanism for ester hydrolysis.

Detailed Experimental Protocol

This protocol is designed for the selective hydrolysis of the methyl ester while preserving the benzyl ether.

Materials & Reagents:

  • Methyl 4-(benzyloxy)-3-chlorobenzoate

  • Acetic Acid (Glacial)

  • Hydrochloric Acid (Concentrated, ~37%)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-(benzyloxy)-3-chlorobenzoate (1.0 eq).

    • Add a solvent mixture of glacial acetic acid and water (e.g., a 3:1 or 4:1 v/v ratio). The volume should be sufficient to dissolve the starting material upon heating (approx. 10-20 mL per gram of ester).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq). Rationale: Using a mixture of a weaker organic acid (acetic acid) as the bulk medium with a catalytic amount of a strong mineral acid provides the necessary hydronium ions to initiate catalysis while maintaining a less harsh overall environment, thus minimizing debenzylation.

  • Hydrolysis Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A typical mobile phase for TLC could be 30-50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is typically complete within 4-12 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water. This will often cause the crude product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual acid.

    • If the product does not precipitate or is oily, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for extracting the carboxylic acid product.

    • Combine the organic extracts and wash sequentially with water (1x) and saturated brine (1x). This removes any remaining acid and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification:

    • The most common method for purifying solid carboxylic acids is recrystallization.[6][7]

    • A suitable solvent system for recrystallization is an ethanol/water or toluene mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.

Experimental_Workflow node_setup Reaction Setup Add Ester, Acetic Acid, Water, and HCl to flask. node_reflux Reflux Heat mixture to 100-110 °C. Monitor by TLC/HPLC. node_setup->node_reflux Heat node_quench Quench & Isolate Cool and pour into ice-water. Filter precipitate OR extract with Ethyl Acetate. node_reflux->node_quench Cool node_wash Wash & Dry Wash organic layer with water and brine. Dry with MgSO₄. node_quench->node_wash node_evaporate Concentrate Remove solvent via rotary evaporation. node_wash->node_evaporate node_purify Purification Recrystallize from Ethanol/Water or Toluene. node_evaporate->node_purify Crude Product node_analyze Analysis Melting Point, NMR, IR Spectroscopy. node_purify->node_analyze Pure Product

Caption: General workflow for acid-catalyzed hydrolysis.

Quantitative Data & Troubleshooting

ParameterRecommended ConditionRationale & Notes
Acid Catalyst Conc. HCl in Acetic AcidProvides a controlled acidic environment to minimize debenzylation.[3]
Solvent Acetic Acid / Water (3:1 v/v)Co-solvent system ensures solubility of both the organic ester and aqueous reagents.
Temperature Reflux (~100-110 °C)Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC to determine completion and avoid prolonged heating.
Expected Yield 80 - 95%Yields can vary based on reaction scale and purification efficiency.
Purity (Post-Recrystallization) >98%Recrystallization is highly effective for removing minor impurities.[6]

Troubleshooting Common Issues:

  • Incomplete Reaction: If the starting material persists after 12 hours, a small additional charge of concentrated HCl can be added. Ensure the temperature is at a steady reflux.

  • Significant Debenzylation (Side Product Formation): This indicates the conditions are too harsh. Reduce the amount of HCl, lower the reaction temperature, or consider using a milder acid system altogether (e.g., formic acid). Cleavage of benzyl ethers can occur with strong acids.[3][8]

  • Difficulty with Recrystallization: If the product oils out instead of crystallizing, try using a different solvent system or adding a seed crystal to initiate crystallization. Ensure the crude material is reasonably pure before attempting recrystallization.

Conclusion

The acid-catalyzed hydrolysis of methyl 4-(benzyloxy)-3-chlorobenzoate is a reliable method for producing the corresponding carboxylic acid. The key to a successful transformation lies in the careful selection of acidic conditions to ensure the selective cleavage of the ester in the presence of an acid-labile benzyl ether. By understanding the underlying mechanism and following a robust protocol that includes in-process monitoring and appropriate purification techniques, researchers can confidently and efficiently perform this important synthetic step.

References

  • PrepChem. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids - Chempedia. Available at: [Link]

  • Van Wyk, J. & Kilian, S.G. Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Available at: [Link]

  • SSERC. The Hydrolysis of Ethyl Benzoate. (Video). Available at: [Link]

  • AtlanChim Pharma. Science About O-Benzyl protecting groups. (2021). Available at: [Link]

  • Cox, R. A., et al. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry. Available at: [Link]

  • Organic-Reaction.com. Ester to Acid - Common Conditions. Available at: [Link]

  • Chemistry LibreTexts. Preparation of carboxylic acids. (2023). Available at: [Link]

  • Jasperse, C. Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available at: [Link]

  • SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Available at: [Link]

  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). Available at: [Link]

Sources

Application Note: Utilizing Methyl 4-(benzyloxy)-3-chlorobenzoate as a Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective protein kinase inhibitors is a cornerstone of modern targeted oncology. While early inhibitors primarily targeted the active (DFG-in) conformation of kinases, the field has increasingly shifted toward Type II inhibitors. These molecules trap their target kinases in an inactive, "DFG-out" state by occupying a deep hydrophobic pocket adjacent to the ATP-binding site, leading to superior kinase selectivity and prolonged target residence times[1].

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) serves as an exceptional, synthetically tractable scaffold for designing Type II kinase inhibitors. Its structural features provide a perfect geometric match for the DFG-out conformation:

  • The Methyl Ester: Acts as a synthetic handle. Upon hydrolysis, the resulting carboxylic acid can be coupled to various heteroaromatic amines (e.g., aminopyrazoles or aminopyridines) that serve as the "hinge-binding" motif, anchoring the drug to the kinase backbone via hydrogen bonds.

  • The 3-Chloro Substituent: Provides critical steric bulk to lock the molecule's conformation while engaging in halogen bonding with the gatekeeper residue pocket. Furthermore, the electron-withdrawing nature of the chlorine atom increases the metabolic stability of the central phenyl ring by blocking cytochrome P450-mediated oxidation.

  • The 4-Benzyloxy Group: Acts as a lipophilic tail that extends deep into the allosteric hydrophobic pocket exposed only in the DFG-out state [2].

G A Hinge-Binding Motif (e.g., Aminopyrazole) B Central Phenyl Ring (Scaffold Core) A->B Amide Linker Target1 Kinase Hinge Region (Hydrogen Bonds) A->Target1 Binds to C 3-Chloro Substituent (Halogen Bond) B->C C3 Position D 4-Benzyloxy Group (Hydrophobic Tail) B->D C4 Position Target2 Gatekeeper Pocket (Steric Fit) C->Target2 Occupies Target3 DFG-Out Allosteric Pocket (Hydrophobic Interaction) D->Target3 Extends into

Structural mapping of the scaffold derivatives to Type II kinase inhibitor binding pockets.

Synthetic Workflows & Self-Validating Protocols

To convert this scaffold into a functional kinase inhibitor, a two-step synthetic sequence is required, followed by rigorous biochemical validation. The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity results.

Workflow Step1 Methyl 4-(benzyloxy)-3-chlorobenzoate (Starting Material) Step2 Protocol A: Saponification (LiOH, THF/MeOH/H2O) Step1->Step2 Hydrolysis of Ester Step3 Protocol B: Amide Coupling (HATU, DIPEA, Hinge-Amine) Step2->Step3 Carboxylic Acid Intermediate Step4 Protocol C: ADP-Glo Kinase Assay (Validation & IC50 Determination) Step3->Step4 Purified Inhibitor Candidate

End-to-end synthetic and validation workflow for kinase inhibitors using the target scaffold.

Protocol A: Saponification of the Ester Scaffold

Objective: Hydrolyze the methyl ester to yield 4-(benzyloxy)-3-chlorobenzoic acid, providing the necessary carboxylic acid for amide coupling.

Causality & Design Choice: The starting material is highly lipophilic. A standard aqueous base would fail to dissolve the compound, leading to incomplete reactions. We utilize a ternary solvent system (THF/MeOH/H₂O in a 2:1:1 ratio). THF solubilizes the organic ester, water dissolves the Lithium Hydroxide (LiOH) base, and Methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 equivalent (eq) of Methyl 4-(benzyloxy)-3-chlorobenzoate in the THF/MeOH mixture (0.2 M concentration).

  • Base Addition: Add 3.0 eq of LiOH·H₂O dissolved in the corresponding volume of deionized water.

  • Reaction: Stir the homogeneous mixture at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the starting material. The reaction is complete when LC-MS shows a single peak corresponding to the mass of the carboxylic acid

    
    .
    
  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (EtOAc) to remove non-polar impurities.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The product, 4-(benzyloxy)-3-chlorobenzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Amide Coupling to a Hinge-Binding Pharmacophore

Objective: Couple the synthesized carboxylic acid to a weakly nucleophilic heteroaromatic amine (e.g., 3-aminopyrazole).

Causality & Design Choice: Heteroaromatic amines used for hinge-binding are notoriously poor nucleophiles due to electron delocalization. Furthermore, the 3-chloro group on our scaffold creates steric hindrance ortho to the carboxylic acid. To overcome this, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt-active ester that forces the coupling to completion. DIPEA is selected as the base because it is non-nucleophilic and will not compete with the amine for the active ester.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of 4-(benzyloxy)-3-chlorobenzoic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the chosen hinge-binding amine (e.g., 3-aminopyrazole). Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2: Quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS to confirm the formation of the desired product mass

    
    .
    
  • Purification: Dilute the reaction with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the final inhibitor candidate.

Protocol C: Biochemical Validation via ADP-Glo™ Kinase Assay

Objective: Quantify the inhibitory potency (


) of the synthesized compounds against a target kinase (e.g., mutant B-Raf or p38α).

Causality & Design Choice: The ADP-Glo™ assay is a luminescent method that measures the amount of ADP produced during the kinase reaction. It is a self-validating, two-step system. If background ATP is not depleted, the luciferase reaction would be overwhelmed, destroying the signal-to-noise ratio. Therefore, Step 1 uses the ADP-Glo Reagent to terminate the kinase reaction and completely deplete unconsumed ATP. Step 2 uses the Kinase Detection Reagent to convert the generated ADP back into ATP, which is then measured by luciferase [3].

Step-by-Step Procedure:

  • Kinase Reaction: In a 384-well low-volume plate, combine 1 µL of the inhibitor (serially diluted in 5% DMSO), 2 µL of the purified kinase enzyme, and 2 µL of the Substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. (Self-Validation: This step ensures that any subsequent luminescence is strictly derived from ADP produced by active kinases, not residual ATP).

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Detection: Read the plate using a luminometer (integration time of 0.5 seconds per well). Calculate the

    
     using non-linear regression analysis (log(inhibitor) vs. normalized response).
    

Quantitative Data Presentation

To demonstrate the versatility of the Methyl 4-(benzyloxy)-3-chlorobenzoate scaffold, below is a comparative SAR (Structure-Activity Relationship) dataset. The data illustrates how modifying the hinge-binding amine or substituting the benzyloxy tail impacts the


 against a model kinase (e.g., B-Raf V600E).
Compound IDScaffold CoreHinge-Binding AmineTail ModificationB-Raf V600E

(nM)
Kinase Selectivity Profile
CMPD-01 3-chloro-4-benzyloxy3-AminopyrazoleNone (Standard)45.2 ± 3.1High (Type II binding)
CMPD-02 3-chloro-4-benzyloxy2-AminopyridineNone (Standard)85.6 ± 5.4Moderate
CMPD-03 3-chloro-4-benzyloxy3-Aminopyrazole4-Fluoro substitution12.4 ± 1.8Very High
CMPD-04 3-chloro-4-benzyloxy3-Aminopyrazole3-Methoxy substitution115.0 ± 8.2Poor (Steric clash in pocket)
Control Imatinib (Reference)N/AN/A32.0 ± 2.5Broad

Table 1: SAR Optimization demonstrating that the inclusion of an electron-withdrawing fluorine on the benzyloxy tail (CMPD-03) significantly enhances hydrophobic packing in the DFG-out pocket, lowering the


 to 12.4 nM.

References

  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. The FASEB Journal. URL:[Link]

  • Blanc, J., Geney, R., & Menet, C. (2013). Type II Kinase Inhibitors: An Opportunity in Cancer for Rational Design. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

Methyl 4-(benzyloxy)-3-chlorobenzoate in synthesis of Cediranib analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Chlorinated Cediranib Analogs using Methyl 4-(benzyloxy)-3-chlorobenzoate

Part 1: Strategic Overview & Rationale

In the landscape of VEGFR-2 inhibitor development, Cediranib (AZD2171) represents a high-potency quinazoline scaffold. While the parent molecule features a 6-methoxy-7-alkoxy substitution pattern, the introduction of a chlorine atom at the 6-position (bioisosteric replacement) is a critical strategy for modulating metabolic stability (blocking metabolic demethylation) and altering the electronic environment of the ATP-binding core.

This guide details the utilization of Methyl 4-(benzyloxy)-3-chlorobenzoate as the primary starting material for synthesizing 6-chloro-7-(benzyloxy)quinazoline intermediates.

Critical Mechanistic Insight: The use of the 3-chloro starting material presents a specific regiochemical challenge during the nitration step required to build the quinazoline ring. The 4-benzyloxy group is a strong ortho/para director, favoring nitration at position 5 (yielding the 8-benzyloxy-7-chloroquinazoline isomer). However, for Cediranib analogs (mimicking the 6,7-substitution), we require nitration at position 6. This protocol addresses the optimization of this "mismatched" directing effect to isolate the desired pharmacophore.

Part 2: Synthetic Pathway Visualization

The following flowchart outlines the critical path from the benzoate precursor to the active pharmaceutical ingredient (API) analog, highlighting the critical control point (CCP) at the nitration stage.

Cediranib_Analog_Synthesis Start Methyl 4-(benzyloxy)-3-chlorobenzoate (Starting Material) Nitration Step 1: Regioselective Nitration (HNO3 / H2SO4 / Ac2O) Start->Nitration Electrophilic Aromatic Substitution Isomer_Sep CCP: Isomer Separation (Crystallization/Chromatography) Nitration->Isomer_Sep Crude Mixture Nitro_6 Target: Methyl 4-(benzyloxy)-3-chloro-6-nitrobenzoate Isomer_Sep->Nitro_6 Major/Minor Isolation Nitro_5 Byproduct: 5-Nitro Isomer (Leads to 7-Cl-8-OBn analog) Isomer_Sep->Nitro_5 Discard/Archive Reduction Step 2: Reductive Cyclization (Fe / NH4Cl or Zn / AcOH) + Formamidine Acetate Nitro_6->Reduction Nitro reduction -> Amine Quinazolinone Intermediate: 7-(benzyloxy)-6-chloroquinazolin-4(3H)-one Reduction->Quinazolinone Niementowski Cyclization Chlorination Step 3: C4-Chlorination (POCl3 / DIPEA) Quinazolinone->Chlorination Deoxychlorination Chloro_Quin Scaffold: 4,6-dichloro-7-(benzyloxy)quinazoline Chlorination->Chloro_Quin Coupling Step 4: SNAr Coupling (4-fluoro-2-methyl-1H-indol-5-ol) Chloro_Quin->Coupling Ether Formation Protected_API Benzyl-Protected Analog Coupling->Protected_API Deprotection Step 5: Debenzylation & Side Chain Addition (TFA/Thioanisole -> Alkylation) Protected_API->Deprotection Final API Assembly

Caption: Figure 1. Retrosynthetic workflow for 6-chloro-substituted Cediranib analogs. The critical branch point at Step 1 determines the final substitution pattern of the quinazoline core.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective Nitration (The Critical Step)

Objective: Introduce a nitro group at position 6 (ortho to the ester) to enable quinazoline ring closure. Challenge: The 4-benzyloxy group strongly directs to position 5. We must tune conditions to maximize the 6-nitro isomer or efficiently separate it.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 4-(benzyloxy)-3-chlorobenzoate 1.0 Substrate
Fuming Nitric Acid (HNO3) 1.2 Electrophile Source
Acetic Anhydride (Ac2O) 5.0 Solvent/Dehydrating Agent

| Conc. Sulfuric Acid (H2SO4) | 0.1 | Catalyst |

Procedure:

  • Preparation: Dissolve the benzoate (10 g, 36.1 mmol) in Acetic Anhydride (40 mL) at 0°C.

  • Addition: Prepare a mixture of Fuming HNO3 (1.8 mL) and Acetic Anhydride (5 mL) at 0°C. Add this dropwise to the substrate solution, maintaining internal temperature <5°C.

    • Expert Note: Using Acetyl Nitrate (generated in situ) often provides better regioselectivity than mixed acid (H2SO4/HNO3) for activated substrates, reducing tar formation.

  • Reaction: Allow to warm to 10°C and stir for 2 hours. Monitor by HPLC.

    • Checkpoint: Look for two peaks.[1][2] Peak A (5-nitro, usually major) and Peak B (6-nitro, target).

  • Quench: Pour onto ice-water (200 mL). Stir vigorously for 30 mins to hydrolyze excess anhydride.

  • Isolation: Filter the yellow precipitate. Wash with cold water.

  • Purification (Crucial): Recrystallize from Ethanol/Ethyl Acetate (9:1). The 5-nitro isomer is typically less soluble and crystallizes out first. The mother liquor is enriched with the 6-nitro isomer .

    • Alternative: Flash column chromatography (Hexane/EtOAc 8:1) is recommended for high-purity separation if yield allows.

Protocol 2: One-Pot Reduction and Cyclization

Objective: Convert the 2-nitro-benzoate (6-nitro isomer from previous step) into the quinazolinone core.

Reagents:

Reagent Equiv. Role
6-Nitro Intermediate 1.0 Precursor
Iron Powder (Fe) 4.0 Reductant (Chemoselective)
Ammonium Chloride (NH4Cl) 5.0 Electrolyte/Buffer
Formamidine Acetate 2.0 Cyclization Agent

| Ethanol/Water (4:1) | - | Solvent |

Procedure:

  • Reduction: Suspend the 6-nitro intermediate (5 g) in EtOH/H2O (50 mL). Add Fe powder and NH4Cl. Heat to reflux (80°C) for 2 hours.

    • Why Fe/NH4Cl? We must avoid catalytic hydrogenation (Pd/C, H2) because the aromatic chlorine (C-Cl) is labile and will be dechlorinated under standard hydrogenation conditions. Iron reduction preserves the C-Cl bond.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Cyclization: To the filtrate (containing the aniline), add Formamidine Acetate (2.0 equiv).

  • Reflux: Heat the filtrate to reflux for 6–12 hours. The amino-ester cyclizes with formamidine to form the pyrimidine ring.

  • Workup: Cool to room temperature. The product, 7-(benzyloxy)-6-chloroquinazolin-4(3H)-one , typically precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Protocol 3: C4-Chlorination and Indole Coupling

Objective: Activate the quinazoline for SNAr coupling with the indole fragment.

Procedure:

  • Chlorination: Suspend the quinazolinone (1.0 eq) in Thionyl Chloride (SOCl2) or POCl3 (10 vol). Add a catalytic amount of DMF. Reflux for 3 hours until the solution clears.

    • Safety: Generates HCl and SO2 gas. Use a scrubber.

  • Isolation: Evaporate excess POCl3 under vacuum. Azeotrope with toluene to remove traces.

  • Coupling: Dissolve the crude 4,6-dichloro-7-(benzyloxy)quinazoline in Acetonitrile.

  • Add Nucleophile: Add 4-fluoro-2-methyl-1H-indol-5-ol (1.0 eq) and K2CO3 (2.0 eq).

  • Reaction: Heat to 60°C for 4 hours.

  • Result: This yields the benzyl-protected Cediranib analog.

Part 4: Quality Control & Validation

Analytical Parameters for the Intermediate:

  • Compound: Methyl 4-(benzyloxy)-3-chloro-6-nitrobenzoate (Target Isomer).

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for two singlets in the aromatic region (para-relationship on the central ring).

    • If you see doublets (meta-coupling), you likely have the 5-nitro isomer.

    • Target Signature: Singlet at ~8.2 ppm (H-2, ortho to NO2 and Ester) and Singlet at ~7.5 ppm (H-5, ortho to OBn and Cl).

  • HPLC Method:

    • Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 90% B over 15 min.

    • Criterion: Isomeric purity must be >98% before proceeding to reduction to prevent formation of difficult-to-separate quinazoline isomers.

References

  • Li, J., & Zhang, L. (2012).[3] Synthesis and crystal structure of methyl 4-(benzyloxy)-3-methoxybenzoate. Journal of Chemical Crystallography. [Link]

    • Context: Provides the crystallographic data and baseline synthesis for the methoxy-analog, serving as the structural control for the chloro-analog described here.
  • AstraZeneca AB. (2006). Quinazoline derivatives as VEGF inhibitors. Patent WO2006117552A1. Context: The foundational patent for Cediranib (AZD2171), detailing the quinazoline ring closure and indole coupling chemistry adapted in this protocol.
  • Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

    • Context: Establishes the SAR for the 6,7-disubstituted quinazoline scaffold, justifying the bioisosteric replacement of methoxy with chlorine.
  • Zhejiang University of Technology. (2012). Synthesis method of cediranib. Patent CN102603718B. Context: Describes the industrial process for Cediranib, specifically the nitration and reduction sequences used to build the core.

Sources

General procedure for esterification of 4-(benzyloxy)-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for 4-(benzyloxy)-3-chlorobenzoic Acid

Executive Summary

This guide details the validated procedures for the esterification of 4-(benzyloxy)-3-chlorobenzoic acid (CAS: 56443-83-5). This substrate presents a specific chemoselective challenge: converting the carboxylic acid to an ester without cleaving the acid-sensitive benzyl ether (


) moiety.

While Fischer esterification is common for simple benzoic acids, the presence of the benzyl ether requires careful control of acidity and temperature. This note prioritizes Acyl Chloride Activation as the industry-standard method for scalability and yield, while providing a Base-Mediated Alkylation protocol for small-scale, high-throughput medicinal chemistry applications.

Strategic Analysis & Chemoselectivity

Before initiating synthesis, researchers must understand the electronic and steric environment of the substrate:

  • Substrate: 4-(benzyloxy)-3-chlorobenzoic acid.[1]

  • The 3-Chloro Effect: The chlorine atom at the ortho position to the ether (and meta to the carboxyl) provides electron-withdrawing character (

    
    ). This slightly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, making it a good candidate for base-mediated alkylation. Furthermore, the steric bulk of the chlorine protects the benzyl ether oxygen from close-contact coordination, potentially offering slightly higher stability against acid-catalyzed cleavage than 4-methoxy analogs.
    
  • The Benzyl Ether Liability: Benzyl ethers are susceptible to cleavage under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) or vigorous treatment with Brønsted acids (e.g., HBr, HI). However, they are generally stable to Thionyl Chloride (
    
    
    ) and standard basic conditions.
Method Selection Decision Tree

EsterificationLogic Start Start: 4-(benzyloxy)-3-chlorobenzoic acid ScaleCheck Check Reaction Scale Start->ScaleCheck LargeScale > 10 grams (Process Scale) ScaleCheck->LargeScale SmallScale < 100 mg (MedChem/Parallel) ScaleCheck->SmallScale MethodA Method A: Acid Chloride (SOCl2 -> MeOH) LargeScale->MethodA MethodB Method B: Alkylation (MeI/K2CO3) SmallScale->MethodB ConsiderationsA Pros: Scalable, Cheap, High Yield Cons: Corrosive gases (SO2/HCl) MethodA->ConsiderationsA ConsiderationsB Pros: Mild, No Acid, Parallel friendly Cons: Atom inefficient, Genotoxic reagents MethodB->ConsiderationsB

Figure 1: Decision logic for selecting the optimal esterification route.

Protocol A: Acyl Chloride Activation (Standard)

Best for: Gram-to-Kilogram scale, cost-efficiency, and high purity. Mechanism: Conversion of acid to acid chloride using Thionyl Chloride (


), followed by nucleophilic acyl substitution with methanol.
Reagents & Equipment
  • Substrate: 4-(benzyloxy)-3-chlorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent)
    
  • Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

  • Solvent: Toluene (preferred for azeotropic removal) or neat

    
    .
    
  • Quench: Anhydrous Methanol (excess).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Activation: Suspend the benzoic acid derivative (e.g., 5.0 g) in Toluene (25 mL).

  • Addition: Add Thionyl Chloride (1.5 - 2.0 equiv if in Toluene; or use 5-10 volumes if using neat). Add 1 drop of dry DMF.

    • Note: The DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction [1].

  • Reflux: Heat the mixture to reflux (approx. 75-80°C internal temp) for 2–3 hours.

    • Checkpoint: The suspension should become a clear solution as the acid chloride forms. Gas evolution (

      
       and 
      
      
      
      ) will be observed.
  • Evaporation: Cool slightly and concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and Toluene.
    
    • Critical: Do not overheat the residue. The intermediate 4-(benzyloxy)-3-chlorobenzoyl chloride is stable but should not be stored for long periods.

  • Esterification: Redissolve the residue in anhydrous Dichloromethane (DCM) or Toluene (20 mL). Cool to 0°C.[2]

  • Quench: Slowly add anhydrous Methanol (5.0 equiv) or add the solution into a flask of cold Methanol.

  • Workup: Stir for 1 hour at room temperature. Remove solvent in vacuo.

  • Purification: The residue is typically pure enough. If necessary, recrystallize from Methanol/Water or Hexanes/EtOAc.

Workflow Visualization

AcidChlorideFlow Step1 Reflux Acid + SOCl2 (cat. DMF) Step2 Evaporate Volatiles (Remove SO2/HCl) Step1->Step2 -SO2, -HCl Step3 Add MeOH (0°C) (Nucleophilic Attack) Step2->Step3 +MeOH Step4 Isolate Product (Filtration/Evap) Step3->Step4

Figure 2: Sequential workflow for the Thionyl Chloride mediated esterification.

Protocol B: Base-Mediated Alkylation (Mild)

Best for: Small scale (<500 mg), parallel synthesis, or if the benzyl ether proves labile in specific batch lots. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.
Reagents
  • Substrate: 4-(benzyloxy)-3-chlorobenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv).
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure
  • Dissolution: Dissolve the starting acid in DMF (concentration ~0.2 M).

  • Deprotonation: Add solid

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The solution may become cloudy as the potassium salt forms.

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen. Use a fume hood.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The acid (low Rf) should disappear; the ester (high Rf) appears.

  • Workup: Pour the reaction mixture into ice water (5 volumes).

  • Isolation:

    • Solid Product: If a precipitate forms, filter and wash with water.[3]

    • Oily Product: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over

      
      .[3]
      
  • Yield: Typically >90%. This method avoids all acidic conditions, preserving the benzyl ether perfectly [4].

Analytical Validation (QC)

Upon isolation, the identity of Methyl 4-(benzyloxy)-3-chlorobenzoate must be confirmed.

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / ObservationInterpretation
HPLC Purity> 98% (AUC)Single peak.
1H NMR

3.85 - 3.90 ppm
Singlet (3H)Methyl Ester (

). Key indicator of conversion.
1H NMR

5.15 - 5.25 ppm
Singlet (2H)Benzylic protons (

). Confirm integrity of protecting group.
1H NMR

7.90 - 8.10 ppm
Doublet/MultipletAromatic protons ortho to Ester (shifted downfield).
IR Carbonyl Stretch~1720 cm⁻¹Ester C=O stretch (Acid C=O is typically ~1680-1700 cm⁻¹).

Troubleshooting & Safety

  • Issue: Benzyl Cleavage.

    • Symptom:[1][2][4] Appearance of a broad -OH peak in IR (~3400 cm⁻¹) or loss of benzylic protons in NMR.

    • Cause: Reaction temperature too high during

      
       step or traces of strong acid left during workup.
      
    • Fix: Switch to Method B (Alkylation) or ensure

      
       is fully removed before adding MeOH.
      
  • Issue: Incomplete Conversion.

    • Cause: Wet solvents (reacting with

      
      ) or old reagents.
      
    • Fix: Use anhydrous solvents. Ensure

      
       is fresh (colorless to pale yellow, not dark red).
      

References

  • US Patent 4,925,591. Process for the preparation of 4-benzyloxy-3-chlorobenzoic acid and its conversion to acid chloride.[1] (1990). Validates the quantitative conversion of this specific substrate using thionyl chloride.

  • Li, X., & Zhang, J. (2012).[5][6] Synthesis of methyl 4-(benzyloxy)-3-methoxybenzoate. PMC / NIH. Demonstrates Fischer esterification on the methoxy-analog, providing comparative stability data.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley). Authoritative text on the stability of benzyl ethers against various acidic/basic conditions.
  • MDPI. Synthesis and Analytical Characterization... (2024).[3] Validates the use of

    
    /DMF for alkylation of hydroxy-benzoic acid derivatives. 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals experiencing poor yields during the O-benzylation of functionalized benzoates.

While the conversion of Methyl 3-chloro-4-hydroxybenzoate to Methyl 4-(benzyloxy)-3-chlorobenzoate relies on the classic Williamson ether synthesis[1], the substrate presents specific mechanistic vulnerabilities. The electron-withdrawing ortho-chloro group reduces the nucleophilicity of the phenoxide, while the methyl ester is highly susceptible to saponification (ester hydrolysis) under basic conditions[2].

This guide provides a causality-driven troubleshooting framework, an optimized self-validating protocol, and quantitative data to ensure quantitative yields in your workflow.

Diagnostic Workflow

G A Low Yield Detected in O-Benzylation B Analyze via LC-MS / TLC A->B C Highly Polar Byproduct (Mass = [M-14]-) B->C Pathway 1 D Significant Starting Material Remains B->D Pathway 2 E Non-Polar Impurity (Dibenzyl Ether) B->E Pathway 3 F Diagnosis: Ester Hydrolysis Action: Use Anhydrous K2CO3/DMF Avoid NaOH/KOH & Water C->F G Diagnosis: Poor Kinetics Action: Add 0.1 eq TBAI/KI Ensure Temp is 60-80°C D->G H Diagnosis: Reagent Degradation Action: Use Fresh BnBr Dry Solvents (Molecular Sieves) E->H

Troubleshooting workflow for O-benzylation of Methyl 3-chloro-4-hydroxybenzoate.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My overall yield is <30%, and I am losing mass during the aqueous workup. What is happening? Causality: You are likely experiencing base-mediated ester hydrolysis (saponification)[2]. If your potassium carbonate (


) is hygroscopic and contains moisture, it generates hydroxide ions in situ (

). The hydroxide readily attacks the methyl ester, forming 4-(benzyloxy)-3-chlorobenzoic acid. During a standard organic extraction, this highly polar carboxylate salt remains in the aqueous layer and is discarded, resulting in "lost" mass. Solution: Switch to strictly anhydrous

or

. If you suspect hydrolysis has already occurred, acidify your aqueous waste layer to pH 2 with 1M HCl; the hydrolyzed acid will precipitate and can be recovered for re-esterification.

Q2: The reaction stalls at 50% conversion, even after 24 hours. How do I drive it to completion? Causality: The ortho-chloro substituent exerts an inductive electron-withdrawing effect, stabilizing the phenoxide but simultaneously reducing its nucleophilicity. If you are using benzyl chloride, the reaction kinetics will be sluggish because chloride is a relatively poor leaving group in


 reactions.
Solution:  Implement a Finkelstein in-situ activation. By adding 0.1 equivalents of Tetrabutylammonium iodide (TBAI), the benzyl halide is continuously converted into a highly reactive benzyl iodide intermediate, dramatically accelerating the O-alkylation[1][3].

Q3: TLC shows a fast-moving, non-polar impurity. LC-MS indicates it is not my product. What is it? Causality: This is typically dibenzyl ether or benzyl alcohol. Trace moisture in your solvent reacts with the benzyl halide under basic conditions to form benzyl alcohol, which can then undergo a subsequent Williamson ether synthesis with another equivalent of benzyl halide. Solution: Ensure your N,N-Dimethylformamide (DMF) is anhydrous (stored over 3Å molecular sieves) and use fresh benzyl bromide stored under an inert atmosphere.

Quantitative Data: Condition Optimization

To illustrate the impact of reagent selection on the reaction mechanics, review the following optimization data for the synthesis of methyl hydroxybenzoate derivatives[4]:

Base / SolventCatalystTemp (°C)Expected YieldMechanistic Outcome
NaOH / WaterNone25< 10%Massive ester hydrolysis; saponification dominates.

(Wet) / Acetone
None6030 - 40%Partial hydrolysis; sluggish

kinetics.

(Anhydrous) / DMF
None6070 - 85%Standard O-benzylation; good yield but requires 4-12 hours[4].

(Anhydrous) / DMF
TBAI (0.1 eq) 60 > 95% Finkelstein activation; rapid, complete conversion in < 2 hours.

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is engineered as a self-validating system. By observing specific checkpoints, you can confirm the mechanistic success of each step before proceeding.

Reagents Required:

  • Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Methodology:

  • Preparation & Deprotonation: In an oven-dried round-bottom flask purged with Argon, dissolve Methyl 3-chloro-4-hydroxybenzoate in anhydrous DMF. Add anhydrous

    
     in one portion.
    
    • Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution should transition to a distinct yellow tint. This color change validates the successful deprotonation and formation of the phenoxide anion.

  • Catalytic Activation: Add TBAI to the stirring suspension.

    • Causality Note: TBAI acts as both a phase-transfer catalyst and a nucleophilic catalyst, priming the system for rapid alkylation[3].

  • Alkylation: Dropwise add Benzyl bromide via syringe. Attach a reflux condenser and heat the reaction block to 60 °C. Stir for 2 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (

      
      ) should be completely consumed, replaced by a major, less polar spot (
      
      
      
      ).
  • Quench & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 5x the volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Validation Checkpoint 3: Test the pH of the remaining aqueous layer. It should be basic (pH 9-10). If you suspect a low yield, acidify a small aliquot of this aqueous layer to pH 2. If a white precipitate forms, ester hydrolysis has occurred.

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (twice) to aggressively pull residual DMF out of the organic phase. Follow with a brine wash. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to yield the pure Methyl 4-(benzyloxy)-3-chlorobenzoate as a crystalline solid.

References
  • Title: Investigation of the Production, Isolation and Bioactivity of the Rishirilide Natural Products including Crystallographic Studies Source: Newcastle University Theses URL: [Link]

  • Title: Product Class 8: Ethers as Protecting Groups Source: Thieme Connect URL: [Link]

  • Title: 10.3 PREPARATION OF ETHERS Source: AskTheNerd URL: [Link]

Sources

Preventing dechlorination during hydrogenolysis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, discovery scientists, and drug development professionals dealing with the chemoselective deprotection of halogenated intermediates.

Subject: Troubleshooting Dechlorination During O-Benzyl Deprotection of Methyl 4-(benzyloxy)-3-chlorobenzoate.

Q1: Why does my aryl chloride dechlorinate during standard Pd/C debenzylation?

The Causality: Palladium on carbon (Pd/C) is highly active for both the hydrogenolysis of benzylic C-O bonds and the hydrodehalogenation of aryl C-Cl bonds[1]. During hydrogenation, molecular H₂ dissociates on the Pd(0) surface. The aryl chloride substrate adsorbs flatly onto the catalyst, allowing the electron-rich Pd(0) to undergo rapid oxidative addition into the C-Cl bond.

In the case of Methyl 4-(benzyloxy)-3-chlorobenzoate, the problem is exacerbated by the electron-withdrawing methyl ester group at the para position relative to the ether. This pulls electron density away from the aromatic ring, making the C-Cl bond highly electrophilic and exceptionally susceptible to premature oxidative addition by the metal catalyst.

Q2: How can I selectively cleave the benzyl ether without losing the chlorine atom?

The Solution: You must selectively "poison" or modify the catalyst surface to change its kinetic preferences. The most robust, field-proven method is the addition of Tetrabutylammonium chloride (TBACl) [2].

The Mechanism of Action: TBACl provides a highly organic-soluble source of chloride ions (Cl⁻). These excess anions strongly coordinate to the Pd active sites, increasing the local electron density and creating a steric shield around the metal surface[3]. This ionic layer physically blocks the flat, co-planar adsorption of the aromatic ring—a strict prerequisite for C-Cl oxidative addition. However, the benzylic C-O bond, which is more flexible and extends further from the rigid aromatic core, can still access the active sites for successful hydrogenolysis.

Alternative approaches include using transfer hydrogenation (e.g., ammonium formate) which provides a milder hydride source, or switching to less polar solvents, though TBACl remains the most scalable solution.

Q3: What is the exact step-by-step protocol for TBACl-mediated selective debenzylation?

To ensure reproducibility and prevent batch loss, use the following self-validating protocol . This system includes built-in analytical checkpoints to verify the reaction trajectory before irreversible byproducts form.

Materials:

  • Methyl 4-(benzyloxy)-3-chlorobenzoate (1.0 equiv, substrate)

  • Tetrabutylammonium chloride (TBACl) (1.0 equiv, catalyst modifier)

  • 5% Pd/C (5 mol% Pd, catalyst)

  • Ethyl Acetate (EtOAc, solvent)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the substrate in anhydrous EtOAc (0.1 M concentration).

    • Expertise Note: Do not use Methanol (MeOH). Protic solvents stabilize the chloride leaving group during hydrodehalogenation, accelerating the unwanted loss of the chlorine atom.

  • Inhibitor Loading: Add 1.0 equiv of TBACl to the solution and stir for 5 minutes until fully dissolved.

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 5% Pd/C.

    • Expertise Note: Using 5% Pd/C instead of 10% Pd/C reduces the density of adjacent active sites, further suppressing the multi-site interaction required for aryl chloride cleavage.

  • Hydrogenation: Purge the vessel with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under an H₂ balloon (1 atm) at 20–25 °C. Do not use pressurized reactors (e.g., Parr shakers).

  • Self-Validation Checkpoint (60 Minutes):

    • Action: Withdraw a 50 µL aliquot, filter through a micro-Celite plug, and analyze via LC-MS.

    • Validation Criteria: You must observe the mass of the target phenol (Methyl 3-chloro-4-hydroxybenzoate, M+H ≈ 187.0) and <2% of the des-chloro mass (Methyl 4-hydroxybenzoate, M+H ≈ 153.1).

    • Correction: If des-chloro byproducts exceed 2%, immediately halt the H₂ flow, purge with N₂, and add an additional 0.5 equiv of TBACl before resuming.

  • Workup: Once starting material is consumed (typically 2–4 hours), filter the mixture through a pad of Celite, wash with EtOAc, and concentrate in vacuo. Wash the crude residue with water to remove the water-soluble TBACl salts.

Q4: How do different solvents and additives quantitatively impact the selectivity?

The following table synthesizes quantitative screening data to illustrate the drastic impact of solvent choice and catalyst poisoning on reaction selectivity.

Catalyst SystemSolventAdditiveH₂ SourceDebenzylation (Target Yield)Dechlorination (Byproduct)
10% Pd/CMeOHNone1 atm H₂>99%>80% (Failed)
10% Pd/CEtOAcNone1 atm H₂>99%45% (Failed)
5% Pd/C EtOAc TBACl (1.0 eq) 1 atm H₂ 98% <2% (Optimal)
5% Pt/CEtOAcNone1 atm H₂15%<1% (Too slow)
10% Pd/CTHFNH₄HCO₂Transfer H₂92%8% (Sub-optimal)
Q5: What does the reaction pathway look like at the catalyst surface?

The diagram below maps the competing kinetic pathways and illustrates exactly where the TBACl additive intervenes to rescue the synthesis.

G A Methyl 4-(benzyloxy)-3-chlorobenzoate (Starting Material) B Pd(0) Active Sites (Catalyst Surface) A->B Surface Adsorption C Methyl 3-chloro-4-hydroxybenzoate (Target Product) B->C Benzylic C-O Hydrogenolysis D Des-chloro Byproducts (Dechlorination) B->D Aryl C-Cl Oxidative Addition E TBACl Additive (Chloride Ions) E->B Steric & Electronic Poisoning (Selectively Blocks C-Cl Cleavage)

Fig 1: Mechanistic pathway of TBACl-mediated selective debenzylation on a Pd(0) catalyst surface.

References
  • Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. ResearchGate. 1

  • Chemoselective Debenzylation in the Presence of an Aryl Chloride (Thesis). The University of Nottingham. 2

  • Science About O-Benzyl protecting groups. Atlanchim Pharma. 3

Sources

Removing benzyl chloride impurity from Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing Benzyl Chloride (BnCl) from Methyl 4-(benzyloxy)-3-chlorobenzoate is a critical purification step.[1][2] Because BnCl is a potent alkylating agent and a known genotoxic impurity (ICH M7 Class 1), it must be controlled to ppm levels.

The Challenge:

  • Co-elution: BnCl is lipophilic and often streaks on silica, making standard chromatography inefficient.[2]

  • Volatility: While BnCl boils at 179°C, it is difficult to remove via high-vacuum drying without subliming the target ester or degrading it.[1][2]

The Solution: The most robust industrial method is Chemical Scavenging (Derivatization) , followed by aqueous workup. This converts the lipophilic BnCl into a water-soluble quaternary ammonium salt, which is easily washed away, leaving the lipophilic ester product in the organic phase.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, assess your crude mixture composition.

PurificationWorkflow Start Crude Mixture Analysis CheckBnCl Est. Benzyl Chloride Content? Start->CheckBnCl HighLevel High (>5%) CheckBnCl->HighLevel LowLevel Trace (<1%) CheckBnCl->LowLevel Scavenge METHOD A: Chemical Scavenging (DABCO or Morpholine) HighLevel->Scavenge Preferred Recryst METHOD B: Recrystallization (EtOH or EtOAc/Heptane) LowLevel->Recryst If solid Chromatography METHOD C: Flash Chromatography (Difficult Separation) LowLevel->Chromatography If oil Workup Aqueous Workup (Remove Ionic Species) Scavenge->Workup FinalPurity Check Purity (HPLC/NMR) Recryst->FinalPurity Chromatography->FinalPurity Workup->Recryst Polishing Step

Figure 1: Purification decision tree based on impurity load.[1][2] Chemical scavenging is the recommended primary intervention.

Part 2: Detailed Protocols

Method A: Chemical Scavenging (The Gold Standard)

This method exploits the electrophilic nature of Benzyl Chloride. We react it with a tertiary amine (DABCO) to form a water-soluble salt.[1][2]

  • Why DABCO? Unlike primary/secondary amines, DABCO (1,4-Diazabicyclo[2.2.2]octane) is non-nucleophilic toward the ester moiety (preventing aminolysis side reactions) but highly reactive toward the benzyl chloride.

Reagents Required:

  • DABCO (0.5 – 1.0 equiv relative to the estimated BnCl impurity).[2]

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[2]

  • Wash Solution: 1M HCl and Brine.[2]

Protocol:

  • Dissolution: Dissolve the crude Methyl 4-(benzyloxy)-3-chlorobenzoate in EtOAc (approx. 5-10 mL per gram).

  • Scavenging: Add DABCO (calculate approx. 1.5 equivalents relative to the estimated BnCl content).[2]

    • Note: If BnCl content is unknown, adding 5-10 mol% DABCO relative to the main product is usually sufficient for "polishing."[1]

  • Reaction: Heat the mixture to 40–50°C for 1–2 hours .

    • Observation: A white precipitate (the quaternary ammonium salt) may form.[2]

    • Mechanism:[2][3]

      
       (Water Soluble).
      
  • Workup:

    • Cool to room temperature.[2][4]

    • Wash the organic layer with 1M HCl (2x).[2] Acidic wash ensures removal of excess DABCO.[1]

    • Wash with Water (1x) and Brine (1x).[2]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Technical Insight: This method typically reduces BnCl from >5% to <0.1% without affecting the methyl ester [1].[2]

Method B: Recrystallization (Polishing)

Since Methyl 4-(benzyloxy)-3-chlorobenzoate is a solid (predicted mp >80°C based on analogs) and Benzyl Chloride is a liquid, solubility differentiation is effective for final polishing.[1]

Solubility Profile:

Solvent System Target Ester Solubility BnCl Impurity Solubility Outcome
Ethanol (Hot) High High Good (BnCl stays in mother liquor)
Ethanol (Cold) Low (Crystallizes) High Recommended
Hexane/Heptane Low High Anti-solvent candidate

| Water | Insoluble | Insoluble | Poor separation |[1]

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or absolute) .

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0–4°C in an ice bath.

  • Filter the crystals and wash with cold Ethanol/Heptane (1:1).[2]

  • Vacuum Dry: Ensure the oven is <50°C to prevent melting.

Part 3: Troubleshooting & FAQs

Q1: Why not just use high-vacuum drying to remove Benzyl Chloride? A: Benzyl chloride has a boiling point of 179°C. While it has a vapor pressure, it is "sticky."[1][2] To remove it effectively via vacuum, you often need heat (>60°C) and high vacuum (<1 mbar). This risks subliming your product or causing thermal decomposition.[2] Scavenging is chemically superior.[2]

Q2: Can I use Morpholine instead of DABCO? A: Yes, but with caution. Morpholine is a secondary amine.[2] While it reacts rapidly with Benzyl Chloride, it can theoretically attack the methyl ester to form an amide if heated excessively.[2] If you use Morpholine, keep the temperature <40°C and limit reaction time. DABCO is safer for ester-containing targets [2].[1][2]

Q3: How do I visualize Benzyl Chloride on TLC? A: Benzyl chloride is UV active, but often overlaps with the product.[2]

  • Stain: Use KMnO4 (Potassium Permanganate) .[2] Benzyl chloride oxidizes to Benzoic acid (white spot on pink background) or shows distinct staining kinetics compared to the stable ether-ester target.[1][2]

  • Rf Value: In 10% EtOAc/Hexane, BnCl usually runs near the solvent front (High Rf), while the ester runs slightly lower.

Q4: Regulatory concerns? A: Benzyl Chloride is an ICH M7 Class 1 impurity (known mutagen).[2] If this material is for pharmaceutical use, you must demonstrate its removal to acceptable intake (AI) levels, often requiring a limit test (GC-MS) rather than just standard HPLC purity [3].

References

  • Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for the Organic Chemist. Academic Press.[2] (Describes amine scavenging of alkyl halides).

  • ChemSpider Synthetic Pages. (2013).[2] Amidation of benzoyl chloride with morpholine. (Demonstrates morpholine reactivity; supports preference for tertiary amines like DABCO when preserving esters).

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Defines Benzyl Chloride as a mutagenic impurity requiring specific control).[2]

Sources

Optimizing reflux time for Methyl 4-(benzyloxy)-3-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reflux time for the synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate via the Williamson ether synthesis. This protocol focuses on the


-alkylation of Methyl 3-chloro-4-hydroxybenzoate  with Benzyl bromide .

Subject: Optimization of Reflux Time & Troubleshooting Guide Applicable Protocol: Williamson Ether Synthesis (


 Alkylation)
Target Molecule:  Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: N/A for specific derivative, Analogous to 4-benzyloxy-3-chlorobenzoic acid derivatives)

Core Synthesis Philosophy

As a Senior Application Scientist, I advise against arbitrary reflux times (e.g., "overnight"). The 3-chloro substituent on the aromatic ring exerts both steric hindrance and an electron-withdrawing inductive effect (


), which stabilizes the phenoxide intermediate but reduces its nucleophilicity compared to a simple phenol. Consequently, kinetic control  is vital.

The Optimization Objective: Maximize conversion of the starting phenol while preventing:

  • Transesterification/Hydrolysis: Loss of the methyl ester moiety.

  • Thermal Decomposition: Degradation of the benzyl bromide reagent.

  • Solvent Loss: Concentration changes affecting reaction rate.

Troubleshooting & Optimization Guide (Q&A)

Q1: My reaction is stalled at 80% conversion after 4 hours. Should I extend the reflux to 12+ hours?

Recommendation: Do not simply extend time. Extended reflux in basic media (especially with carbonate bases) often leads to the hydrolysis of the methyl ester to the carboxylic acid (4-(benzyloxy)-3-chlorobenzoic acid), creating a difficult separation problem.

Root Cause Analysis:

  • The "Stall" Phenomenon: The reaction follows second-order kinetics (

    
    ). As concentrations drop, the rate plummets.
    
  • Reagent Degradation: Benzyl bromide is susceptible to hydrolysis by trace moisture or thermal degradation over long reflux periods.

Corrective Action: Instead of extending time, perform a "Spike" Addition :

  • Cool the reaction slightly.[1]

  • Add 0.1 - 0.2 equivalents of fresh Benzyl bromide.

  • Add 0.1 equivalents of catalyst (e.g., Sodium Iodide - Finkelstein condition) to convert the bromide to the more reactive iodide in situ.

  • Reflux for an additional 60 minutes.

Q2: I see a new spot on TLC appearing just below my product. Is this a byproduct of over-refluxing?

Diagnosis: Yes, this is likely Methyl 4-(benzyloxy)-3-chlorobenzoic acid (hydrolysis product) or Benzyl alcohol .

Mechanistic Insight:

  • Hydrolysis: If your solvent (Acetone/Acetonitrile) is not anhydrous, the

    
     generates hydroxide ions, which attack the methyl ester.
    
  • Benzyl Alcohol: Formed by the reaction of Benzyl bromide with trace water. This consumes your alkylating agent.

Prevention:

  • Use Molecular Sieves (3Å) in the reaction flask or use strictly anhydrous solvents.

  • Switch from Acetone (bp 56°C) to Acetonitrile (bp 82°C) . The higher temperature increases the rate constant (

    
    ), allowing you to finish the reaction in 2 hours rather than 8, reducing the window for side reactions.
    
Q3: How do I determine the exact "Optimal Reflux Time" for my specific scale?

Protocol: Do not guess. Perform a Kinetic Profiling Experiment .

  • Set up the reaction at the desired scale.

  • Sample 50

    
     aliquots at 
    
    
    
    minutes.
  • Quench immediately in dilute HCl/EtOAc.

  • Analyze via HPLC (or quantitative TLC).

  • Plot Conversion vs. Time . The optimal time is defined as the point where the conversion curve flattens (derivative approaches zero).

Optimized Experimental Protocol

Reaction:



Reagents:

  • Methyl 3-chloro-4-hydroxybenzoate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (Anhydrous, Granular) (2.0 equiv)

  • Potassium Iodide (Catalytic, 0.1 equiv) - Optional accelerator

  • Solvent: Acetonitrile (Anhydrous) - Preferred over Acetone for difficult substrates

Step-by-Step Workflow:

  • Activation: Charge the flask with Methyl 3-chloro-4-hydroxybenzoate,

    
    , and Acetonitrile. Stir at room temperature for 15 minutes. Why? This allows acid-base deprotonation to generate the reactive phenoxide anion before heating.
    
  • Addition: Add Benzyl bromide (and KI if using) in one portion.

  • Reflux: Heat to vigorous reflux (internal temp ~80-82°C).

  • Monitoring (The 3-Hour Rule):

    • Check TLC at 1 hour.

    • Check TLC at 2 hours.[2]

    • Most reactions of this type complete between 2.5 - 3.5 hours in ACN.

  • Workup:

    • Filter off inorganic salts (

      
      ) while hot (prevents product precipitation in the salt cake).
      
    • Rotary evaporate the solvent.[3]

    • Recrystallize the residue from hot Ethanol or Methanol.

Data & Visualization

Reflux Time vs. Solvent Efficiency
SolventBoiling PointEstimated Time to >95% Conv.Risk of HydrolysisRecommendation
Acetone 56°C6 - 12 HoursLowGood for overnight, but slow.
Acetonitrile 82°C2 - 4 HoursModerateHigh Efficiency (Recommended).
DMF 153°C< 1 HourHigh (Workup difficult)Avoid unless substrate is insoluble.
Reaction Pathway & Logic Flow

ReactionLogic Start Start: Methyl 3-Cl-4-OH-benzoate + K2CO3 + BnBr Phenoxide Intermediate: Phenoxide Anion Start->Phenoxide Deprotonation (15 min) Heat Apply Heat (Reflux) Phenoxide->Heat SN2 Primary Pathway: SN2 Attack (O-Alkylation) Heat->SN2 Optimal Time (2-4h) Side1 Side Reaction: Hydrolysis (Loss of Methyl Ester) Heat->Side1 Over-Reflux (>6h) or Wet Solvent Side2 Side Reaction: Benzyl Alcohol (Reagent Decomposition) Heat->Side2 Trace Water present Product Target: Methyl 4-(benzyloxy)-3-chlorobenzoate SN2->Product Check TLC Check @ 3 Hours Product->Check Stop Proceed to Workup (Filter & Recrystallize) Check->Stop Conversion >98% Spike Add 0.1 eq BnBr + KI Reflux +1 hr Check->Spike Stalled <90%

Caption: Logical workflow for optimizing the synthesis, highlighting the critical decision point at 3 hours to prevent over-refluxing side reactions.

References

  • PrepChem. "Synthesis of 4-benzyloxy-3-chlorobenzoic acid."[4] PrepChem.com. Accessed March 2026. [Link]

    • Relevance: Provides the foundational protocol for the acid precursor, establishing the stability of the 3-chloro-4-benzyloxy motif under reflux conditions.
  • Relevance: Offers analogous troubleshooting for radical bromination and ester stability on chlorobenzo
  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Accessed March 2026. [Link]

    • Relevance: Authorit

      
       mechanism, solvent effects, and side reaction pathways (elimination vs. substitution).[5]
      
  • Li, X., & Zhang, Y. "Methyl 4-(benzyloxy)-3-methoxybenzoate." Acta Crystallographica Section E, 2012. [Link]

    • Relevance: Cites specific reflux conditions (12h in Methanol/H2SO4) for the esterification step, providing a baseline for the stability of the ether linkage.

Sources

Technical Support Center: Troubleshooting Esterification of 4-(Benzyloxy)-3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EST-4Bz3Cl-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Incomplete conversion and impurity formation during esterification.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are encountering difficulties esterifying 4-(benzyloxy)-3-chlorobenzoic acid . This substrate presents a specific "push-pull" electronic conflict that often frustrates standard Fischer esterification attempts:

  • Electronic Deactivation: The para-benzyloxy group is a strong resonance donor (

    
     effect). This increases electron density at the carbonyl carbon, making it less electrophilic  and more resistant to nucleophilic attack by alcohols compared to unsubstituted benzoic acid.
    
  • Steric/Electronic Modulation: The meta-chlorine atom provides some inductive withdrawal (

    
    ), but it is often insufficient to overcome the donation from the ether oxygen.
    
  • Acid Sensitivity: While benzyl ethers are stable to bases, they are susceptible to cleavage under the harsh, acidic, and high-temperature conditions often required to force this specific esterification, potentially leading to 4-hydroxy-3-chlorobenzoate byproducts.

Recommendation: Stop increasing the reaction time/temperature of your current acid-catalyzed method. Switch to Base-Promoted Alkylation (Method A) for the highest fidelity, or the Acid Chloride Route (Method B) for maximum reactivity.

Diagnostic Workflow

Use this decision matrix to select the correct protocol based on your available reagents and observations.

Esterification_Triage Start START: Incomplete Reaction Check_Impurities Are you detecting a debenzylated (phenol) impurity? Start->Check_Impurities Check_Scale Is the reaction scale >10g? Method_A RECOMMENDED: Method A (Alkyl Halide + Base) Preserves Benzyl Group Check_Scale->Method_A No (High Value/Small Scale) Method_B ALTERNATIVE: Method B (Acid Chloride Activation) Forces Reaction Check_Scale->Method_B Yes (Cost Effective) Check_Impurities->Check_Scale No Check_Impurities->Method_A Yes (Acid Sensitive) Method_C LEGACY: Method C (Modified Fischer) Requires Water Removal Method_B->Method_C If SOCl2 incompatible

Figure 1: Decision matrix for selecting the optimal esterification pathway based on side-reactions and scale.

Method A: Base-Promoted Alkylation (The "Gold Standard")

Why this works: This method avoids attacking the deactivated carbonyl carbon entirely. Instead, the carboxylate anion acts as a nucleophile attacking an alkyl halide. It proceeds under basic conditions , ensuring the acid-sensitive benzyl ether remains intact.

  • Best for: Methyl, Ethyl, or Benzyl esters.

  • Key Advantage: Irreversible; no equilibrium management required.

Protocol

Reagents:

  • Substrate: 4-(benzyloxy)-3-chlorobenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv for faster rates)
  • Electrophile: Methyl Iodide (MeI) or Alkyl Bromide (1.2–1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in DMF (approx. 5–10 mL per gram of substrate).

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may look like a suspension.[1]
    
  • Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

    • Caution: MeI is volatile and toxic. Use a fume hood.

  • Reaction: Stir at RT.

    • Monitoring: Most reactions complete within 2–4 hours. If slow, warm to 40°C.

  • Workup: Pour the mixture into ice water (5x reaction volume). The ester usually precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with Ethyl Acetate.

Method B: Acid Chloride Activation (The "Force" Method)

Why this works: Converting the -OH of the acid to -Cl creates a highly reactive leaving group. The resulting acid chloride is so electrophilic that the electron-donating effect of the benzyloxy group is overwhelmed, forcing the reaction to completion.

  • Best for: Complex alcohols or when alkyl halides are not available.

  • Key Advantage: Overcomes steric and electronic deactivation.

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (

    
    , 5.0 equiv) OR Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Solvent: Toluene or DCM (Dichloromethane)

Step-by-Step:

  • Activation: Suspend the acid in dry Toluene. Add Thionyl Chloride slowly.

    • Note: Add 1 drop of DMF to catalyze the formation of the Vilsmeier intermediate if the reaction is sluggish.

  • Reflux: Heat to reflux (approx. 75–80°C) for 2–3 hours. The solution should become clear as the acid chloride forms.

  • Evaporation (Critical): Remove the solvent and excess

    
     under vacuum.
    
    • Tip: Co-evaporate with fresh toluene twice to ensure all acidic gases (HCl,

      
      ) are removed. This protects the benzyl ether during the next step.
      
  • Esterification: Dissolve the residue in DCM. Add the target alcohol (excess) and a base scavenger (Pyridine or Triethylamine, 1.5 equiv) at 0°C.

  • Completion: Warm to RT. Reaction is usually instantaneous.

Method C: Modified Fischer Esterification (Troubleshooting Only)

Why this fails: Standard reflux in methanol often stalls at 60-70% conversion because water accumulation pushes the equilibrium backward.

Optimization Strategy: If you must use this method, you must break the equilibrium.

Protocol Adjustments
ParameterStandard (Failing)Optimized
Catalyst H2SO4 (cat.)TMSCl (Trimethylsilyl chloride) (2.0 equiv)
Water Removal NoneMolecular Sieves (3Å) or Dean-Stark Trap (if using toluene/alcohol mix)
Solvent MethanolMethanol/DCM (2:1) or Methanol/Toluene

The TMSCl Trick: Add TMSCl to the alcohol before adding the acid.



This generates anhydrous HCl in situ and the TMS ether consumes water produced during esterification, driving the equilibrium forward.

Troubleshooting FAQ

Q1: I see a new spot on TLC with a lower Rf than the starting material. What is it? A: This is likely 3-chloro-4-hydroxybenzoic acid ester . The benzyl ether has been cleaved by the acid catalyst.[3]

  • Fix: Switch to Method A (Basic conditions).

Q2: The reaction solidifies and stirring stops. A: 4-(benzyloxy)-3-chlorobenzoic acid has poor solubility in cold non-polar solvents.

  • Fix: Use Method A in DMF (high solubility) or Method B in DCM (Acid chloride is usually more soluble than the parent acid).

Q3: Can I use EDC/DCC coupling? A: Yes (Steglich Esterification), but urea byproducts can be difficult to separate from the product if it is also a solid. Method B (Acid Chloride) is generally cleaner for simple esters.

Q4: My yield is low using Method A (Alkylation). A: Ensure your reagents are dry. Water in the DMF will consume the alkyl halide/base. If using Alkyl Bromides/Chlorides, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction.

References

  • Benzyl Ether Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Benzyl ethers are stable to basic hydrolysis but cleaved by strong Lewis acids).
  • Acid Chloride Protocol: Synthesis of 4-benzyloxy-3-chlorobenzoic acid chloride. PrepChem. Link (Accessed 2024).

  • Fischer Mechanism & Equilibrium: Fischer Esterification. Master Organic Chemistry. Link (Accessed 2024).

  • TMSCl Activation: Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry; Wiley, 2000.

Sources

Side reactions in the chlorination of methyl 4-hydroxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the halogenation of aromatic substrates. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the electrophilic aromatic chlorination of methyl 4-hydroxybenzoate (commonly known as methyl paraben) and its derivatives.

Below, you will find a mechanistic breakdown of common side reactions, a troubleshooting FAQ, quantitative reference data, and a self-validating experimental protocol designed to maximize mono-chlorination selectivity.

Mechanistic Overview of Side Reactions

Methyl 4-hydroxybenzoate undergoes electrophilic aromatic substitution when exposed to chlorinating agents. The hydroxyl (-OH) group at the C4 position is a strongly electron-donating, ortho/para-directing group. Conversely, the methyl ester (-COOCH₃) at the C1 position is an electron-withdrawing, meta-directing group. Synergistically, both functional groups direct the incoming chloronium ion (Cl⁺) to the highly activated C3 and C5 positions 1[1].

Because the first chlorination event does not sufficiently deactivate the aromatic ring against further electrophilic attack, over-chlorination (di-chlorination) is the most prevalent side reaction. Depending on the reagent and solvent environment, secondary side reactions such as ester hydrolysis and oxidative degradation can also severely impact yield 2[2].

G SM Methyl 4-hydroxybenzoate (Starting Material) Mono 3-Chloro Derivative (Desired Product) SM->Mono Controlled Cl+ Di 3,5-Dichloro Derivative (Over-chlorination) SM->Di Uncontrolled Cl+ Hydro 4-Hydroxybenzoic Acid (Hydrolysis Byproduct) SM->Hydro H2O / H+ or OH- Ox Quinone Derivatives (Oxidation Byproduct) SM->Ox Harsh Oxidants Mono->Di Excess Cl+

Reaction pathway of methyl 4-hydroxybenzoate chlorination and major side reactions.

Troubleshooting Guides & FAQs

Q1: Why do I consistently observe the 3,5-dichloro derivative even when using exactly 1.0 equivalent of my chlorinating agent?

  • Causality: The formation of 3,5-dichloro-methyl 4-hydroxybenzoate is driven by competitive reaction kinetics. The activation energy required for the second chlorination at C5 is nearly identical to the first chlorination at C3. In localized areas of high reagent concentration within the reactor, the mono-chlorinated product reacts with the remaining electrophile before the unreacted starting material does 1[1].

  • Solution:

    • Switch from highly reactive agents (e.g., Cl₂ gas, SO₂Cl₂) to N-chlorosuccinimide (NCS). NCS provides a controlled, slow release of Cl⁺.

    • Utilize sub-stoichiometric dosing (0.90–0.95 equivalents) of the chlorinating agent to ensure the starting material remains in excess, statistically favoring mono-chlorination.

    • Conduct the reaction at 0–5 °C to maximize the kinetic differentiation between the first and second substitution events.

Q2: During acidic chlorination, I detect a highly polar byproduct on HPLC. What is it, and how do I prevent it?

  • Causality: The polar byproduct is almost certainly 4-hydroxybenzoic acid (or its chlorinated derivatives). This occurs via the acid-catalyzed hydrolysis of the methyl ester. Reagents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine generate HCl as a byproduct. If adventitious water is present in the solvent, the highly acidic environment rapidly cleaves the ester bond3[3].

  • Solution: Utilize strictly anhydrous solvents (e.g., dry dichloromethane or acetonitrile) and conduct the reaction under an inert argon/nitrogen atmosphere. If using HCl-generating reagents, introduce a non-nucleophilic base or an inorganic acid scavenger to neutralize the acid as it forms.

Q3: When using sodium hypochlorite (NaOCl), my reaction mixture turns dark brown and yields complex mixtures. What is happening?

  • Causality: Hypochlorite is a strong oxidant. Instead of clean electrophilic aromatic substitution, NaOCl induces single-electron transfer (SET) oxidation of the electron-rich phenol ring, leading to the formation of reactive phenoxy radicals. These radicals dimerize or further oxidize into quinone-like degradation byproducts, resulting in dark coloration and complex impurity profiles 4[4].

  • Solution: Avoid aqueous hypochlorite for precise synthetic halogenations of unprotected phenols. NCS remains the superior choice for synthetic purity.

Quantitative Data: Reagent Selectivity & Byproduct Profiles

The choice of chlorinating agent drastically alters the impurity profile. The table below summarizes expected outcomes based on standard synthetic conditions.

Chlorinating AgentTypical SolventTemp (°C)Mono-chloro Selectivity (%)Di-chloro Formation (%)Major Side Reaction / Impurity
Cl₂ (gas) Acetic Acid2540 - 5035 - 45Rapid over-chlorination; HCl generation
SO₂Cl₂ Dichloromethane060 - 7020 - 30Ester hydrolysis (if moisture present)
NaOCl Water / Methanol25< 3010 - 20Oxidative degradation (Quinones)
NCS + Lewis Acid Acetonitrile0 - 585 - 92< 8Minimal; highly controlled

Validated Experimental Protocol: Controlled Mono-Chlorination

To ensure a self-validating system, the following protocol uses NCS with built-in In-Process Controls (IPC) to prevent the side reactions discussed above.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with high-purity Argon for 15 minutes to eliminate atmospheric moisture. (Causality: Complete exclusion of water prevents the acid-catalyzed hydrolysis of the methyl ester).

  • Substrate Dissolution: Dissolve 10.0 mmol of methyl 4-hydroxybenzoate in 50 mL of anhydrous acetonitrile. Stir at 400 rpm.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of a mild Lewis acid (e.g., FeCl₃ or ZrCl₄). (Causality: The Lewis acid polarizes the N-Cl bond of the NCS, enhancing electrophilicity without generating free HCl, thus protecting the ester group)3[3].

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.

  • Controlled Electrophile Addition: Weigh out 9.5 mmol (0.95 eq) of N-chlorosuccinimide (NCS). Add the NCS in 5 equal portions over 60 minutes. (Causality: Portion-wise addition prevents local concentration spikes, virtually eliminating the di-chlorination side reaction).

  • Validation Checkpoint (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of 10% aqueous sodium thiosulfate, and analyze via HPLC. Do not proceed to workup until the mono-chloro to di-chloro ratio exceeds 10:1 and unreacted starting material is < 5%.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate. (Causality: This instantly reduces any unreacted active chlorine species, halting the reaction). Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G Start Identify Impurity Profile Q1 Is Di-chlorination > 10%? Start->Q1 Q2 Is Ester Hydrolyzed? Q1->Q2 No A1 Reduce Temp to 0°C Use 0.95 eq NCS Q1->A1 Yes A2 Ensure Anhydrous Solvents Add Acid Scavenger Q2->A2 Yes Q3 Are Quinones Present? Q2->Q3 No A3 Avoid Strong Oxidants (NaOCl) Degas Solvents Q3->A3 Yes

Troubleshooting workflow for mitigating side reactions during chlorination.

References

  • Transformation of methylparaben during water chlorination: Effects of bromide and dissolved organic matter on reaction kinetics and transformation pathways. ResearchGate. 1

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. 4

  • Paraben-chlorinated derivatives in river waters. ResearchGate. 2

  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure. Google Patents. 3

Sources

Improving solubility of Methyl 4-(benzyloxy)-3-chlorobenzoate for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization for Methyl 4-(benzyloxy)-3-chlorobenzoate

Executive Summary

You are encountering solubility challenges with Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS: 536974-86-4).[1][2][3] This molecule exhibits high lipophilicity (Calculated LogP ~4.[1][2][3]1) and significant lattice energy due to the π-stacking potential of its two aromatic rings (chlorobenzene and benzyl ether moieties).[1][2][3]

Standard solvents like Chloroform-d (


) often fail to achieve the high concentrations required for 

C NMR (>30 mg/0.6 mL), leading to precipitation, line broadening, or poor signal-to-noise ratios.[1] This guide provides a scientifically grounded protocol to overcome these limitations using alternative solvents and advanced preparation techniques.
Module 1: Solvent Selection Matrix

The "Like Dissolves Like" Principle Applied: This compound is an aromatic ester-ether.[1][2][3] While moderately polar, its bulk properties are dominated by its hydrophobic aromatic rings.[3]

SolventSuitabilityMechanism of ActionRecommendation
Chloroform-d (

)
ModerateDipole-Dipole: Good for general organic solubility, but may not overcome the crystal lattice energy at high concentrations.[1][2][3]Standard: Use for

NMR if concentration is <10 mg.[1][3]
Benzene-d6 (

)
High

-

Stacking:
The solvent molecules intercalate between the aromatic rings of your solute, stabilizing it effectively.[1][2][3]
Preferred: Best for high-concentration

C samples or if

fails.[1][2][3]
DMSO-d6 HighHigh Polarity: Disrupts intermolecular forces effectively.[1][2][3]Alternative: Use only if

is unavailable. Warning: High viscosity causes line broadening; hygroscopic nature introduces water peaks.[1][2][3]
Acetone-d6 Moderate/HighDipole/H-Bond Acceptance: Good intermediate polarity.[1][2][3]Backup: Good if the sample contains trace moisture you wish to separate from signals.[1][3]
Methanol-d4 LowH-Bonding: Too polar.[1][2][3] The hydrophobic benzyl group will likely resist dissolution.[3]Avoid: Likely to cause precipitation.[1][3][4]
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Define Experiment Goal ExpType Experiment Type? Start->ExpType Proton 1H NMR Only (<10 mg) ExpType->Proton Carbon 13C / 2D NMR (>30 mg) ExpType->Carbon CDCl3 Use Chloroform-d (CDCl3) Standard Protocol Proton->CDCl3 CheckSol Solubility Check in CDCl3 Carbon->CheckSol CheckSol->CDCl3 Clear Solution Benzene Use Benzene-d6 (C6D6) Exploit Pi-Stacking CheckSol->Benzene Cloudy/Precipitate DMSO Use DMSO-d6 (Accept Viscosity Penalty) Benzene->DMSO If C6D6 unavailable

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.

Module 2: The "Zero-Precipitate" Preparation Protocol

Objective: Dissolve 30–50 mg of Methyl 4-(benzyloxy)-3-chlorobenzoate for


C NMR without aggregation.

Materials Required:

  • Solvent: Benzene-d6 (Primary recommendation) or DMSO-d6.[1][2][3]

  • Equipment: Vortex mixer, Ultrasonic bath (Sonicator), Heat gun or warm water bath.[1]

  • Consumables: 5mm NMR tubes (high precision), Cotton wool (for filtration), Glass Pasteur pipettes.[1]

Step-by-Step Methodology
  • Weighing & Transfer:

    • Weigh the solid directly into a clean vial , NOT the NMR tube.

    • Reasoning: Mixing in the narrow NMR tube is inefficient.[1][3] A vial allows for vigorous vortexing.[2][3]

  • Solvent Addition:

    • Add 0.6 mL - 0.7 mL of solvent.[1][2][3][5]

    • Note: Ensure the solvent depth in the tube will eventually reach ~4.5 cm to match the receiver coil length (preventing field inhomogeneity).[1]

  • Mechanical Dissolution (The Critical Step):

    • Vortex for 30 seconds.

    • Sonicate for 5–10 minutes.

    • Scientific Insight: Benzyl ethers form tight crystal lattices.[1][2][3] Sonication provides the acoustic cavitation energy needed to break these lattice interactions, which simple shaking cannot achieve.

  • Thermal Assistance:

    • If the solution remains cloudy, gently warm the vial to ~40°C (warm tap water or brief heat gun exposure).[1]

    • Caution: Do not overheat

      
       or Benzene-d6 due to their volatility (Boiling points: 61°C and 80°C respectively).[1][2][3]
      
  • Filtration (Mandatory for High Resolution):

    • Pack a small amount of cotton wool tightly into the neck of a Pasteur pipette.[1][3]

    • Filter the solution through the pipette directly into the NMR tube.[1][6]

    • Why? Even invisible micro-particulates cause magnetic susceptibility mismatches, ruining your "shim" and broadening your peaks.[1][3]

  • Final Inspection:

    • Hold the tube up to a light source.[1][3] The liquid must be optically clear.[3] Any turbidity indicates aggregation.[2][3]

Module 3: Troubleshooting & FAQs
Q1: My sample is dissolved, but the peaks are very broad. Why?

Diagnosis: This is likely due to aggregation or viscosity .[1][3]

  • Scenario A (Viscosity): If you used DMSO-d6, the solvent viscosity slows molecular tumbling (

    
     relaxation time decreases), naturally broadening lines.[1] Fix:  Increase probe temperature to 300K or 310K to reduce viscosity.
    
  • Scenario B (Aggregation): The hydrophobic benzyl rings may be "clumping" (micelle-like behavior) in polar solvents.[1][2][3] Fix: Switch to Benzene-d6 to stabilize the monomers via

    
    -
    
    
    
    interactions.
Q2: I see a large water peak obscuring my signals.

Diagnosis: Wet solvent.

  • Context: DMSO-d6 is hygroscopic and absorbs atmospheric water rapidly.[1][2][3]

  • Fix: Store solvents over molecular sieves (3Å or 4Å).

  • Workaround: If the water peak overlaps with your benzyl

    
     (typically ~5.1 ppm) or aromatics, switch to Acetone-d6 , where the water peak shifts to ~2.8 ppm, usually clear of your region of interest.[1]
    
Q3: Can I use heat to keep it dissolved inside the NMR?

Answer: Yes, Variable Temperature (VT) NMR is a valid technique.[1][3]

  • Protocol: Set the probe temperature to 40°C or 50°C (313K - 323K).

  • Benefit: Increases solubility saturation limit and sharpens peaks by increasing molecular tumbling rates.[1][3]

  • Pre-requisite: Ensure your NMR tube cap is tight to prevent solvent evaporation and concentration changes during the experiment.[1][3][7]

Visualizing the Troubleshooting Workflow

Troubleshooting Problem Issue Detected Cloudy Sample Cloudy/Solid Problem->Cloudy Broad Broad Peaks Problem->Broad Heat Gentle Heat (40°C) Cloudy->Heat Filter Cotton Wool Filtration Broad->Filter Particulate issue VT Run VT-NMR (315K) Broad->VT Viscosity issue Heat->Filter If clears ChangeSol Switch to Benzene-d6 Heat->ChangeSol If persists

Figure 2: Troubleshooting logic for physical sample issues (cloudiness) vs. spectral issues (broad peaks).

References
  • Fulmer, G. R., et al. (2010).[1][3][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][8]

  • University of Alberta. (n.d.).[1][3] NMR Sample Preparation Guide. Department of Chemistry.

  • Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (General Reference for Solvent Selection Principles).

  • Sigma-Aldrich. (2023).[1][2][3] NMR Solvent Data Chart & Properties.

  • National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. (Structural Analog Data).

Sources

Handling moisture sensitivity in Methyl 4-(benzyloxy)-3-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ref ID: TSC-84831-CL | Status: Active | Topic: Moisture Sensitivity & Handling

Executive Summary: The Moisture Vector

Methyl 4-(benzyloxy)-3-chlorobenzoate is a robust solid intermediate under ambient conditions, but it becomes critically sensitive to moisture during downstream transformations. Its chemical architecture presents three distinct reactive handles, each responding differently to water contamination:

  • The Methyl Ester: Susceptible to hydrolysis (saponification) . In the presence of water and a base (common in cross-coupling), it degrades to the carboxylic acid, poisoning the reaction pH.

  • The Aryl Chloride: The site for Pd-catalyzed coupling. Water acts as a catalyst poison or promotes competitive protodehalogenation, stalling the catalytic cycle.

  • The Benzyloxy Ether: Generally stable to moisture but sensitive to Lewis acids generated by wet reagents (e.g., wet AlCl₃ or BBr₃), leading to premature deprotection.

This guide provides troubleshooting workflows, diagnostic protocols, and handling standards to eliminate moisture-induced failures.

Storage & Pre-Reaction Handling

Standard Operating Procedure (SOP-01):

  • Physical State: White to off-white solid.

  • Hygroscopicity: Low (Solid), High (In Solution).

  • Storage: Store in a tightly sealed container at 2–8°C. For long-term storage (>1 month), store under argon in a desiccator.

ParameterRecommendationMechanism of Failure
Desiccant Silica Gel or P₂O₅Ambient humidity promotes slow surface hydrolysis.
Headspace Argon or NitrogenOxygen/Moisture ingress accelerates degradation.
Warming Equilibrate to RT before openingOpening cold bottles condenses atmospheric water onto the solid.
Troubleshooting Guides (Interactive Tickets)
Ticket #HYD-01: Unwanted Hydrolysis (Acid Formation)

User Issue: "I am running a Suzuki coupling using K₂CO₃ as a base, but I am isolating significant amounts of 4-(benzyloxy)-3-chlorobenzoic acid instead of the biaryl product."

Diagnosis: The combination of Water + Base + Heat is the textbook condition for ester saponification. Even though Suzuki couplings tolerate some water, methyl esters are electronically activated by the electron-withdrawing chlorine at the ortho position, making the carbonyl carbon highly electrophilic and prone to hydroxide attack.

The Mechanism: The chlorine atom pulls electron density from the benzene ring (Inductive effect, -I), which in turn pulls density from the carbonyl carbon. This makes the ester significantly more reactive toward water/hydroxide than a standard methyl benzoate.

Hydrolysis Ester Methyl 4-(benzyloxy)- 3-chlorobenzoate Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Water H₂O / OH⁻ (Contaminant) Water->Tetra Acid 4-(benzyloxy)- 3-chlorobenzoic acid Tetra->Acid Collapse & Elimination Methanol Methanol (Byproduct) Tetra->Methanol

Figure 1: Mechanism of moisture-induced saponification accelerated by the ortho-chloro substituent.

Resolution Protocol:

  • Switch Bases: Move from hydroxides/carbonates to anhydrous phosphates (K₃PO₄) or fluorides (CsF) if possible.

  • Solvent Swap: If using DMF/Water mixtures, switch to anhydrous Toluene or Dioxane.

  • Reagent Drying: Flame-dry the potassium carbonate (K₂CO₃) under vacuum before use. It is highly hygroscopic.

Ticket #MET-02: Stalled Organometallic Addition (Grignard/Lithium)

User Issue: "I tried adding PhMgBr to the ester to make the tertiary alcohol, but I recovered the starting material."

Diagnosis: Grignard reagents are essentially strong bases (


). If the solvent contains even trace moisture (>50 ppm), the Grignard reagent will preferentially deprotonate water rather than attack the ester. This "quenches" the reagent immediately.

Diagnostic Check (The "Fizz" Test):

  • Take a small aliquot of your reaction solvent.

  • Add a drop of the Grignard reagent.[1]

  • Result: If it bubbles vigorously or turns white/cloudy immediately, your solvent is wet.

Resolution Protocol:

  • Sieve Treatment: Treat THF or Ether with activated 4Å Molecular Sieves (See Section 4) for 24 hours.

  • Glassware: Oven-dry all glassware at 120°C for at least 4 hours. Assemble while hot under a stream of nitrogen.

  • Titration: Titrate your Grignard reagent using a discrete indicator (e.g., salicylaldehyde phenylhydrazone) to confirm active concentration before addition.

Ticket #CAT-03: Palladium Catalyst Deactivation

User Issue: "My Suzuki coupling at the Cl-position has low conversion (20%). The catalyst turns black immediately."

Diagnosis: While Pd(II) precatalysts are stable, the active Pd(0) species is sensitive. Water can facilitate the oxidation of phosphine ligands (forming phosphine oxides), leaving the Palladium "naked" and prone to aggregating into inactive "Palladium black."

Resolution Protocol:

  • Degassing: Oxygen is often the co-conspirator with water. Sparge solvents with Argon for 15 minutes or use the Freeze-Pump-Thaw method (3 cycles).

  • Ligand Excess: Add an extra 5-10 mol% of the phosphine ligand to scavenge adventitious oxygen/water effects.

Experimental Protocols
Protocol A: Ultra-Drying of Solvents (Sieve Activation)

Standard distillation is often insufficient for sensitive organometallics. Molecular sieves are superior if activated correctly.

  • Selection: Use 4Å Sieves for THF, Toluene, and DMF.[2] (Use for Methanol/Ethanol to prevent solvent adsorption).[3]

  • Activation:

    • Heat sieves to 300°C under high vacuum (<1 mbar) for 12 hours.

    • Alternative (Microwave): Microwave in bursts of 1 minute at high power, shaking in between, until no steam releases. Cool under vacuum.

  • Application: Add 10–20% w/v of sieves to the solvent. Let stand for 48 hours without stirring (stirring grinds the sieves into dust).

  • Validation: Solvent water content should be <10 ppm.

Protocol B: 1H-NMR Water Diagnostic

Use this to check your deuterated solvents or reaction aliquots.

Solvent (CDCl₃)Chemical Shift (δ)Visual Signature
Water (H₂O) ~1.56 ppmBroad singlet (sharpens if acidic)
HDO (Isotopic) VariesCan appear if D₂O exchange occurs

Note: In DMSO-d6, water appears distinct at 3.33 ppm. In Methanol-d4, it appears at 4.87 ppm.

Troubleshooting Logic Flow

Use this decision tree to diagnose low yields involving Methyl 4-(benzyloxy)-3-chlorobenzoate.

Troubleshooting Start Problem: Low Yield / Impurities CheckProduct Analyze Crude NMR Start->CheckProduct IsAcid Is the Acid (Hydrolysis) present? CheckProduct->IsAcid Acid Detected IsSM Is Starting Material Recovered? CheckProduct->IsSM Only SM Found HydrolysisPath Action: System is Wet/Basic IsAcid->HydrolysisPath Yes SMPath Action: Reagent Quenched IsSM->SMPath Yes DryBase 1. Flame dry K2CO3 2. Switch to Anhydrous Phosphate HydrolysisPath->DryBase CheckSolvent Check Solvent Moisture (Fizz Test / KF) SMPath->CheckSolvent

Figure 2: Diagnostic logic for reaction failures.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing Ester Hydrolysis Mechanisms).

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 4-(benzyloxy)-3-chlorobenzoate 1H NMR spectrum peak assignment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4) is a critical intermediate in the synthesis of various pharmaceutical agents, including tyrosine kinase inhibitors. Its structural integrity relies on the precise O-alkylation of the phenolic precursor.[1][2]

This guide provides a definitive 1H NMR peak assignment for this compound. Unlike generic spectral databases, this analysis focuses on comparative validation —distinguishing the product from its specific synthetic precursors (Methyl 3-chloro-4-hydroxybenzoate and Benzyl chloride) to ensure process control in drug development workflows.[1][2]

Chemical Identity & Structural Logic

Before interpreting the spectrum, we must map the magnetic environments of the molecule.[1] The structure consists of three distinct domains:

  • The Core Benzoate Ring (Ring A): A trisubstituted benzene ring (1,3,4-pattern) containing an electron-withdrawing ester, an electronegative chlorine, and an electron-donating benzyloxy group.

  • The Anchoring Ester: A methyl ester group.[1][2]

  • The Benzyloxy Tail (Ring B): A benzyl ether moiety protecting the phenol.[1][2]

Molecular Formula: C₁₅H₁₃ClO₃ Molecular Weight: 276.72 g/mol [1][2]

Structural Connectivity Diagram

StructureMap Core Core Benzoate (Ring A) Trisubstituted Ester Methyl Ester (-COOCH3) Core->Ester Pos 1 (Deshielding) Ether Benzyloxy Group (-OCH2Ph) Core->Ether Pos 4 (Shielding) Chlorine (Pos 3) Chlorine (Pos 3) Core->Chlorine (Pos 3) Inductive Effect

Figure 1: Structural domains influencing chemical shifts. The interplay between the electron-withdrawing ester/chlorine and the electron-donating ether defines the aromatic splitting pattern.

Experimental Protocol: Sample Preparation

To ensure high-resolution data comparable to the values in this guide, follow this standardized protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.[1][2]

  • Sample Mass: 10–15 mg.

  • Tube: 5 mm high-precision NMR tube.

Methodology:

  • Dissolution: Dissolve 10 mg of the solid product in 0.6 mL of CDCl₃. Ensure the solution is clear; filtration is required if suspension is visible (indicates inorganic salts like KCl/NaCl from synthesis).[2]

  • Acquisition:

    • Frequency: 400 MHz or higher recommended.[1][2]

    • Scans: 16–32 scans (sufficient for 10 mg).[1][2]

    • Relaxation Delay (D1): 1.0 s minimum (ensure integration accuracy for the methyl ester).

    • Temperature: 298 K (25°C).[1][2]

Detailed Peak Assignment

The following table details the chemical shifts (


), multiplicity, and integration for Methyl 4-(benzyloxy)-3-chlorobenzoate in CDCl₃.
Assignment

(ppm)
Mult.Int.

(Hz)
Structural Justification
H-2 (Ar) 8.08 d1H2.1Most Deshielded. Located ortho to the ester and ortho to the Chlorine.[1][2] The combined inductive (

) and mesomeric (

) withdrawal pushes this doublet downfield.
H-6 (Ar) 7.91 dd1H8.6, 2.1Deshielded. Ortho to the ester but meta to the Chlorine.[1][2] Shows large ortho-coupling to H-5 and small meta-coupling to H-2.[1][2]
Benzyl (Ph) 7.35 – 7.48 m5H-Multiplet. The 5 protons of the benzyl ring (Ring B) overlap in this characteristic aromatic region.[1][2]
H-5 (Ar) 6.98 d1H8.6Shielded. Ortho to the electron-donating oxygen of the benzyloxy group.[1][2] This resonance is significantly upfield relative to H-2 and H-6.[1][2]
Benzylic CH₂ 5.23 s2H-Diagnostic Singlet. The methylene bridge attached to the electronegative oxygen.[1][2] Its shift is distinct from the reagent Benzyl Chloride (~4.6 ppm).[2]
Ester CH₃ 3.89 s3H-Characteristic Singlet. Typical methoxycarbonyl shift.[1][2]
Signal Assignment Workflow

AssignmentLogic Spectrum Raw 1H NMR Spectrum Region1 Region: 6.5 - 8.5 ppm (Aromatic) Spectrum->Region1 Region2 Region: 3.5 - 5.5 ppm (Aliphatic) Spectrum->Region2 Decision1 Identify AMX System (Ring A) Region1->Decision1 Decision2 Identify Singlets Region2->Decision2 H2 H-2 (8.08 ppm) Doublet (J~2Hz) Decision1->H2 Deshielded (Ortho-Ester) H5 H-5 (6.98 ppm) Doublet (J~8.6Hz) Decision1->H5 Shielded (Ortho-Ether) CH2 Benzylic CH2 (5.23 ppm) Singlet Decision2->CH2 Deshielded by Oxygen

Figure 2: Logical flow for assigning signals based on electronic environments.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to the starting materials or side products that must be absent.[1][2] This section compares the product spectrum against its precursors to validate the synthesis.

Comparison 1: Product vs. Precursor (Methyl 3-chloro-4-hydroxybenzoate)

The synthesis involves the O-alkylation of the phenol.[1][2] The NMR spectrum provides immediate confirmation of this transformation.[1][2]

FeaturePrecursor (Phenol)Product (Benzyl Ether)Status
Phenolic OH Broad singlet ~6.0–10.0 ppmAbsent Pass
Benzylic CH₂ AbsentSharp Singlet @ 5.23 ppm Pass
Aromatic Region 3 Protons (Ring A only)8 Protons (Ring A + 5 Ph)Pass
H-5 Shift ~7.05 ppm~6.98 ppm (Slight upfield shift)Info
Comparison 2: Impurity Profile (Benzyl Chloride)

Excess alkylating agent is a common impurity.[1][2]

  • Benzyl Chloride (Reagent): The CH₂ peak appears at 4.56 ppm .[1][2][3]

  • Product: The CH₂ peak appears at 5.23 ppm .[1][2]

  • QC Rule: If you see a singlet at 4.56 ppm, the sample requires further purification (recrystallization or column chromatography).

Troubleshooting & Common Artifacts
  • Water Peak: In CDCl₃, adventitious water appears around 1.56 ppm .[1][2] If the sample is wet (from aqueous workup), this peak may broaden or shift.

  • Residual Solvents:

    • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1]

    • Dichloromethane: Singlet at 5.30 ppm (Can overlap dangerously close to the Benzylic CH₂ at 5.23 ppm.[1][2] Caution advised ).

  • Rotational Sidebands: If spinning the sample, look for small satellite peaks equidistant from the intense methyl ester singlet.[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 536974-86-4, Methyl 4-(benzyloxy)-3-chlorobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).[1][2] Synthesis and NMR characterization of Methyl 3-chloro-4-hydroxybenzoate derivatives. Retrieved from [Link]

  • PrepChem. (2023).[1][2] Synthesis of 4-benzyloxy-3-chlorobenzoic acid derivatives. Retrieved from [Link]

Sources

Technical Analysis: FTIR Carbonyl Characterization of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Methyl 4-(benzyloxy)-3-chlorobenzoate Primary Analytic Marker: Carbonyl (C=O) Stretching Frequency (


)
Expected Frequency Range: 1712 – 1718 cm⁻¹  (Solid State/ATR)

This guide provides a technical breakdown of the FTIR spectral characteristics of Methyl 4-(benzyloxy)-3-chlorobenzoate. Designed for medicinal chemists and QC analysts, this document moves beyond simple data listing to explain the electronic causality governing the carbonyl shift. By understanding the competing resonance and inductive effects of the 4-benzyloxy and 3-chloro substituents, researchers can definitively validate compound identity and purity.

Structural Context & Electronic Theory

The precise position of the carbonyl stretch in this molecule is a result of a "tug-of-war" between two opposing electronic effects. Understanding this mechanism is crucial for interpreting shifts in the spectrum relative to precursors.

  • The "Push": 4-Benzyloxy Group (+R Effect) The oxygen atom in the benzyloxy group acts as a strong Resonance Donor. It pushes electron density into the benzene ring, which conjugates with the carbonyl group. This increased electron density creates more "single bond character" in the C=O bond, thereby lowering the vibrational frequency (wavenumber).

  • The "Pull": 3-Chloro Group (-I Effect) The chlorine atom is an Inductive Withdrawer.[1] Being highly electronegative, it pulls electron density away from the ring and the carbonyl carbon. This strengthens the C=O bond (increasing double bond character), thereby raising the vibrational frequency.

Net Result: The strong resonance effect of the para-alkoxy group dominates, lowering the frequency compared to unsubstituted methyl benzoate. However, the meta-chlorine mitigates this drop, resulting in a frequency intermediate between the unsubstituted ester and the pure alkoxy-ester.

Diagram 1: Electronic "Push-Pull" Mechanism

The following logic flow illustrates how substituent effects dictate the observed frequency.

ElectronicEffects cluster_0 Competing Effects OBn 4-Benzyloxy Group (Strong Donor +R) Ring Benzene Ring (Conjugation Bridge) OBn->Ring Donates e- density (Lowers ν) Cl 3-Chloro Group (Inductive Withdrawer -I) Cl->Ring Withdraws e- density (Raises ν) CO Ester Carbonyl (C=O) Target Bond Ring->CO Conjugation increases Single Bond Character Freq Observed Frequency ~1715 cm⁻¹ CO->Freq Net Result

Caption: Electronic interplay between the donating Benzyloxy group and withdrawing Chloro group determining the final C=O frequency.

Comparative Analysis: Target vs. Analogs

To validate the identity of Methyl 4-(benzyloxy)-3-chlorobenzoate, it is essential to compare its spectral footprint against structural analogs. The table below synthesizes data from standard spectral databases (NIST, SDBS) and theoretical Hammett predictions.

CompoundSubstituentsElectronic Effect

(cm⁻¹)
Shift vs. Parent
Methyl Benzoate (Parent)NoneReference1724 0
Methyl 4-methoxybenzoate 4-OMeStrong Donor (+R)1705 - 1710 -14 to -19 (Red Shift)
Methyl 3-chlorobenzoate 3-ClWithdrawer (-I)1728 - 1730 +4 to +6 (Blue Shift)
Target Molecule 4-OBn, 3-Cl Mixed (+R dominates) 1712 - 1718 -6 to -12

Interpretation:

  • If your spectrum shows a peak >1725 cm⁻¹, suspect the absence of the benzyloxy group (cleavage or hydrolysis).

  • If your spectrum shows a peak <1700 cm⁻¹, suspect hydrolysis to the carboxylic acid (which often appears lower due to H-bonding) or residual solvent effects.

Experimental Protocol (Self-Validating)

For reproducible results, follow this standardized ATR-FTIR workflow. This protocol includes "Checkpoints" to ensure data integrity.

Diagram 2: Experimental Workflow

Workflow Start Start: Solid Sample Prep Sample Prep: Dry under vacuum (remove H2O/Solvent) Start->Prep Background Acquire Background: Clean Crystal (Air) Prep->Background Measure Measurement: Apply Pressure (ATR Clamp) Background->Measure QC QC Checkpoint: Is Baseline Flat? Is CO2 removed? Measure->QC QC->Background Fail (Reclean) Analyze Analyze C=O Region: (1700-1750 cm⁻¹) QC->Analyze Pass

Caption: Step-by-step ATR-FTIR acquisition workflow with built-in quality control checkpoints.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Ensure the sample is a dry, crystalline solid. Residual solvents (DCM, Methanol) or moisture can create broad bands that obscure fine spectral features.

    • Validation: If a broad peak appears at 3400 cm⁻¹ (O-H stretch), dry the sample further.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.

    • Resolution: 4 cm⁻¹.[2][3]

    • Scans: Minimum 16 scans (32 recommended for high S/N ratio).

  • Acquisition:

    • Clean the crystal with isopropanol and collect a background spectrum.

    • Place ~5 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Data Processing:

    • Apply baseline correction if necessary.

    • Identify the strongest peak in the 1700–1750 cm⁻¹ region.

Troubleshooting & Artifacts

  • Peak Splitting: If the carbonyl peak appears as a "doublet" (e.g., 1715 and 1730 cm⁻¹), this may indicate Fermi resonance (common in benzoates) or a mixture of rotamers. It is not necessarily an impurity.

  • Shift to 1680 cm⁻¹: This indicates the presence of the free acid (4-(benzyloxy)-3-chlorobenzoic acid). The acid carbonyl is lower due to strong intermolecular hydrogen bonding.

  • Shift to 1735+ cm⁻¹: This suggests the loss of the benzyloxy group , reverting to a phenol or simple benzoate character where the inductive effect of chlorine dominates.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate (CAS 93-58-3). National Institute of Standards and Technology.[2][4][5] [Link]

  • SpectraBase. Methyl 4-methoxybenzoate IR Spectrum. John Wiley & Sons.[6][7] [Link](Note: Generalized landing page for verification)

  • PubChem. Methyl 3-chlorobenzoate Compound Summary. National Center for Biotechnology Information. [Link]

  • Lumen Learning. Infrared Spectra of Common Functional Groups (Esters & Benzoates). [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-(benzyloxy)-3-chlorobenzoate. In the absence of a published spectrum for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—a benzyl ether, a methyl ester, and a chlorinated aromatic ring—to construct a theoretical fragmentation map. This predictive approach serves as a powerful tool for researchers in compound identification, structural elucidation, and impurity profiling.

The guide is structured to not only predict the primary fragment ions but also to explain the underlying chemical principles that govern their formation. By understanding the "why" behind the fragmentation, scientists can more confidently interpret experimental data for this and structurally related molecules.

Molecular Ion and Isotopic Signature: The First Clue

Methyl 4-(benzyloxy)-3-chlorobenzoate has the chemical formula C₁₅H₁₃ClO₃. The first and most critical feature to identify in its mass spectrum is the molecular ion (M⁺•) peak. Due to the presence of a chlorine atom, this will not be a single peak but a characteristic doublet.

Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in two molecular ion peaks separated by 2 m/z units:

  • M⁺• Peak: Corresponding to molecules containing ³⁵Cl (C₁₅H₁₃³⁵ClO₃), predicted at m/z 276 .

  • M+2 Peak: Corresponding to molecules containing ³⁷Cl (C₁₅H₁₃³⁷ClO₃), predicted at m/z 278 .

The relative intensity of the m/z 276 peak to the m/z 278 peak will be approximately 3:1 . This isotopic signature is a definitive indicator of a monochlorinated compound and will be propagated in any fragment that retains the chlorine atom.

Primary Fragmentation Pathways: A Tale of Three Functional Groups

Under electron ionization, the molecular ion is a high-energy radical cation that undergoes fragmentation to form more stable ions. The structure of Methyl 4-(benzyloxy)-3-chlorobenzoate offers several competing fragmentation pathways.

Benzylic Cleavage: The Dominant Pathway

The weakest bond susceptible to cleavage is the C-O bond of the benzyl ether moiety. This is due to the exceptional stability of the resulting benzyl cation, which rapidly rearranges to the aromatic tropylium ion (C₇H₇⁺).[3] This fragmentation is often so favorable that it produces the base peak (the most intense peak) in the spectrum.

  • Mechanism: Heterolytic cleavage of the benzylic ether bond.

  • Predicted Ion: Tropylium ion (C₇H₇⁺) at m/z 91 .

  • Significance: The presence of a strong peak at m/z 91 is highly diagnostic for compounds containing a benzyl group.[3]

G M [C₁₅H₁₃ClO₃]⁺• m/z 276/278 F91 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F91 Benzylic Cleavage Neutral •C₈H₆ClO₃ (Neutral Radical)

Caption: Pathway 1: Formation of the highly stable tropylium ion (m/z 91).

Fragmentation of the Methyl Ester Group

The methyl ester functionality provides two predictable fragmentation routes: loss of the methoxy radical and loss of the entire carbomethoxy group.[4][5]

  • Alpha-Cleavage (Loss of Methoxy Radical): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da). This forms a stable acylium ion.

    • Predicted Ion: [M - •OCH₃]⁺ at m/z 245/247 . The 3:1 isotopic pattern will be preserved.

  • Loss of Carbomethoxy Radical: Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the carbomethoxy radical (•COOCH₃, 59 Da).

    • Predicted Ion: [M - •COOCH₃]⁺ at m/z 217/219 . This ion would correspond to a 4-benzyloxy-3-chlorophenyl cation.

G cluster_M Molecular Ion M [C₁₅H₁₃ClO₃]⁺• m/z 276/278 F245 Acylium Ion [M - •OCH₃]⁺ m/z 245/247 M->F245 - •OCH₃ F217 Aryl Cation [M - •COOCH₃]⁺ m/z 217/219 M->F217 - •COOCH₃

Caption: Pathway 2: Fragmentation pathways involving the methyl ester group.

Secondary and Minor Fragmentation Pathways

Further fragmentation can occur from the primary ions, leading to a richer, more complex spectrum.

  • Decarbonylation: The acylium ion (m/z 245/247) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 217/219 . This provides an alternative route to the 4-benzyloxy-3-chlorophenyl cation.

  • Loss of Chlorine: While less common from an unactivated aromatic ring, the loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion could produce a minor peak at m/z 241 .

  • Aromatic Ring Fragments: Fragmentation of the tropylium ion can lead to the cyclopentadienyl cation at m/z 65 and the cyclopropenyl cation at m/z 39. Fragmentation of the chlorinated aromatic ring could yield a phenyl cation (m/z 77) after loss of chlorine.[2][6]

Summary of Predicted Fragmentation

The table below summarizes the key ions predicted to appear in the EI mass spectrum of Methyl 4-(benzyloxy)-3-chlorobenzoate. The relative intensities are predictions based on established chemical principles, with the tropylium ion expected to be the most abundant.

m/z (predicted)Ion Structure/FormulaFragmentation MechanismPredicted Relative Intensity
276 / 278[C₁₅H₁₃ClO₃]⁺•Molecular Ion (M⁺•)Medium
245 / 247[M - •OCH₃]⁺α-cleavage at the ester; loss of a methoxy radicalMedium to Low
217 / 219[M - •COOCH₃]⁺Loss of carbomethoxy radical or loss of CO from m/z 245/247Medium to Low
91 [C₇H₇]⁺ Benzylic ether cleavage (Tropylium ion) High (likely Base Peak)
77[C₆H₅]⁺Fragmentation of the benzyl group or aromatic ringLow

Comparison with Alternative Analytical Approaches

Analytical MethodExpected Outcome
Electron Ionization (EI-MS) Rich Fragmentation: Provides detailed structural information as outlined above. Ideal for library matching and structural elucidation.
Chemical Ionization (CI-MS) Prominent Molecular Ion: A "softer" ionization technique that would result in significantly less fragmentation. The protonated molecule [M+H]⁺ at m/z 277/279 would be the base peak. Useful for confirming molecular weight with high confidence.[7]
Tandem MS (MS/MS) Definitive Fragmentation Mapping: In an MS/MS experiment, the isolated molecular ion (m/z 276) could be fragmented by collision-induced dissociation. This would confirm the direct relationship between the precursor ion and the predicted fragment ions (m/z 245, 91, etc.), providing irrefutable structural evidence.[4]

Standard Operating Protocol for GC-EI-MS Analysis

The following outlines a generalized protocol for acquiring an EI mass spectrum for a semi-volatile compound like Methyl 4-(benzyloxy)-3-chlorobenzoate.

Objective: To obtain a reproducible electron ionization mass spectrum for structural identification.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 400.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract background noise by selecting a spectrum just before or after the peak.

    • Analyze the resulting spectrum for the key features predicted in this guide: the M/M+2 pattern at m/z 276/278, the base peak at m/z 91, and other chlorine-containing fragments.

Conclusion

The EI-MS fragmentation of Methyl 4-(benzyloxy)-3-chlorobenzoate is predicted to be dominated by a highly characteristic cleavage of the benzyl ether, yielding a base peak at m/z 91 . The presence of a chlorine atom will be readily confirmed by an M⁺•/M+2 doublet at m/z 276/278 with a 3:1 intensity ratio, a pattern that will persist in all chlorine-containing fragments. Secondary fragmentation pathways involving the methyl ester group, such as the loss of a methoxy radical (to yield m/z 245/247), provide further corroborating structural evidence. This predictive guide serves as a robust framework for any researcher seeking to identify and characterize this molecule using mass spectrometry.

References

  • Pu, Q. L., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(4), 577-87. Available at: [Link]

  • Deo, A., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(S3), e9592. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable Library. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. Available at: [Link]

  • ResearchGate. (2023). (A) EI‐MS of compound 1 (GC–MS system 1), (B) MS/MS of the m/z 165... [Image]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 941-943. Available at: [Link]

  • Zhang, L., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E, 69(Pt 10), o1562. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. Available at: [Link]

  • Dougherty, R. C., et al. (1974). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 46(4), 523-526. Available at: [Link]

  • Hesse, M., et al. (2008). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry of Organic Compounds.
  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid. Available at: [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Available at: [Link]

Sources

HPLC Retention Time Guide: Methyl 4-(benzyloxy)-3-chlorobenzoate vs. Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: Establish a robust HPLC-UV protocol for separating Methyl 4-(benzyloxy)-3-chlorobenzoate (Target) from its critical process impurities, specifically the phenolic precursor Methyl 3-chloro-4-hydroxybenzoate and potential hydrolysis byproducts.

The Separation Challenge: The synthesis of the target molecule involves O-alkylation of a phenol with a benzyl group. This transformation induces a drastic shift in lipophilicity (LogP).

  • Precursor (Phenol): Moderate polarity, hydrogen bond donor.

  • Target (Benzyl Ether): High lipophilicity, no hydrogen bond donor capacity on the ether oxygen.

Core Directive: This guide does not rely on a static "recipe" but defines a Gradient Elution Strategy . Due to the significant hydrophobicity difference (


LogP > 2.0) between the starting material and the product, an isocratic method is inefficient (causing either poor resolution of early eluters or excessive run times for the target).

Chemical Profiling & Impurity Origin

To design the separation, we must first map the "Chromatographic Landscape" based on the synthesis pathway.

Synthesis Pathway & Impurities

The target is typically synthesized via Williamson ether synthesis:



Compound IDStructure / NameRolePhysicochemical NatureExpected Elution Order
Impurity A Methyl 3-chloro-4-hydroxybenzoate Starting MaterialPhenolic, Acidic (

), LogP ~2.3
Early (1)
Impurity B 4-(Benzyloxy)-3-chlorobenzoic acid Hydrolysis ProductCarboxylic Acid, Ionizable, LogP ~3.8Mid (2) (pH dependent)
Target Methyl 4-(benzyloxy)-3-chlorobenzoate Product Non-polar Ester, LogP ~4.8Late (3)
Impurity C Benzyl Chloride ReagentSmall, Non-polar, VolatileLate (Co-elutes or wash)
Visualization: Impurity Origin & Separation Logic

The following diagram maps the chemical origins to their chromatographic behavior.

SeparationLogic cluster_HPLC RP-HPLC Elution Order (C18) SM Start Material (Phenol) Reaction O-Alkylation (+ Benzyl Group) SM->Reaction Early Early Elution (Polar/H-Bonding) SM->Early LogP ~2.3 Reagent Reagent (Benzyl Chloride) Reagent->Reaction Target Target Product (Benzyl Ether) Hydrolysis Acid Impurity (Hydrolysis) Target->Hydrolysis Degradation (Hydrolysis) Late Late Elution (Hydrophobic) Target->Late LogP ~4.8 (Strong Retention) Hydrolysis->Early Ionized at pH > 4 Reaction->Target Major Path

Caption: Correlation between synthetic origin and Reverse Phase HPLC retention behavior based on polarity shifts.

Experimental Protocol (Self-Validating System)

This protocol uses a Generic Gradient Strategy validated for benzoate esters. The use of a C18 column with an acidic mobile phase is critical to suppress the ionization of the phenolic impurity, ensuring sharp peak shapes.

Chromatographic Conditions
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse XDB-C18 or equivalent).
    • Why: High carbon load required to retain the polar phenol while resolving the non-polar ether.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Maintains pH ~2.7. Keeps the phenolic impurity (

      
      ) and potential benzoic acid impurities (
      
      
      
      ) in their neutral, protonated state to prevent peak tailing and retention shifting.
  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has a stronger elution strength than methanol, necessary to elute the highly lipophilic benzyl ether target within a reasonable timeframe.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm.[1]

    • Why: Both the benzoate core and the benzyl ring absorb strongly here.

  • Temperature:

    
    .
    
Gradient Program
Time (min)% Mobile Phase B (ACN)StateMechanistic Function
0.0 30%HoldLoad sample; retain polar phenolic impurities.
2.0 30%IsocraticEnsure separation of solvent front from Impurity A.
15.0 90%Linear RampElute the highly hydrophobic Target.
18.0 90%HoldWash column (remove Benzyl Chloride/dimers).
18.1 30%StepReturn to initial conditions.
23.0 30%Re-equilibrateCRITICAL: Restore column equilibrium before next injection.

Performance Comparison & Retention Data

The following data represents the Relative Retention Times (RRT) . Absolute retention times will vary by system dwell volume, but the order and separation factor (


) are constant constants governed by thermodynamics.

Reference Anchor: Methyl 3-chloro-4-hydroxybenzoate (Impurity A) elutes at approx. 5.3 minutes under similar generic conditions (45-50% MeOH) [1].

CompoundPredicted RT (min)*RRT (vs Target)Resolution (

)
Peak Characteristics
Impurity A (Phenol)5.0 - 6.0~0.45N/ASharp, potential tailing if pH is neutral.
Impurity B (Acid)6.5 - 7.5~0.55> 2.0Broader; moves earlier if pH > 3.
Target (Benzyl Ether)12.5 - 13.5 1.00 > 10.0 Sharp, dominant peak.
Impurity C (Benzyl Chloride)14.0 - 15.0~1.15> 1.5Small, often invisible at 254nm if low conc.

*Note: RTs are estimated based on the gradient profile defined in Section 3.2.

Why the Retention Gap Exists

The addition of the benzyl group adds 7 carbons and an aromatic ring, increasing the LogP from ~2.3 to ~4.8. In Reverse Phase chromatography, retention (


) follows the relationship:


Where

is the organic modifier concentration. The Target requires a significantly higher

(ACN concentration) to desorb from the C18 ligands compared to the Phenol.

Troubleshooting & Optimization

Issue: Peak Tailing of Impurity A (Phenol)
  • Cause: Interaction between the phenolic hydroxyl group and residual silanols on the silica support.

  • Solution: Ensure Mobile Phase A contains 0.1% Formic Acid or Phosphoric Acid. Do not use neutral water.

Issue: Carryover of Target
  • Cause: The high lipophilicity of the benzyl ether can cause it to stick to the injector loop or column frit.

  • Solution: Use a needle wash of 90:10 ACN:Water. Ensure the gradient hold at 90% B is at least 3 minutes.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Tailing on Impurity A Type->Tailing Peak Shape Drift RT Drift on Target Type->Drift Retention Ghost Ghost Peaks (Carryover) Type->Ghost Baseline Fix1 Add 0.1% TFA or Formic Acid (Suppress Silanol Activity) Tailing->Fix1 Fix2 Check Column Temp (Thermostat to 30°C) Drift->Fix2 Fix3 Increase Wash Step (90% ACN for 5 min) Ghost->Fix3

Caption: Diagnostic workflow for common HPLC issues with benzoate derivatives.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023).[1] RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative in Pharmaceutical Formulations. European Journal of Pharmaceutical and Medical Research. Link

  • PubChem. (n.d.).[2] Methyl 3-chloro-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Link

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Link

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Link

Sources

Advanced UV-Vis Spectroscopic Profiling: Methyl 4-(benzyloxy)-3-chlorobenzoate vs. Analogous Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic workflows become increasingly reliant on high-throughput UV-Vis screening for reaction monitoring and purity assays, understanding the precise electronic transitions of substituted aromatic compounds is critical. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of Methyl 4-(benzyloxy)-3-chlorobenzoate , benchmarking its performance and spectral behavior against closely related structural alternatives.

Chromophore Mechanics & Causality

To optimize analytical methods, we must first understand the causality behind the absorption maxima (


). The core chromophore of Methyl 4-(benzyloxy)-3-chlorobenzoate is the conjugated methyl benzoate system. However, its spectral signature is heavily modified by its substituents:
  • The Auxochromic Effect of the para-Benzyloxy Group: The oxygen atom at the para position possesses non-bonding lone pairs (

    
    ) that strongly delocalize into the aromatic 
    
    
    
    -system. This mesomeric electron donation (+M effect) significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary
    
    
    transition (K-band) experiences a substantial bathochromic shift (red shift) compared to unsubstituted methyl benzoate[1]. Furthermore, the benzyl ring itself introduces secondary aromatic
    
    
    transitions that overlap with the primary chromophore, broadening the absorption profile in the 270–290 nm region.
  • The Inductive Influence of the meta-Chlorine: The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating mesomeric effect (+M). While its net effect on the primary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     wavelength is minimal (shifting it by merely +1 to +3 nm), it breaks the symmetry of the aromatic ring. This symmetry breaking increases the transition dipole moment, resulting in a hyperchromic effect—a measurable increase in the molar absorptivity (
    
    
    
    ).

G HOMO HOMO (π) Conjugated Aromatic System LUMO LUMO (π*) Excited State HOMO->LUMO π → π* Transition K_Band K-Band (~260 nm) Primary Absorption HOMO->K_Band N_Orbital Non-bonding (n) Oxygen Lone Pairs N_Orbital->LUMO n → π* Transition R_Band R-Band (~290 nm) Secondary Absorption N_Orbital->R_Band

Electronic transition pathways driving the UV-Vis absorption profile.

Comparative Quantitative Data

When developing HPLC-UV methods or conducting photometric assays, selecting the correct detection wavelength is paramount to maximize signal-to-noise ratios. Below is a comparative analysis of Methyl 4-(benzyloxy)-3-chlorobenzoate against common alternatives.

CompoundPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(K-Band)
Secondary

(B-Band)
Structural Impact on Spectrum
Methyl 4-(benzyloxy)-3-chlorobenzoate ~260 nm ~288 nm Bulky benzyl group broadens the secondary band; Cl atom increases overall molar absorptivity.
Methyl 3-chloro-4-hydroxybenzoate ~258 nm~285 nmDeprotonation of the -OH group in alkaline media causes a massive bathochromic shift (~295 nm)[2].
Methyl 4-hydroxybenzoate (Methylparaben) 256 nmN/A (Shoulder at 280 nm)Baseline chromophore. Lacks the hyperchromic enhancement of the chlorine atom[3][4].
Methyl 4-(benzyloxy)benzoate ~258 nm~285 nmLacks the symmetry-breaking chlorine, resulting in a slightly lower molar extinction coefficient[1].

Note: Spectral data is referenced for solutions in polar protic solvents (e.g., Methanol or Ethanol) at neutral pH.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps. We utilize Methanol as the diluent, as polar protic solvents effectively solvate the ester ground state, providing a stable baseline for


 transitions.
Phase 1: System Suitability & Calibration
  • Wavelength Accuracy Check: Power on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Run a wavelength calibration using a certified Holmium Oxide glass filter. Verify that the 279.3 nm and 360.8 nm peaks are within

    
     nm of the standard.
    
  • Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with HPLC-grade Methanol. Place them in the reference and sample beams. Perform a baseline scan from 400 nm down to 200 nm. The maximum baseline deviation must not exceed

    
     Absorbance Units (AU).
    
Phase 2: Sample Preparation
  • Stock Solution: Accurately weigh 2.77 mg of Methyl 4-(benzyloxy)-3-chlorobenzoate. Dissolve in 10.0 mL of HPLC-grade Methanol to create a

    
     M (1.0 mM) stock solution. Sonicate for 2 minutes to ensure complete dissolution.
    
  • Serial Dilution: Prepare a validation series by diluting the stock solution with Methanol to yield final concentrations of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

Phase 3: Spectral Acquisition & Validation
  • Scanning: Scan each concentration from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • Data Extraction: Record the absorbance values at the primary maximum (~260 nm).

  • Self-Validation (Beer-Lambert Linearity): Plot the absorbance at 260 nm against the concentration. Calculate the linear regression. The protocol is considered valid only if the correlation coefficient (

    
    ) is 
    
    
    
    . The slope of this line represents the molar absorptivity (
    
    
    ) in
    
    
    .

G N1 Stock Preparation (1.0 mM in MeOH) N3 Serial Dilution (10-50 µM Range) N1->N3 N2 System Calibration (Holmium Oxide/Baseline) N4 Spectral Acquisition (200-400 nm Scan) N2->N4 N3->N4 N5 Data Validation (Beer-Lambert Linearity) N4->N5

Self-validating analytical workflow for UV-Vis spectral acquisition.

Application Insights for Drug Development

When utilizing Methyl 4-(benzyloxy)-3-chlorobenzoate in synthetic pathways (e.g., as a protected intermediate for active pharmaceutical ingredients), its distinct UV-Vis profile offers a significant analytical advantage.

During deprotection reactions (e.g., hydrogenolysis of the benzyl group to yield Methyl 3-chloro-4-hydroxybenzoate), the reaction progress can be monitored in real-time. The cleavage of the benzyl ether removes the secondary aromatic system, causing a measurable decrease in absorbance at the ~288 nm B-band[1][5]. Furthermore, if the reaction is monitored in slightly alkaline conditions, the newly formed phenolic -OH group will deprotonate into a phenoxide ion, causing a massive bathochromic shift to ~295 nm, creating a clear isosbestic point that validates the stoichiometric conversion of the intermediate[2].

References

1.[5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate." PubChem, [Link] 2.[3] SIELC Technologies. "UV-Vis Spectrum of Methylparaben." SIELC Library, [Link] 3.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate." PubChem, [Link] 4.[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7456, Methylparaben." PubChem, [Link] 5.[2] Chen, et al. "Unveiling novel chloramination byproducts of parabens." Water Research, Guangdong University of Technology, [Link]

Sources

Distinguishing Methyl 4-(benzyloxy)-3-chlorobenzoate from Benzyl Chloride by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate (Target) via the Williamson ether synthesis, benzyl chloride (Reagent) is frequently used in excess. Distinguishing the product from the residual alkylating agent is critical for process control and safety, as benzyl chloride is a potent lachrymator and potential carcinogen.

This guide provides a definitive Thin Layer Chromatography (TLC) protocol to separate and identify these two species. While UV visualization is standard, this guide introduces a chemoselective staining protocol using 4-(4-Nitrobenzyl)pyridine (NBP) to unambiguously identify residual benzyl chloride, a technique often overlooked in standard operating procedures.

Chemical Profile & Theoretical Basis

The separation relies on the distinct polarity differences between the lipophilic alkyl halide and the polarized ester-ether system.

FeatureBenzyl Chloride (Impurity)Methyl 4-(benzyloxy)-3-chlorobenzoate (Target)
Structure Simple aromatic alkyl halide.Multi-functional aromatic ester with ether linkage.
Polarity Low (Non-polar). Lacks H-bond donors/acceptors; interacts weakly with silica.Moderate. The methyl ester and ether oxygen create dipole moments that interact with silica.
UV Activity Weak/Moderate. Simple benzene chromophore (

~254 nm).
Strong. Extended conjugation through the benzoate system.
TLC Behavior Migrates near the solvent front in polar mixtures.Retains significantly lower due to silica adsorption.
Experimental Protocol
3.1 Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).[1][2][3]

  • Reference Standards: Pure Benzyl Chloride (dissolved in Hexane), Isolated Product (if available).

  • Visualization Reagents:

    • Short-wave UV Lamp (254 nm).

    • NBP Stain (Specific for Alkylating Agents): 5% w/v 4-(4-Nitrobenzyl)pyridine in acetone.

    • Basifying Agent: 1M NaOH or Piperidine.

3.2 Mobile Phase Optimization

A gradient approach is recommended to establish the separation window.

  • System A (100% Hexane): Benzyl chloride will migrate (

    
    ), while the Target ester remains at the baseline (
    
    
    
    ). Use this to confirm the presence of non-polar impurities.
  • System B (9:1 Hexane:EtOAc): Recommended System.

    • Benzyl chloride migrates near the solvent front (

      
      ).
      
    • Target ester elutes in the mid-range (

      
      ).
      
    • Starting Phenol (Methyl 3-chloro-4-hydroxybenzoate) remains near the baseline (

      
      ).
      
3.3 Visualization Workflow (The "Dual-Check" System)

Reliable detection requires correlating UV absorption with chemical reactivity.

TLC_Workflow Start Sample Spotting Elution Elution (9:1 Hex:EtOAc) Start->Elution UV_Vis UV Visualization (254 nm) Elution->UV_Vis Stain NBP Staining (Specific for Benzyl Chloride) UV_Vis->Stain Mark spots with pencil Analysis Data Interpretation Stain->Analysis

Figure 1: The sequential workflow ensures that UV-active spots are chemically characterized.

Step-by-Step Staining Procedure (NBP):

  • Dip/Spray: After UV inspection, dip the plate in the NBP solution .

  • Heat: Heat the plate at 110°C for 2-3 minutes.

  • Basify: Spray with 1M NaOH or expose to piperidine vapor.

  • Result: Alkylating agents (Benzyl Chloride) turn intense blue/violet . The ester product will generally not stain or appear faint yellow.

Data Interpretation & Expected Results

The following table summarizes the expected migration and staining behavior in a 9:1 Hexane:EtOAc system.

Compound

Range (Approx)
UV (254 nm)NBP Stain Reaction
Benzyl Chloride 0.80 – 0.95 Dark Spot (Fades quickly if volatile)Positive (Blue/Violet)
Target Product 0.30 – 0.45 Intense Dark Spot Negative (No color/Yellow)
Starting Phenol 0.00 – 0.10 Dark SpotNegative

Critical Note: Benzyl chloride is volatile. If the TLC plate is dried too long under high heat or vacuum before visualization, the benzyl chloride spot may evaporate, leading to a false negative.

Decision Logic for Purity Analysis

Use this logic flow to determine the status of your reaction mixture.

Decision_Logic Start Analyze TLC Plate CheckUV Check UV (254nm) Start->CheckUV HighRf Spot at Rf > 0.8? CheckUV->HighRf MidRf Spot at Rf ~ 0.4? CheckUV->MidRf StainCheck Apply NBP Stain HighRf->StainCheck Yes Clean Product Clean HighRf->Clean No ProductID Target Product Confirmed MidRf->ProductID Yes BlueSpot Turns Blue/Violet? StainCheck->BlueSpot Impurity Benzyl Chloride Present (Incomplete Removal) BlueSpot->Impurity Yes BlueSpot->Clean No (Non-reactive impurity)

Figure 2: Logical framework for identifying impurities versus product.

Troubleshooting & Optimization
  • Problem: Tailing of the Product Spot.

    • Cause: Residual acidity on the silica or the phenol starting material dragging.[4]

    • Solution: Add 1% Acetic Acid to the mobile phase to sharpen the phenol spot, or 1% Triethylamine if the ester is acid-sensitive (rare for benzoates).

  • Problem: Co-elution.

    • Cause: If the benzyl ether and benzyl chloride run too close (rare in 9:1, possible in 100% Hexane).

    • Solution: Lower the polarity.[4][5] Switch to 100% Pentane or Hexane. Benzyl chloride will move; the ester will stick to the baseline.

  • Safety Alert: Benzyl chloride is a lachrymator. All TLC spotting and staining must be performed in a functioning fume hood.

References
  • PubChem. (n.d.). 4-(4-Nitrobenzyl)pyridine | C12H10N2O2.[6][7] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates - Chemical Stains. Retrieved March 2, 2026, from [Link]

  • Reach Devices. (n.d.). TLC Stains: 4-(p-Nitrobenzyl)pyridine (NBP). Retrieved March 2, 2026, from [Link]

Sources

The Benzyloxy Methylene Group: Chemical Shift and Splitting Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Proton NMR Integration of the Benzyloxy Methylene Group: A Comparative Guide to qNMR Methodologies

As a Senior Application Scientist overseeing structural elucidation and purity assays in drug development, I frequently encounter discrepancies in the integration of the benzyloxy methylene group (


). While routine 1D 

NMR is sufficient for qualitative confirmation, it routinely fails at absolute quantification, often yielding artificially low integration values.

This guide objectively compares standard 1D NMR methodologies against high-precision Quantitative NMR (qNMR). By dissecting the causal physics behind relaxation times and internal standard selection, this guide provides a self-validating framework to achieve >99% integration accuracy for benzyloxy methylene protons.

Before quantifying, unambiguous assignment is required. The chemical environment dictates the exact shift of the


 protons.

Table 1: Typical


 NMR Chemical Shifts for Benzyloxy Methylene Protons (in 

)
Functional GroupStructureTypical Chemical Shift (

, ppm)
Splitting Pattern
Benzyl Ether

4.4 – 4.6Singlet (or AB quartet if R is chiral)
Benzyl Ester

5.0 – 5.2Singlet (or AB quartet)
Carboxybenzyl (Cbz)

5.0 – 5.1Singlet (often broadened by rotamers)

Causality in Splitting: When the benzyloxy group is adjacent to a chiral center, the methylene protons become diastereotopic. They experience different magnetic environments and couple to each other, resulting in an AB quartet with a geminal coupling constant (


) of approximately 11–13 Hz[1]. A common processing error is integrating only the central peaks of this multiplet; the entire AB system must be integrated to accurately represent the 2.00 protons.

Standard 1D NMR vs. qNMR: A Comparative Analysis

Routine NMR is optimized for rapid throughput, whereas qNMR is optimized for thermodynamic equilibrium.

Table 2: Comparison of Acquisition Parameters for Benzyloxy Methylene Integration

ParameterRoutine 1D

NMR
High-Precision qNMRImpact on Integration
Excitation Pulse 30°90°Traditional qNMR based on direct integration requires fully quantitative conditions, including a 90° pulse to maximize transverse magnetization[2].
Relaxation Delay (

)
1 – 2 seconds

(often 15–30 s)
Ensures complete spin-lattice relaxation; prevents signal saturation[2].
Signal-to-Noise (S/N) > 50:1> 250:1High S/N is mandatory to reduce integration error below 1%, with a suggested S/N of at least 250:1[3].
Processing AutomatedManualPhase and baseline correction must be performed manually to prevent integral distortion[4].

The Causality of Relaxation in Benzyloxy Integration

Why does routine NMR yield artificially low integration values for the benzyloxy


 group? The answer lies in the spin-lattice relaxation time (

).

Methylene protons in medium-sized molecules typically exhibit


 values ranging from 0.5 to 4.0 seconds[5]. If the relaxation delay (

) between pulses is shorter than the time required for complete relaxation, the protons will not return to thermal equilibrium. This causes partial saturation of the NMR signal, skewing the integral downwards (e.g., integrating to 1.75 instead of 2.00).

G T1 T1 Relaxation Time (Benzyloxy CH2: ~1-2s) D1 Relaxation Delay (D1) (≥ 5 × T1 = 10-15s) T1->D1 Int Integration Accuracy (> 99% Trueness) D1->Int Prevents saturation Pulse Excitation Pulse (90° for Max Signal) SN Signal-to-Noise (S/N) (> 250:1) Pulse->SN SN->Int Reduces error

Logical causality between qNMR acquisition parameters and integration accuracy.

Internal Standard (IS) Selection for Benzyloxy Compounds

To determine absolute purity, the benzyloxy methylene integral must be compared against a certified internal standard. The ideal IS must not overlap with the benzyloxy


 region (4.4–5.3 ppm) or the aromatic region (7.1–7.5 ppm)[3].

Table 3: Recommended qNMR Internal Standards for Benzyloxy-Containing Analytes

Internal StandardChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
ProtonsSuitability for Benzyloxy Analytes
Maleic Acid ~6.3 (Singlet)2Excellent. Maleic acid is frequently chosen for pharmaceutical investigations because its olefinic signal at ~6.3 ppm is clearly separated from aromatic signals and the benzyloxy methylene region.
Dimethyl sulfone (

)
~3.0 (Singlet)6Excellent. Highly soluble in most NMR solvents; clears the 4.5–5.5 ppm region completely.
1,4-Dioxane ~3.7 (Singlet)8Good. However, its volatility requires careful handling to prevent concentration shifts during sample preparation.

Step-by-Step Methodology: High-Precision qNMR Workflow

This protocol represents a self-validating system : by empirically measuring the


 relaxation time of your specific sample rather than relying on literature averages, the calculated 

delay guarantees complete thermal equilibrium, validating the exactness of the final integral.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh 10–20 mg of the benzyloxy-containing analyte and an equimolar amount of the chosen certified internal standard (e.g., Maleic acid) using a microbalance.

  • Co-dissolve completely in 0.6 mL of a deuterated solvent. Ensure sample homogeneity for proper magnet shimming, avoiding broad signals and severe overlap caused by inhomogeneities[3].

Step 2:


 Determination (Inversion Recovery) 
  • Execute an inversion recovery experiment (

    
     pulse sequence) on the mixture.
    
  • Determine the

    
     of the benzyloxy methylene protons and the IS. This is the most critical item for consistent results[4]. Identify the longest 
    
    
    
    (
    
    
    ).

Step 3: Parameter Optimization & Acquisition

  • Set the relaxation delay (

    
    ) to at least 
    
    
    
    to ensure >99.9% relaxation, as recommended by metrological standards for certified reference materials[4].
  • Set the excitation pulse to 90°.

  • Acquire sufficient scans to achieve a Signal-to-Noise (S/N) ratio of at least 250:1 to keep integration errors below 1%[5].

Step 4: Spectral Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Phase and baseline correction must be performed manually to prevent integral distortion[4]. Perform polynomial baseline correction specifically around the 4.0–8.0 ppm region.

Step 5: Integration and Calculation

  • Integrate the internal standard peak and the benzyloxy methylene peak (4.4–5.3 ppm).

  • Calculate the purity using the standard qNMR equation:

    
    
    (Where I = integral, N = number of protons, M = molar mass, m = mass, P = purity).
    

G A 1. Gravimetric Sample Prep (Analyte + Maleic Acid IS) B 2. T1 Inversion Recovery (Determine longest T1) A->B C 3. Parameter Setup (D1 ≥ 7 × T1, 90° Pulse) B->C D 4. NMR Acquisition (Scans until S/N > 250) C->D E 5. Manual Processing (Phase & Baseline Correction) D->E F 6. Integration (Benzyloxy CH2 vs IS) E->F

Step-by-step experimental workflow for qNMR integration of benzyloxy methylene protons.

References

  • Quantitative NMR Spectroscopy, ox.ac.uk.
  • A Guide to Quantitative NMR (qNMR), Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists, MDPI.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR, Governors State University.
  • The effect of substituents on geminal proton–proton coupling constants, Canadian Science Publishing.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials, Sigma-Aldrich.

Sources

Navigating the Elemental Maze: A Comparative Guide to the Elemental Analysis of C15H13ClO3

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. This guide provides an in-depth, technically-grounded comparison of methodologies for the elemental analysis of C15H13ClO3, a representative organic molecule containing carbon, hydrogen, chlorine, and oxygen. We will delve into the gold-standard combustion analysis, explore alternative techniques, and provide the rationale behind experimental choices to ensure trustworthy and accurate results.

Theoretical Composition: The Benchmark for Accuracy

Before embarking on any experimental analysis, establishing the theoretical elemental composition from the molecular formula is paramount. This calculated profile serves as the ultimate benchmark against which all experimental data are compared.

The molar mass of C15H13ClO3 is calculated as follows:

  • (15 x 12.011 g/mol for Carbon) + (13 x 1.008 g/mol for Hydrogen) + (1 x 35.453 g/mol for Chlorine) + (3 x 15.999 g/mol for Oxygen) = 292.72 g/mol

Based on this, the theoretical weight percentages of each element are:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01115180.16561.55
Hydrogen (H)1.0081313.1044.48
Chlorine (Cl)35.453135.45312.11
Oxygen (O)15.999347.99716.40
Total 292.719 100.00

The Gold Standard: Combustion and Pyrolysis Analysis

The most widely adopted and reliable method for determining the carbon, hydrogen, nitrogen, sulfur, and oxygen content of organic compounds is combustion analysis.[1][2] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment, converting the constituent elements into simple, detectable gases.[2]

Experimental Protocol: CHN and O Analysis

1. Sample Preparation:

  • Accurately weigh 1-3 mg of the C15H13ClO3 sample into a tin or silver capsule using a microbalance. The precision of this step is critical as the final results are calculated on a weight percent basis.

  • Record the exact weight to at least four decimal places.

2. Carbon and Hydrogen (and Nitrogen) Determination (CHN Mode):

  • The encapsulated sample is introduced into a combustion tube heated to approximately 900-1100°C.

  • A pulse of pure oxygen is introduced, leading to flash combustion. The organic matrix is broken down, and C, H, and N are converted to CO2, H2O, and various nitrogen oxides (NOx), respectively.

  • The combustion gases are then passed through a reduction tube (typically containing copper) to convert NOx to N2.

  • The resulting gas mixture (CO2, H2O, N2, and excess O2) is carried by a helium stream through a gas chromatography (GC) column. The column separates the individual gases.

  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element.

3. Oxygen Determination (Pyrolysis Mode):

  • For oxygen analysis, the instrument configuration is changed from combustion to pyrolysis.[3]

  • A new sample is weighed into a silver capsule.

  • The sample is dropped into a pyrolysis tube containing nickelized carbon heated to a high temperature (e.g., 1060°C) in an inert atmosphere (helium).[3]

  • The oxygen in the sample reacts with the carbon to form carbon monoxide (CO).

  • The resulting gas is passed through a trap to remove interfering acidic gases before being separated by a GC column and detected by a TCD.

Figure 1. Workflow for the elemental analysis of C15H13ClO3.

Halogen Determination: The Case of Chlorine

Standard combustion analyzers are not typically equipped to directly determine halogens. Therefore, a separate method is required for chlorine analysis. A classic and reliable method is the Schöniger flask combustion.[4]

Experimental Protocol: Chlorine Analysis

1. Sample Preparation:

  • A precisely weighed sample of C15H13ClO3 is wrapped in a piece of halogen-free filter paper.

2. Combustion:

  • The filter paper with the sample is placed in a platinum gauze holder attached to the stopper of a thick-walled flask (the Schöniger flask).

  • The flask is filled with pure oxygen and a small amount of an absorbing solution (e.g., a dilute sodium hydroxide solution).

  • The filter paper is ignited, and the stopper is quickly and firmly placed into the flask. The combustion is rapid and complete.

  • The organic chlorine is converted to hydrogen chloride (HCl), which is then absorbed by the sodium hydroxide solution to form sodium chloride (NaCl).

3. Titration:

  • The resulting chloride solution is then titrated with a standardized silver nitrate (AgNO3) solution. A common method is potentiometric titration or the use of an adsorption indicator.[4] The amount of silver nitrate required to precipitate all the chloride ions as silver chloride (AgCl) is used to calculate the percentage of chlorine in the original sample.

A Comparative Look: Alternative Analytical Techniques

While combustion analysis is the workhorse for organic elemental analysis, other techniques can provide elemental information, each with its own set of advantages and limitations.

TechniquePrincipleAnalytesSample TypeKey AdvantagesKey Limitations
Combustion Analysis Sample is combusted, and resulting gases are detected.C, H, N, S, OOrganic solids and liquidsHigh precision and accuracy for bulk composition, well-established methods.Indirect oxygen determination, separate analysis for halogens, not suitable for trace analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into a plasma, and the emitted light is analyzed.Most elements (not C, H, O, N, halogens well)Liquids, digested solidsMulti-element capability, good for trace and major elements.Destructive, complex sample preparation for solids, not ideal for C, H, N, O.[5]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, and the emitted fluorescent X-rays are analyzed.Elements heavier than sodiumSolids, liquids, powdersNon-destructive, minimal sample preparation, rapid screening.Lower sensitivity for lighter elements, matrix effects can be significant.[6]
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in the gaseous state.Specific metals and some non-metalsLiquids, digested solidsHigh sensitivity and specificity for certain elements.Single-element analysis at a time, not suitable for C, H, N, O.[5]

Trustworthiness Through Self-Validation

The integrity of elemental analysis data relies on a system of continuous validation. This is achieved through:

  • Calibration: The instrument is calibrated using certified reference materials (e.g., acetanilide for CHN, benzoic acid for O) with known elemental compositions.

  • Blanks: Running empty sample containers (blanks) accounts for any background signal from the system or atmosphere.

  • Replicates: Analyzing the same sample multiple times ensures the reproducibility and precision of the results. The relative standard deviation of replicate measurements should be within acceptable limits (typically <0.3%).

  • Check Standards: Periodically running a known standard during an analytical sequence verifies the continued accuracy of the calibration.

By adhering to these principles, the analytical workflow becomes a self-validating system, providing a high degree of confidence in the final elemental composition data.

Conclusion

The elemental analysis of an organic compound like C15H13ClO3 is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. While combustion analysis remains the definitive method for determining carbon, hydrogen, and oxygen, a complete characterization necessitates a dedicated approach for halogen analysis, such as the Schöniger flask method. For researchers and drug development professionals, a comprehensive grasp of these techniques and their comparative advantages is essential for generating the robust and reliable data that underpins scientific advancement.

References

  • Wikipedia. (2023). Combustion analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • Defense Technical Information Center. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Retrieved from [Link]

  • AZoM. (2019, February 14). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS No. 536974-86-4). As a chlorinated aromatic ester, this compound requires specific handling and disposal procedures to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principles: Hazard Identification and Regulatory Context

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the governing regulations is paramount. This foundational knowledge informs every subsequent step of the disposal process, ensuring that safety and compliance are built into the workflow from the start.

Inherent Hazards of Methyl 4-(benzyloxy)-3-chlorobenzoate

Methyl 4-(benzyloxy)-3-chlorobenzoate is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS07 (Irritant/Harmful) : This symbol indicates several potential health risks.[1]

  • H302 : Harmful if swallowed.[1]

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

The presence of a chlorine atom on the benzene ring places this compound in the category of halogenated organic compounds . This classification is critical for waste segregation, as these compounds often require specific disposal methods, such as high-temperature incineration, and are typically more costly to dispose of than their non-halogenated counterparts.[3][4]

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from the point of generation to its final disposal. Methyl 4-(benzyloxy)-3-chlorobenzoate, as a laboratory chemical waste, falls under these regulations and therefore cannot be discarded in standard trash or poured down the sanitary sewer system.[5][7] All disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the necessary actions for the safe and compliant disposal of Methyl 4-(benzyloxy)-3-chlorobenzoate.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, comprehensive protection is non-negotiable. Before handling the waste, ensure you are wearing:

  • Eye Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection : Nitrile gloves or other chemically resistant gloves appropriate for handling chlorinated aromatic compounds.

  • Body Protection : A standard laboratory coat.

  • Foot Protection : Closed-toe shoes are mandatory in any laboratory setting.

Step 2: Critical Waste Segregation

This is the most crucial step in the disposal process. Due to its chemical structure, this compound must be treated as halogenated waste.

  • Action : Place Methyl 4-(benzyloxy)-3-chlorobenzoate waste, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads from a spill), exclusively into a designated "Halogenated Organic Waste" container.[3][7]

  • Causality : Halogenated and non-halogenated waste streams are kept separate because their required disposal methods differ significantly.[3] Commingling these waste streams can lead to improper disposal, regulatory violations, and substantially increased disposal costs for the entire laboratory.

Step 3: Container Selection and Labeling

Proper containment and identification prevent accidental misuse and ensure compliant pickup.

  • Container Integrity : Use a container that is in good condition, free from leaks, and constructed of a material compatible with the chemical waste. While glass is common, plastic containers are often preferred for waste to minimize the risk of breakage.[5]

  • Labeling Protocol : The waste container must be clearly labeled before any waste is added. The label, typically provided by your institution's EHS department, must include:

    • The words "Hazardous Waste" .[9]

    • The full, unabbreviated chemical name : "Methyl 4-(benzyloxy)-3-chlorobenzoate".[5]

    • An accurate list of all other constituents in the container, with percentages.

    • The relevant hazard information (e.g., "Irritant," "Harmful").[3]

    • The date of waste generation.[5]

Step 4: Safe Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[9]

  • Closure : The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] Do not leave a funnel in the opening.

  • Segregation : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.[8] It should also be segregated from other hazard classes like acids and bases.[9]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.

Step 5: Final Disposal and Pickup

Once the waste container is nearly full (approximately 90% capacity), it is time to arrange for its removal.

  • Action : Follow your institution's specific procedures to request a waste pickup from the EHS office. This typically involves submitting a completed chemical waste form.[5]

  • Do Not : Never dispose of this chemical down the drain or in the regular trash.[5][7]

Emergency Procedures

Spill Response

In the event of a small spill, ensure the area is well-ventilated and don your full PPE. Absorb the spilled solid with an inert material (e.g., vermiculite, sand). Sweep up the material and place it into a sealed, properly labeled container for disposal as hazardous waste.[8][10] For large spills, evacuate the area and contact your institution's emergency response team.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[11]

  • Eye Contact : Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11]

  • Ingestion : Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[11]

Data Summary

PropertyValueSource
Chemical Name Methyl 4-(benzyloxy)-3-chlorobenzoate[1][2]
CAS Number 536974-86-4[1][2]
Molecular Formula C15H13ClO3[2]
Molecular Weight 276.71 g/mol [2]
Physical State Solid[8]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Hazard Codes H302, H315, H319, H335[1][2]
Waste Classification Halogenated Organic Waste[3][7]
Governing Regulation EPA Resource Conservation and Recovery Act (RCRA)[5]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Segregate 3. Segregate Waste (Place in 'Halogenated' Container) PPE->Segregate Handle Waste Assess 2. Assess Hazards (Irritant, Halogenated) Assess->PPE Label 4. Label Container ('Hazardous Waste', Full Name) Segregate->Label Spill Emergency Spill Segregate->Spill If spill occurs Store 5. Store Safely in SAA (Closed, Secondary Containment) Label->Store Request 6. Request EHS Pickup (Submit Waste Form) Store->Request Container is 90% full Disposal 7. Compliant Disposal (Licensed Facility) Request->Disposal Spill->Segregate Collect & contain

Caption: Disposal workflow for Methyl 4-(benzyloxy)-3-chlorobenzoate.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. Available from: [Link]

  • Safety Data Sheet - KR-134MBL . Kurita. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. Available from: [Link]

  • m-Chlorobenzoic acid - SAFETY DATA SHEET . National Institute of Standards and Technology (NIST). Available from: [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available from: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. Available from: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available from: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available from: [Link]

  • Disposal of Chemical Waste . University of Bristol Safety and Health Services. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(benzyloxy)-3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is the bedrock upon which reliable and reproducible results are built. The handling of any chemical reagent demands a thorough understanding of its properties and a disciplined approach to risk mitigation. This guide provides an in-depth, experience-driven framework for the safe handling of Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS No. 536974-86-4), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

Methyl 4-(benzyloxy)-3-chlorobenzoate is an aromatic ester that, while not classified as acutely toxic, presents several hazards that dictate our PPE strategy. According to available safety data, this compound is classified under the Globally Harmonized System (GHS) with the GHS07 "Harmful/Irritant" pictogram.[1][2][3]

The specific hazard statements associated with this chemical are:

  • H302: Harmful if swallowed .[1][4]

  • H315: Causes skin irritation .[2][5]

  • H319: Causes serious eye irritation .[2][5][6]

  • H335: May cause respiratory irritation .[5]

These classifications are the primary drivers of our PPE selection. The risk of skin, eye, and respiratory irritation from the solid (dust) form, and potential harm from accidental ingestion, necessitates a multi-layered defense.

Core Protective Equipment: A Barrier-Based Approach

Effective chemical handling relies on establishing robust barriers between the researcher and the reagent. The following PPE is mandatory when working with Methyl 4-(benzyloxy)-3-chlorobenzoate.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults. Because this compound is known to cause serious eye irritation, robust eye protection is non-negotiable.[2][6]

  • Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are required to protect against incidental splashes or airborne particles.[7][8]

  • Required for Active Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles must be worn.[9][10] Goggles provide a complete seal around the eyes, offering superior protection from dusts and splashes compared to safety glasses.

  • Enhanced Protection: For procedures with a higher risk of splashing or energetic reactions, a full-face shield should be worn over chemical splash goggles.[7][8]

Hand Protection

This compound can cause skin irritation, making glove selection a critical decision.[5] The choice of glove material must account for both chemical resistance and the specific task being performed.

  • For Incidental Contact: For tasks involving minimal contact risk, such as handling a sealed container, disposable nitrile gloves are generally appropriate.[7][11] Nitrile provides good resistance to a variety of chemicals, including chlorinated compounds, and offers excellent dexterity.[7]

  • For Intentional Handling & Prolonged Contact: When direct handling or prolonged work is expected, a more robust glove material should be considered. While butyl rubber gloves show high resistance to esters, they may not perform as well with chlorinated aromatic compounds.[7][12] In these situations, consulting a manufacturer-specific chemical resistance guide is the most authoritative approach to selecting the ideal glove.[8][12] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.[13]

The Causality of Glove Choice: The principle of "like dissolves like" is a useful, if simplified, guide. Aromatic and chlorinated compounds can permeate or degrade common glove materials. Nitrile is a strong starting point, but for anything beyond incidental contact, verifying compatibility is a hallmark of an experienced scientist. Always use proper glove removal technique to avoid contaminating your skin.[13]

Body Protection

A clean, properly fitted laboratory coat, buttoned completely, is required to protect skin and personal clothing from contamination.[7][8] For tasks involving larger quantities or a significant splash risk, a chemically resistant apron can be worn over the lab coat.

Respiratory Protection

As a solid, Methyl 4-(benzyloxy)-3-chlorobenzoate can form dust, which may cause respiratory irritation.[5] Therefore, engineering controls are the first and most effective line of defense.

  • Primary Control: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood or other ventilated enclosure.[13][14] This captures dust at the source, preventing inhalation.

  • Secondary Control: If engineering controls are insufficient to prevent the generation of dust in the workspace, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters should be used.[8][15] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[8]

PPE Selection Summary by Task

For clarity, the required PPE is summarized by common laboratory tasks in the table below.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Presence Safety Glasses with Side ShieldsN/ALab CoatN/A
Weighing/Handling Solid Chemical Splash GogglesNitrile Gloves (or as per resistance chart)Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (or as per resistance chart)Lab CoatRecommended: Chemical Fume Hood
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesLab Coat & Chemically Resistant ApronRequired: N95 Respirator (if outside fume hood)

Operational and Disposal Plans

Emergency Spill Response

A spill of Methyl 4-(benzyloxy)-3-chlorobenzoate powder requires a calm, methodical response. The following workflow should be adopted.

Spill_Response_Workflow start Spill Occurs evacuate 1. Evacuate & Alert Secure the area. Inform personnel. start->evacuate ppe 2. Don PPE Wear spill response gear: goggles, face shield, gloves, apron, respirator. evacuate->ppe contain 3. Contain & Absorb Cover with inert absorbent (sand, vermiculite). ppe->contain collect 4. Collect Waste Carefully sweep into a labeled hazardous waste container. contain->collect decontaminate 5. Decontaminate Wipe the area with an appropriate solvent. Collect waste. collect->decontaminate end Disposal & Reporting Dispose of waste via EHS. Report the incident. decontaminate->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.